Saralasin Acetate
Beschreibung
See also: Saralasin (has active moiety).
Eigenschaften
CAS-Nummer |
39698-78-7 |
|---|---|
Molekularformel |
C44H71N13O13 |
Molekulargewicht |
990.1 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1 |
InChI-Schlüssel |
YBZYNINTWCLDQA-UHKVWXOHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
Verwandte CAS-Nummern |
34273-10-4 (Parent) |
Sequenz |
GRVYVHPA |
Synonyme |
(Sar(1),Ala(8))ANGII (Sar1,Val5,Ala8)Angiotensin II 1 Sar 8 Ala Angiotensin II 1 Sarcosine 8 Alanine Angiotensin II 1-Sar-8-Ala Angiotensin II 1-Sarcosine-8-Alanine Angiotensin II Angiotensin II, 1-Sar-8-Ala Angiotensin II, 1-Sarcosine-8-Alanine angiotensin II, Sar(1)-Ala(8)- angiotensin II, sarcosyl(1)-alanine(8)- Anhydrous Saralasin Acetate Hydrated Saralasin Acetate Sar-Arg-Val-Tyr-Val-His-Pro-Ala Saralasin Saralasin Acetate Saralasin Acetate, Anhydrous Saralasin Acetate, Hydrated |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Saralasin Acetate: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saralasin Acetate, a synthetic octapeptide analog of Angiotensin II, has historically served as a critical pharmacological tool in the elucidation of the Renin-Angiotensin System (RAS). Its complex molecular interactions, characterized by competitive antagonism and partial agonism at the Angiotensin II Type 1 (AT1) receptor, alongside recently identified agonism at the Angiotensin II Type 2 (AT2) receptor, present a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its receptor binding kinetics, functional activities, and the downstream signaling pathways it modulates. This document synthesizes quantitative data into comparative tables, outlines detailed experimental protocols for its characterization, and employs visualizations to clarify complex biological processes, offering a valuable resource for researchers in cardiovascular science and drug development.
Introduction
Saralasin is an analog of Angiotensin II with key amino acid substitutions at positions 1, 5, and 8.[1] Specifically, the replacement of aspartic acid with sarcosine (B1681465) at position 1 enhances its affinity for Angiotensin II receptors and confers resistance to degradation by aminopeptidases.[1] The substitution of phenylalanine with alanine (B10760859) at position 8 is credited with reducing its intrinsic stimulatory effect compared to the endogenous ligand, Angiotensin II.[1] Initially developed as a competitive antagonist of Angiotensin II, Saralasin was utilized in clinical settings to diagnose renovascular hypertension.[1] However, its utility was hampered by a complex pharmacological profile that includes partial agonist effects at the AT1 receptor and, as more recent research has revealed, full agonist activity at the AT2 receptor.[2][3] This dual activity necessitates a nuanced understanding of its mechanism of action for proper interpretation of experimental data.
Core Mechanism of Action: A Dual Role
This compound's primary mechanism of action revolves around its interaction with the two major subtypes of Angiotensin II receptors: AT1 and AT2. These receptors are G-protein coupled receptors (GPCRs) that mediate opposing physiological effects.
Interaction with the AT1 Receptor: Competitive Antagonism and Partial Agonism
At the AT1 receptor, Saralasin acts as a competitive antagonist , binding to the receptor and preventing the binding of the endogenous agonist, Angiotensin II. This blockade inhibits the canonical AT1 receptor signaling pathway, which is primarily responsible for the vasoconstrictive, pro-inflammatory, and fibrotic effects of Angiotensin II.
Simultaneously, Saralasin exhibits partial agonist activity at the AT1 receptor.[1][4] This means that while it blocks the full agonistic effect of Angiotensin II, it can weakly activate the receptor itself, leading to a submaximal response compared to the endogenous ligand. This partial agonism can manifest as a transient pressor effect, particularly in physiological states with low circulating levels of Angiotensin II.[4]
Interaction with the AT2 Receptor: Full Agonism
In contrast to its effects at the AT1 receptor, Saralasin functions as a full agonist at the AT2 receptor.[2] Activation of the AT2 receptor generally leads to physiological effects that counterbalance AT1 receptor stimulation, including vasodilation, anti-inflammatory responses, and anti-fibrotic effects.[2] The agonistic activity of Saralasin at the AT2 receptor is a critical consideration in interpreting its overall biological effects. For instance, in neuronal cells, Saralasin-induced AT2 receptor activation has been shown to promote neurite outgrowth to a similar extent as Angiotensin II.[2]
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with Angiotensin II receptors.
Table 1: Angiotensin II Receptor Binding Affinities of Saralasin
| Receptor Subtype | Ligand | K i (nM) | Cell/Tissue Type |
| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites) | Rat liver membrane preparation |
| 2.7 (for remaining sites) | |||
| AT1 Receptor | Saralasin | ~0.17 | Not specified |
| AT2 Receptor | Saralasin | ~0.15 | Not specified |
Note: The biphasic binding in rat liver membranes may suggest the presence of both AT1 and AT2 receptors with differing affinities for Saralasin.[1]
Table 2: Functional Activity of Saralasin at Angiotensin II Receptors
| Receptor Subtype | Activity Classification | Intrinsic Activity (E max ) | Potency (EC 50 ) |
| AT1 Receptor | Partial Agonist/Antagonist | Submaximal response compared to Angiotensin II (Specific Emax value not consistently reported) | Not applicable for antagonism |
| AT2 Receptor | Full Agonist | Induces neurite outgrowth to a similar extent as Angiotensin II | Not explicitly quantified in available literature |
Signaling Pathways
The dual activity of Saralasin results in the modulation of distinct downstream signaling cascades.
AT1 Receptor Signaling
As a partial agonist, Saralasin can weakly activate the Gαq/11 pathway typically associated with AT1 receptor stimulation. This can lead to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium and activation of Protein Kinase C (PKC). However, as a competitive antagonist, its primary role is to block the more potent activation of this pathway by Angiotensin II.
AT2 Receptor Signaling
As a full agonist at the AT2 receptor, Saralasin activates pathways that often counteract AT1 signaling. AT2 receptor activation is associated with the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules. This can result in the production of nitric oxide (NO) and subsequent vasodilation. In neuronal cells, AT2 receptor stimulation by Saralasin promotes neurite outgrowth, a process linked to neuronal differentiation and regeneration.
Experimental Protocols
Radioligand Binding Assay for Angiotensin II Receptors
This protocol provides a method to determine the binding affinity (Ki) of Saralasin for AT1 and AT2 receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., rat liver, rich in AT1 receptors) in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In duplicate or triplicate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Angiotensin II), and increasing concentrations of unlabeled Saralasin in a final assay volume.
-
Include tubes for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of unlabeled Angiotensin II).
-
-
Incubation:
-
Incubate the reaction tubes at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Saralasin concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Saralasin that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (K i ) using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
Neurite Outgrowth Assay in NG108-15 Cells
This protocol is designed to assess the agonistic activity of Saralasin at the AT2 receptor by measuring its effect on neurite outgrowth in a neuronal cell line.
Methodology:
-
Cell Culture:
-
Culture NG108-15 neuroblastoma-glioma hybrid cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), hypoxanthine, aminopterin, and thymidine (B127349) (HAT).
-
-
Cell Plating:
-
Plate the cells at a suitable density (e.g., 1 x 10⁴ cells/well) in 24-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free or low-serum medium.
-
Treat the cells with various concentrations of this compound.
-
Include a positive control (e.g., Angiotensin II) and a negative control (vehicle).
-
To confirm AT2 receptor mediation, a separate set of wells can be pre-treated with an AT2 receptor antagonist (e.g., PD123319) before the addition of Saralasin.
-
Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 72 hours).
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
-
Imaging:
-
Acquire images of the stained cells using a fluorescence microscope.
-
-
Quantification and Analysis:
-
Use image analysis software to quantify neurite outgrowth. Parameters to measure may include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.
-
Compare the results from the Saralasin-treated groups to the control groups to determine its effect on neurite outgrowth.
-
Conclusion
This compound possesses a complex and dualistic mechanism of action, functioning as a competitive antagonist with partial agonist properties at the AT1 receptor and a full agonist at the AT2 receptor. This pharmacological profile, while limiting its therapeutic application due to the potential for pressor effects and off-target activities, has made it an invaluable tool for dissecting the intricate roles of the AT1 and AT2 receptor pathways in health and disease. A thorough understanding of its binding affinities, functional activities, and the detailed experimental protocols for its study, as outlined in this guide, is essential for researchers utilizing Saralasin to advance our knowledge of the Renin-Angiotensin System and to develop next-generation therapeutics with improved specificity and efficacy.
References
Saralasin Acetate: A Technical Guide to Structure, Function, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saralasin (B108331) Acetate (B1210297), a synthetic analog of angiotensin II, has played a pivotal role in the elucidation of the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of Saralasin Acetate's structure, its complex mechanism of action as both a competitive antagonist and partial agonist at the Angiotensin II Type 1 (AT1) receptor, and a full agonist at the Angiotensin II Type 2 (AT2) receptor. This document includes a compilation of quantitative data, detailed experimental protocols for its characterization and historical clinical application, and visual representations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Structure and Chemical Properties
Saralasin is an octapeptide analog of angiotensin II, with a chemical formula of C42H65N13O10 and a molecular weight of 912.05 g/mol for the free base.[1] The acetate salt form is commonly used. The key structural modifications from the endogenous angiotensin II peptide are:
-
Position 1: Sarcosine (Sar) replaces Aspartic Acid (Asp). This substitution confers resistance to degradation by aminopeptidases and enhances its affinity for the angiotensin II receptor.[1]
-
Position 8: Alanine (Ala) replaces Phenylalanine (Phe). This change is critical for its antagonist activity at the AT1 receptor.[1]
These modifications result in a peptide with a unique pharmacological profile, acting as a competitive antagonist with partial agonist activity at the AT1 receptor.[1]
Table 1: Physicochemical Properties of Saralasin
| Property | Value |
| Molecular Formula (Free Base) | C42H65N13O10 |
| Molecular Weight (Free Base) | 912.05 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
| Synonyms | [Sar1, Ala8]-Angiotensin II, P-113 |
Mechanism of Action and Function
Saralasin exhibits a dual mechanism of action, interacting with both AT1 and AT2 receptors, often with opposing physiological outcomes.
Interaction with Angiotensin II Type 1 (AT1) Receptor
At the AT1 receptor, Saralasin acts as a competitive antagonist , blocking the binding of the endogenous agonist, angiotensin II. This antagonism inhibits the canonical Gq-protein coupled signaling cascade, which is responsible for vasoconstriction, aldosterone (B195564) release, cellular proliferation, and inflammation. However, Saralasin also displays partial agonist activity at the AT1 receptor.[1] This means that in the absence of high concentrations of angiotensin II, Saralasin can weakly activate the AT1 receptor, leading to a pressor response, particularly in low-renin states.[2]
Interaction with Angiotensin II Type 2 (AT2) Receptor
In contrast to its effects on the AT1 receptor, Saralasin functions as a full agonist at the AT2 receptor.[3][4] Activation of the AT2 receptor generally counteracts the effects of AT1 receptor stimulation, leading to vasodilation, anti-inflammatory effects, and apoptosis.[4] This dual activity is a critical consideration in the interpretation of experimental results using Saralasin.
Quantitative Data
The following tables summarize key quantitative parameters for this compound.
Table 2: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Source |
| Saralasin | AT1 | ~0.17 - 0.32 | [2][5] |
| Saralasin | AT2 | ~0.15 | [5] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Source |
| Biochemical Half-life | 3.2 minutes | Human (hypertensive) | [6] |
| Pharmacologic Half-life | 8.2 minutes | Human (hypertensive) | [6] |
| Biochemical Half-life | 4.2 minutes | Rat | [6] |
| Pharmacologic Half-life | 3.9 minutes | Rat | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Characterization of Saralasin's Partial Agonism in Isolated Aortic Rings
This protocol outlines a method to determine the partial agonist and antagonist properties of Saralasin on vascular smooth muscle.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat).
-
Krebs-Henseleit buffer.
-
Organ bath system with force transducer.
-
Angiotensin II.
-
This compound.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
Dose-Response Curve (Angiotensin II): Generate a cumulative concentration-response curve for Angiotensin II to determine the EC50 and maximal contractile response.
-
Dose-Response Curve (Saralasin): In a separate set of tissues, generate a cumulative concentration-response curve for Saralasin alone. A contractile response that is lower than the maximal response to Angiotensin II indicates partial agonism.
-
Antagonism Assay: In another set of tissues, pre-incubate with increasing concentrations of Saralasin for a defined period (e.g., 30 minutes) before generating a cumulative concentration-response curve for Angiotensin II.
-
Data Analysis: A rightward shift in the Angiotensin II concentration-response curve in the presence of Saralasin indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.
Protocol 2: Radioligand Binding Assay for AT1 Receptor Affinity
This protocol determines the binding affinity of Saralasin to the AT1 receptor.
Materials:
-
Cell membranes expressing AT1 receptors (e.g., from rat liver).
-
[¹²⁵I]-Angiotensin II (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-Angiotensin II and varying concentrations of unlabeled Saralasin. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Angiotensin II).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Saralasin concentration. Determine the IC50 value (the concentration of Saralasin that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 3: The Saralasin Test for Diagnosis of Renovascular Hypertension (Historical Clinical Protocol)
This protocol describes the historical clinical use of Saralasin to identify patients with angiotensin II-dependent hypertension. Note: Saralasin was discontinued (B1498344) for clinical use in 1984 due to false-positive and false-negative results. [5]
Patient Preparation:
-
Patients were often sodium-depleted (e.g., by administration of a diuretic like furosemide (B1674285) the evening before the test) to enhance the sensitivity of the test.[1]
Procedure:
-
Baseline Measurement: Establish a stable baseline blood pressure with the patient in a supine position.
-
Saralasin Infusion: Administer Saralasin via intravenous infusion. A common protocol involved a stepwise increase in the infusion rate, starting at a low dose (e.g., 0.01 µg/kg/min) and increasing tenfold at 15-minute intervals.[7]
-
Blood Pressure Monitoring: Continuously monitor blood pressure throughout the infusion.
-
Interpretation of Results:
-
Positive Response (Indicative of Renovascular Hypertension): A significant fall in diastolic blood pressure (e.g., ≥ 5-10 mmHg) during the infusion.[1] This indicated that the patient's hypertension was dependent on angiotensin II.
-
Negative Response: No significant change or an increase in blood pressure. An increase in blood pressure could be due to Saralasin's partial agonist activity in patients with low-renin hypertension.
-
Conclusion
This compound remains a valuable tool for in vitro and preclinical research aimed at understanding the complexities of the renin-angiotensin system. Its unique dual activity at AT1 and AT2 receptors, while a confounding factor in its clinical application, provides a unique pharmacological probe for dissecting the distinct and often opposing roles of these two receptor subtypes. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound in their investigations and to accurately interpret the resulting data.
References
- 1. Saralasin infusion in screening patients for renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Saralasin - Wikipedia [en.wikipedia.org]
- 6. [Effect of saralasin on normal blood pressure and on reno-vascular hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate: A Technical Deep Dive into Angiotensin II Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Saralasin Acetate, a synthetic octapeptide analog of Angiotensin II. Historically significant in the study of the renin-angiotensin system (RAS), Saralasin acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, while also displaying partial agonist properties and functioning as an agonist at the Angiotensin II Type 2 (AT2) receptor.[1][2] This dual activity provides a complex but valuable tool for dissecting the multifaceted roles of these key receptors in physiological and pathophysiological states.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for Angiotensin II receptors. Notably, studies utilizing rat liver membrane preparations have revealed a biphasic binding pattern, suggesting the presence of at least two distinct receptor populations with differing affinities for Saralasin.[3]
| Parameter | Value | Receptor Subpopulation | Tissue/Cell Type | Reference |
| Ki | 0.32 nM | 74% of binding sites | Rat Liver Membranes | [3][4][5][6][7] |
| Ki | 2.7 nM | 26% of binding sites | Rat Liver Membranes | [5][6][7] |
| IC50 | 0.4 nM (4 x 10⁻¹⁰ M) | Not specified | HEK293 Cells | [5] |
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand (Saralasin) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
While older literature does not always explicitly differentiate between AT1 and AT2 receptors, the observed biphasic binding may be indicative of Saralasin's interaction with both subtypes, for which it is known to be relatively non-selective.[8][9]
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity is predominantly accomplished through competitive radioligand binding assays. This methodology quantifies the ability of an unlabeled ligand (Saralasin) to displace a radiolabeled ligand from the Angiotensin II receptor.
I. Membrane Preparation (from Rat Liver)
-
Homogenization: Fresh or frozen rat liver tissue is homogenized in approximately 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) for a brief period (e.g., 3-5 minutes) to pellet large debris and intact cells.
-
High-Speed Centrifugation: The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspending it in fresh, cold lysis buffer and repeating the high-speed centrifugation step. This removes cytosolic contaminants.
-
Final Resuspension and Storage: The final washed pellet is resuspended in a suitable buffer, which may contain a cryoprotectant like 10% sucrose. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay). The membranes are then aliquoted and can be stored at -80°C for future use.[10]
II. Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation Mixture: To each well, the following components are added in a final assay volume (e.g., 250 µL):
-
Membrane preparation (typically 50-120 µg of protein for tissue membranes).[10]
-
A fixed concentration of a radiolabeled Angiotensin II analog, such as [¹²⁵I][Sar¹,Ile⁸]AngII.[2][11]
-
Increasing concentrations of unlabeled this compound (the competitor).
-
For determination of non-specific binding, a parallel set of tubes is incubated with a high concentration of an unlabeled Angiotensin II receptor antagonist (e.g., Losartan) or Angiotensin II itself.
-
-
Incubation: The plate is incubated, often with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]
-
Termination of Binding: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) that has been presoaked (e.g., in 0.3% polyethyleneimine to reduce non-specific binding). A cell harvester is used to rapidly separate the bound from the unbound radioligand by vacuum filtration.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
III. Data Analysis
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled ligand) from the total binding (radioactivity in the absence of the competitor).
-
Competition Curve Generation: The specific binding data is plotted against the logarithm of the this compound concentration. This generates a sigmoidal competition curve.
-
IC50 Determination: Non-linear regression analysis is used to fit the competition curve and determine the IC50 value.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
This compound exerts its physiological effects by modulating the downstream signaling cascades of both AT1 and AT2 receptors.
Angiotensin II Type 1 (AT1) Receptor Signaling
The AT1 receptor, a classic G-protein coupled receptor (GPCR), primarily signals through Gq/11 proteins upon activation by an agonist.[4][5] This initiates a cascade of intracellular events. Saralasin, as a competitive antagonist with partial agonist activity, can modulate this pathway.
Angiotensin II Type 2 (AT2) Receptor Signaling
The AT2 receptor often mediates effects that counteract those of the AT1 receptor, such as vasodilation and anti-inflammatory responses.[1][12] Saralasin has been shown to act as an agonist at the AT2 receptor, thereby promoting these counter-regulatory pathways.[1][11]
Experimental Workflow: Competitive Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay to determine the binding affinity of this compound is outlined below.
References
- 1. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. A non-radioactive method for angiotensin II receptor binding studies using the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]
Saralasin Acetate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Saralasin (B108331) Acetate, a synthetic octapeptide analog of Angiotensin II. It delves into its complex mechanism of action, presents quantitative data on its receptor binding and physiological effects, offers detailed experimental protocols, and visualizes key signaling pathways and workflows. This document is intended to serve as a core resource for professionals investigating the renin-angiotensin system (RAS).
Introduction: Understanding Saralasin Acetate
Saralasin, with the amino acid sequence Sar-Arg-Val-Tyr-Val-His-Pro-Ala, is a potent analog of Angiotensin II.[1] Its structure is strategically modified to alter its pharmacological properties. Key substitutions include sarcosine (B1681465) at position 1, which confers resistance to aminopeptidases and increases receptor affinity, and alanine (B10760859) at position 8, which reduces its intrinsic stimulatory effect compared to the native hormone.[2][3] Historically, Saralasin was used to diagnose renovascular hypertension.[1][4] However, due to its complex pharmacology, including partial agonism, its clinical use has been limited.[5][6] It remains a valuable tool in research for elucidating the physiological and pathophysiological roles of the renin-angiotensin system.[3][7]
Mechanism of Action: A Dual-Faceted Modulator
Saralasin exhibits a complex and multifaceted mechanism of action, primarily centered on its interaction with the two main Angiotensin II receptor subtypes, AT1 and AT2.
-
AT1 Receptor: Saralasin acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[3][8] By blocking the binding of the endogenous agonist, Angiotensin II, it inhibits the canonical AT1 signaling cascade responsible for vasoconstriction, aldosterone (B195564) release, and cellular growth.[3][7] However, Saralasin also displays significant partial agonist activity at the AT1 receptor.[8][9] This means that in the absence of high levels of Angiotensin II, Saralasin can elicit a submaximal pressor response.[8][10] The manifestation of its antagonist versus agonist effects is highly dependent on the physiological context, particularly the subject's renin and sodium status.[6][8][11] In high-renin states, its antagonist (depressor) effects predominate, while in low-renin states, its agonist (pressor) effects become more apparent.[8]
-
AT2 Receptor: More recent studies have revealed that Saralasin functions as a full agonist at the Angiotensin II Type 2 (AT2) receptor.[8][12] The AT1 and AT2 receptors often mediate opposing physiological effects.[8][12] While AT1 receptor activation is primarily associated with vasoconstriction and pro-inflammatory responses, AT2 receptor stimulation is linked to vasodilation and anti-inflammatory effects.[8][12] This agonist activity at the AT2 receptor can contribute to the complexity of experimental outcomes with Saralasin.[8][12]
Quantitative Data
The following tables summarize key quantitative data related to this compound's binding affinity and its physiological effects in various experimental settings.
Table 1: Receptor Binding Affinity of Saralasin
| Receptor Subtype | Ligand | K_i_ (nM) | Cell/Tissue Type |
| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites) | Rat liver membrane preparation[2][9] |
| 2.7 (for the remaining sites) | Rat liver membrane preparation[2][9] |
Note: Older literature may not explicitly differentiate between AT1 and AT2 receptors. The biphasic binding observed could indicate the presence of both receptor subtypes with differing affinities for Saralasin.[2]
Table 2: In Vivo Effects of Saralasin on Blood Pressure
| Condition | Subjects | Saralasin Infusion Rate | Effect on Mean Blood Pressure |
| Unrestricted Diet | Normal | 10 µg/kg/min | No significant change[11] |
| Low Sodium Diet | Normal | 10 µg/kg/min | Decrease (P < 0.05)[11] |
| High Sodium Diet | Normal | 10 µg/kg/min | Increase (P < 0.005)[11] |
| Low Stimulated PRA | Hypertensive | 5 µg/kg/min | Increase of at least 7.0 mm Hg[11] |
| Renovascular Hypertension | Patients | Intravenous | Decrease in systolic (32 and 38 mm Hg) and diastolic (29 and 16 mm Hg) pressure in two patients[13] |
Table 3: Effects of Saralasin on Aldosterone and Renin
| Condition | Subjects | Effect of Saralasin Infusion |
| Sodium Depletion | Normal | Fall in plasma aldosterone, increase in plasma angiotensin II[14] |
| High Renin Hypertension | Patients | Fall in plasma aldosterone[15] |
| Normal Renin Hypertension (Sodium Deplete) | Patients | Abolished the expected rise in aldosterone[15] |
| Cell Culture (3T3 and SV3T3 cells) | - | Increase in cellular renin concentration[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of Saralasin for Angiotensin II receptors.[2]
1. Membrane Preparation:
- Homogenize fresh or frozen tissue (e.g., rat liver) in an ice-cold buffer.[17]
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[2]
- Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.[2]
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[2]
2. Binding Assay:
- In a 96-well plate, add the following in duplicate or triplicate:
- Membrane preparation (typically 10-50 µg of protein per well).[2]
- A fixed concentration of a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII).[2]
- Increasing concentrations of unlabeled Saralasin (the competitor).[2]
- For non-specific binding control wells, add a high concentration of unlabeled Angiotensin II.
3. Incubation:
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[2]
- The filters will trap the membranes with the bound radioligand.[2]
- Wash the filters several times with an ice-cold wash buffer to remove any unbound radioligand.[2]
5. Quantification:
- Measure the radioactivity retained on the filters using a gamma counter.[2]
6. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Saralasin.[2]
- Plot the specific binding as a function of the logarithm of the Saralasin concentration.[2]
- Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of Saralasin that inhibits 50% of the specific binding of the radioligand).[2]
- Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[2]
In Vivo Blood Pressure Measurement in Response to Saralasin Infusion
This protocol outlines the procedure for assessing the effect of Saralasin on blood pressure in animal models or human subjects.[11][18]
1. Subject Preparation:
- Subjects (e.g., hypertensive patients, anesthetized rats) should be in a stable condition.[11][19]
- For human studies, informed consent is required, and the protocol must be approved by an ethics committee.
- Dietary sodium intake should be controlled (e.g., low, normal, or high sodium diet) for a specified period before the study.[6][11]
2. Catheterization and Monitoring:
- Insert an arterial catheter for continuous blood pressure monitoring.
- Insert an intravenous catheter for Saralasin infusion.
- Allow for a stabilization period to obtain baseline blood pressure and heart rate readings.
3. Saralasin Infusion:
- Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
- Infuse Saralasin intravenously at a constant rate (e.g., 1.3 mg/min for 30 minutes in humans, or stepwise increasing doses from 0.01 µg/kg/min in rats).[18][20]
4. Data Collection:
- Continuously record arterial blood pressure (systolic, diastolic, and mean) and heart rate before, during, and after the Saralasin infusion.[11]
- Blood samples can be collected at specific time points to measure plasma renin activity, Angiotensin II, and aldosterone concentrations.[14][15]
5. Data Analysis:
- Calculate the change in blood pressure from the baseline for each subject.
- Subjects can be classified as responders (significant blood pressure fall), non-responders, or pressor-responders (significant blood pressure rise).[18]
- Correlate the blood pressure response with baseline renin levels and sodium status.[6][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by Saralasin and a typical experimental workflow.
Caption: AT1 Receptor Signaling Pathway modulated by Saralasin.
Caption: AT2 Receptor Agonist Signaling Pathway of Saralasin.
Caption: General Experimental Workflow for Saralasin Studies.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the renin-angiotensin system. Its unique profile as a competitive antagonist/partial agonist at the AT1 receptor and a full agonist at the AT2 receptor provides a complex but powerful means to dissect the intricate roles of these receptors in health and disease. A thorough understanding of its dose- and context-dependent effects, as outlined in this guide, is crucial for the design of robust experiments and the accurate interpretation of results. Researchers and drug development professionals can leverage the information presented herein to effectively utilize this compound in their ongoing quest to modulate the renin-angiotensin system for therapeutic benefit.
References
- 1. Saralasin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Saralasin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Clinical experience with saralasin infusion in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effect of saralasin on normal blood pressure and on reno-vascular hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects. | Semantic Scholar [semanticscholar.org]
- 16. Effects of angiotensin II and angiotensin II antagonist saralasin on cell growth and renin in 3T3 and SV3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Hemodynamic correlates of saralasin-induced arterial pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate: A Technical Whitepaper on its Partial Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saralasin (B108331) acetate (B1210297), a synthetic octapeptide analog of angiotensin II (Ang II), has historically served as a critical pharmacological tool in the elucidation of the renin-angiotensin system (RAS). Its clinical use for distinguishing renovascular hypertension from essential hypertension was discontinued (B1498344) in 1984 due to a high incidence of false-positive and false-negative results.[1] However, it remains a valuable compound for preclinical research. Saralasin acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor but is distinguished by its significant partial agonist activity.[1][2] This dual functionality, stimulating a submaximal response in the absence of the full agonist while competitively inhibiting its binding, provides a unique profile for studying G-protein coupled receptor (GPCR) signaling and physiology. This document provides an in-depth technical guide on the partial agonist properties of saralasin acetate, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data Summary
The partial agonist nature of saralasin is characterized by its binding affinity (Ki), its potency as an antagonist (pA2), and its intrinsic efficacy in functional assays. The following tables summarize key quantitative data for this compound.
Table 1: Angiotensin II Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | K i (nM) | Cell/Tissue Type | Reference |
| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites) | Rat liver membrane preparation | [3] |
| Angiotensin II Receptor | Saralasin | 2.7 (for the remaining 26% of sites) | Rat liver membrane preparation | [3] |
Table 2: In Vivo Effects of this compound on Blood Pressure
| Subject Population | Sodium Diet | Saralasin Infusion Rate (µg/kg/min) | Change in Mean Blood Pressure | Reference |
| Normal Subjects | Unrestricted | 10 | No change | [4] |
| Normal Subjects | Low Sodium | 10 | Fall (P < 0.05) | [4] |
| Normal Subjects | High Sodium | 10 | Rise (P < 0.005) | [4] |
| Hypertensive Subjects (low stimulated PRA) | - | 5 | Rise of at least 7.0 mm Hg | [4] |
Core Signaling Pathways
Saralasin, through its interaction with the AT1 receptor, modulates downstream signaling cascades. As a partial agonist, it activates these pathways to a lesser extent than the endogenous full agonist, angiotensin II.
AT1 Receptor Signaling Cascade
The AT1 receptor is a canonical Gq-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, inflammation, and cell growth.
Caption: AT1 Receptor Signaling Pathway Activation.
Experimental Protocols
Characterizing the partial agonist properties of this compound requires specific in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of saralasin for the angiotensin II receptor.
Objective: To quantify the affinity of saralasin for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat liver membranes (a rich source of AT1 receptors)
-
[¹²⁵I]-Angiotensin II (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in lysis buffer. Centrifuge to pellet the membrane fraction and resuspend in assay buffer. Determine protein concentration.
-
Competition Binding: In a 96-well plate, add a constant concentration of [¹²⁵I]-Angiotensin II to each well.
-
Add increasing concentrations of unlabeled saralasin.
-
Add a fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein) to each well.
-
Incubate at room temperature to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of saralasin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of saralasin to elicit a functional response (intracellular calcium release) downstream of AT1 receptor activation.
Objective: To characterize the partial agonist activity of saralasin by measuring its effect on intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor
-
This compound
-
Angiotensin II (full agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Culture: Plate AT1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load cells with Fluo-4 AM in assay buffer containing probenecid for 1 hour at 37°C.
-
Assay: Place the plate in the fluorescence microplate reader.
-
Baseline Measurement: Record baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's injector to add varying concentrations of saralasin or angiotensin II.
-
Kinetic Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves. Determine the EC50 (potency) and Emax (maximal effect) for both saralasin and angiotensin II. The Emax of saralasin will be lower than that of angiotensin II, confirming its partial agonist nature.
Caption: Calcium Mobilization Assay Workflow.
Schild Analysis for Antagonist Potency
Schild analysis is used to quantify the potency of a competitive antagonist, yielding a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Objective: To determine the pA2 value for saralasin to quantify its antagonist potency at the AT1 receptor.
Procedure:
-
Generate Agonist Dose-Response Curve: Perform a functional assay (e.g., calcium mobilization or isolated tissue contraction) to generate a dose-response curve for the full agonist, angiotensin II.
-
Generate Curves in Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of saralasin.
-
Calculate Dose Ratios: For each concentration of saralasin, determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone).
-
Construct Schild Plot: Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of saralasin.
-
Determine pA2: The x-intercept of the Schild regression line is the pA2 value. For a competitive antagonist, the slope of this line should not be significantly different from 1.
Caption: Logical Flow of Schild Analysis.
Conclusion
This compound's partial agonism at the AT1 receptor makes it a complex but highly informative pharmacological agent. Its ability to both antagonize the effects of the full agonist, angiotensin II, and to elicit a submaximal response on its own provides a valuable tool for dissecting the intricacies of angiotensin II receptor signaling and function. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers utilizing this compound in their studies of the renin-angiotensin system and GPCR pharmacology. Careful consideration of its dual activity is paramount for the accurate interpretation of experimental results.
References
- 1. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Angiotensin Blockade: A Technical History of Saralasin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cardiovascular pharmacology, the development of agents that modulate the Renin-Angiotensin-System (RAS) stands as a monumental achievement. Before the advent of modern angiotensin receptor blockers (ARBs) and ACE inhibitors, a pioneering peptide analog, Saralasin (B108331) Acetate (B1210297), paved the way for our understanding and therapeutic targeting of this critical physiological system. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that defined Saralasin Acetate, a compound that, despite its therapeutic limitations, became an invaluable research tool and a stepping stone to a new class of antihypertensive drugs.
The Genesis of a Concept: Discovery and Rationale
The story of Saralasin begins with the growing understanding of the role of angiotensin II (AII) in regulating blood pressure in the mid-20th century. Scientists hypothesized that a competitive antagonist of AII could be a powerful therapeutic agent for hypertension. The initial efforts focused on creating analogs of the native AII octapeptide.
Saralasin, chemically [Sar¹, Val⁵, Ala⁸]-Angiotensin II, was synthesized with specific amino acid substitutions to enhance its antagonistic properties and metabolic stability. The rationale for these substitutions was as follows:
-
Position 1: Sarcosine (Sar) for Aspartic Acid (Asp): This substitution was a key innovation aimed at making the peptide resistant to degradation by aminopeptidases.[1] Unexpectedly, this change also significantly increased the octapeptide's affinity for vascular smooth muscle receptors.[1]
-
Position 5: Valine (Val) for Isoleucine (Ile): This modification was part of the broader effort to create a potent antagonist.
-
Position 8: Alanine (B10760859) (Ala) for Phenylalanine (Phe): Replacing the aromatic phenylalanine with the smaller, aliphatic alanine was crucial for reducing the intrinsic agonist activity of the molecule, thereby favoring antagonism.[2]
This rational design approach led to the creation of a potent competitive antagonist of angiotensin II, albeit one with residual partial agonist activity.[2][3]
Physicochemical Properties and Structure
This compound is the acetate salt of the synthetic octapeptide Saralasin.
| Property | Value |
| Chemical Formula | C₄₂H₆₅N₁₃O₁₀ (free base) |
| Molecular Weight | 912.05 g/mol (free base) |
| Amino Acid Sequence | Sar-Arg-Val-Tyr-Val-His-Pro-Ala |
Mechanism of Action: A Tale of Two Receptors
Saralasin exerts its effects primarily through its interaction with the angiotensin II type 1 (AT₁) and type 2 (AT₂) receptors. It acts as a competitive antagonist at the AT₁ receptor, blocking the binding of the endogenous vasoconstrictor, angiotensin II.[2] This blockade inhibits the canonical Gq-protein coupled signaling cascade responsible for vasoconstriction, aldosterone (B195564) release, and cellular growth.
However, Saralasin's pharmacology is complicated by its nature as a partial agonist .[2][3] In states of low renin (and thus low angiotensin II), Saralasin can elicit a pressor response by weakly activating the AT₁ receptor.[3] Conversely, in high-renin states, its antagonistic effects predominate, leading to a decrease in blood pressure. This dual activity was a significant factor in its clinical utility and limitations.
Furthermore, later studies revealed that Saralasin also acts as an agonist at the AT₂ receptor .[4] The stimulation of AT₂ receptors is generally associated with vasodilation and anti-proliferative effects, opposing the actions of the AT₁ receptor. This finding adds another layer of complexity to the interpretation of Saralasin's overall physiological effects.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Receptor Binding Affinity
| Parameter | Value | Receptor/Tissue | Reference |
| Ki | 0.32 nM | Angiotensin II Receptor (74% of sites in rat liver membranes) | [5] |
| Ki | 2.7 nM | Angiotensin II Receptor (26% of sites in rat liver membranes) | [5] |
| IC₅₀ | 0.4 nM | Human recombinant AT₁ receptor (HEK293 cells) | [5] |
| IC₅₀ | 0.57 µM | Type-1 angiotensin II receptor | [6] |
| Ki | 0.22 µM | Type-1 angiotensin II receptor | [6] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Pharmacologic Half-life | 3.9 min | Rat (intravenous) | [7] |
| Biochemical Half-life | 4.2 min | Rat (intravenous) | [7] |
| Pharmacologic Half-life | 8.2 min | Human (high-renin hypertensive) | [7] |
| Biochemical Half-life | 3.2 min | Human (high-renin hypertensive) | [7] |
Table 3: In Vivo Efficacy (Blood Pressure Reduction)
| Species | Model | Dose | Effect | Reference |
| Human | Renovascular Hypertension | Infusion | Systolic BP drop of 32 and 38 mmHg; Diastolic BP drop of 29 and 16 mmHg in two patients | |
| Human | Renovascular Hypertension | Infusion | >80% of patients showed a drop in blood pressure | [8] |
| Dog | Conscious Normotensive & Hypertensive | 1 µg/kg/min IV | Transient increase in blood pressure (6-12 mmHg) | [9] |
| Dog | Anesthetized | 6-24 µg/kg/min | No effect on alveolar hypoxic vasoconstriction | [10] |
| Rat | Acute & Chronic Renal Hypertensive | Infusion | More pronounced BP fall in malignant vs. benign hypertension | [11] |
Experimental Protocols
The characterization of this compound relied on a variety of key experimental protocols. Below are detailed methodologies for some of these seminal experiments.
Protocol 1: Solid-Phase Peptide Synthesis of Saralasin
This protocol is a generalized representation of the solid-phase peptide synthesis (SPPS) method used for producing Saralasin.
-
Resin Preparation: An appropriate resin (e.g., Wang resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ala-OH, is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine.
-
Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Pro, His, Val, Tyr, Val, Arg, Sar) are sequentially coupled using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). Each coupling step is followed by a deprotection step.
-
Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain this compound as a white powder.
Protocol 2: Radioligand Binding Assay for Angiotensin II Receptors
This assay is used to determine the binding affinity (Ki) of Saralasin for angiotensin II receptors.
-
Membrane Preparation: Tissue (e.g., rat liver) or cells expressing angiotensin II receptors are homogenized and centrifuged to isolate the cell membrane fraction.
-
Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Saralasin.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of Saralasin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Protocol 3: In Vivo Blood Pressure Measurement in a Canine Model
This protocol describes a typical experiment to evaluate the effect of Saralasin on blood pressure in dogs.
-
Animal Preparation: A conscious or anesthetized dog is instrumented with an arterial catheter for direct blood pressure measurement.
-
Baseline Measurement: Baseline mean arterial pressure (MAP) and heart rate are recorded.
-
Saralasin Infusion: this compound is infused intravenously at a constant rate (e.g., 1-10 µg/kg/min).
-
Continuous Monitoring: MAP and heart rate are continuously monitored throughout the infusion period.
-
Data Analysis: The change in MAP from baseline is calculated to determine the pressor or depressor effect of Saralasin.
Protocol 4: Isolated Vascular Smooth Muscle Contraction Assay
This ex vivo assay assesses the functional antagonism of Saralasin against Angiotensin II-induced vasoconstriction.
-
Tissue Preparation: A segment of an artery (e.g., rabbit aorta) is excised and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C. The rings are connected to a force transducer to measure isometric tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Angiotensin II Dose-Response: A cumulative concentration-response curve to Angiotensin II is generated to determine its potency (EC₅₀) and maximal contractile effect.
-
Saralasin Incubation: The tissues are washed and then incubated with a fixed concentration of Saralasin for a predetermined period.
-
Repeat Angiotensin II Dose-Response: In the presence of Saralasin, a second Angiotensin II concentration-response curve is generated.
-
Data Analysis: The rightward shift of the Angiotensin II dose-response curve in the presence of Saralasin is used to quantify its antagonist potency (pA₂ value). Any contractile response to Saralasin alone is indicative of its partial agonist activity.
Historical Development and Clinical Application
The development of Saralasin was a landmark in cardiovascular medicine. It was the first potent and specific angiotensin II antagonist to be used clinically.
Its primary clinical application was as a diagnostic tool to identify patients with renovascular hypertension, a form of high blood pressure caused by the narrowing of the arteries that carry blood to the kidneys.[8][12][13] In these patients, the renin-angiotensin system is highly activated, and the administration of Saralasin would cause a significant drop in blood pressure, confirming the diagnosis.[8]
However, Saralasin had several drawbacks that limited its therapeutic potential:
-
Lack of Oral Bioavailability: As a peptide, it had to be administered intravenously.
-
Short Duration of Action: Its effects were transient, requiring continuous infusion.[7]
-
Partial Agonist Activity: Its pressor effects in low-renin states could be problematic and led to false-negative results in diagnostic tests.[3]
These limitations ultimately led to its discontinuation for clinical use.[2]
Conclusion: The Legacy of Saralasin
While this compound is no longer a clinically used therapeutic, its importance in the history of medicine cannot be overstated. It was an essential pharmacological tool that provided the first direct in vivo evidence of the role of angiotensin II in the pathophysiology of hypertension in humans. The challenges encountered with Saralasin directly spurred the search for non-peptide antagonists with improved pharmacokinetic profiles and a pure antagonist mechanism of action. This research ultimately culminated in the development of the highly successful class of drugs known as angiotensin II receptor blockers (ARBs), which are now mainstays in the treatment of hypertension and other cardiovascular diseases. Saralasin, therefore, remains a testament to the power of rational drug design and a crucial chapter in the ongoing story of cardiovascular medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
- 9. Absence of adrenergic mediation of agonist response to [Sar1,Ala8]angiotensin II in conscious normotensive and hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Failure of this compound, a competitive inhibitor of angiotensin II, to diminish alveolar hypoxic vasoconstriction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auajournals.org [auajournals.org]
- 13. Clinical experience with saralasin infusion in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate in Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saralasin (B108331) acetate, a synthetic octapeptide analog of angiotensin II, has historically served as a pivotal pharmacological tool in the investigation of the renin-angiotensin system (RAS) and its role in hypertension. As a competitive antagonist with partial agonist activity at the angiotensin II type 1 (AT1) receptor, its unique pharmacological profile has enabled researchers to probe the mechanisms of angiotensin II-dependent hypertension. This technical guide provides a comprehensive overview of Saralasin Acetate, including its mechanism of action, quantitative data from key studies, detailed experimental protocols for its synthesis and use in research, and visualizations of relevant signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
Saralasin is an analog of angiotensin II with three key amino acid substitutions that define its function.[1][2] It acts primarily as a competitive antagonist at the AT1 receptor, thereby blocking the binding of the endogenous vasoconstrictor, angiotensin II.[2] This antagonism inhibits the canonical AT1 receptor signaling cascade responsible for vasoconstriction, inflammation, and cellular growth.[3][4]
However, Saralasin also exhibits partial agonist activity at the AT1 receptor.[2][5] This means that in the absence of high levels of angiotensin II, Saralasin can weakly activate the AT1 receptor, sometimes leading to a transient pressor response, particularly in low-renin states.[6] In high-renin states, its antagonist effects predominate, resulting in a depressor response.[7] Furthermore, emerging evidence suggests that Saralasin may also act as an agonist at the angiotensin II type 2 (AT2) receptor, which typically mediates effects that counterbalance the AT1 receptor, such as vasodilation.[5]
The key structural modifications of Saralasin compared to angiotensin II are:
-
Position 1: Sarcosine replaces Aspartic Acid, which increases its affinity for the AT1 receptor and confers resistance to degradation by aminopeptidases.[1][2]
-
Position 8: Alanine (B10760859) replaces Phenylalanine, a substitution crucial for its antagonist activity.[1][2]
Quantitative Data
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |
| Saralasin | Angiotensin II (74% of sites) | 0.32 nM | [8] |
| Saralasin | Angiotensin II (remaining 26% of sites) | 2.7 nM | [8] |
Table 2: In Vivo Effects on Blood Pressure in Human Subjects
| Study Population | Saralasin Infusion Dose | Effect on Blood Pressure | Source |
| Patients with renovascular hypertension | Not specified | Reduction in diastolic pressure of ≥5 mm Hg in 75% of patients. | [9] |
| Patients with renovascular hypertension | Not specified | Reduction in diastolic pressure of ≥10 mm Hg in 45% of patients. | [9] |
| Patients without renovascular hypertension | Not specified | Reduction in diastolic pressure of ≥5 mm Hg in 12% of patients. | [9] |
| Patients without renovascular hypertension | Not specified | Reduction in diastolic pressure of ≥10 mm Hg in 6% of patients. | [9] |
| Hypertensive subjects with low stimulated Plasma Renin Activity (PRA) | 5 µg/kg/min | Rise in mean blood pressure of at least 7.0 mm Hg. | [10] |
| Normal subjects on a low sodium diet | 10 µg/kg/min | Fall in blood pressure (P < 0.05). | [10] |
| Normal subjects on a high sodium diet | 10 µg/kg/min | Rise in blood pressure (P < 0.005). | [10] |
| Two patients with renovascular hypertension | Intravenous infusion | Decrease in systolic pressure by 32 and 38 mm Hg; decrease in diastolic pressure by 29 and 16 mm Hg. | [11] |
Table 3: In Vivo Effects on Blood Pressure in Animal Models
| Animal Model | Saralasin Infusion Dose | Effect on Blood Pressure | Source |
| Conscious rats with early-stage Goldblatt two-kidney one-clip hypertension | 12-hour infusion | Significant fall in blood pressure, maximal at 30 minutes. | [12] |
| Conscious rats with chronic-stage Goldblatt two-kidney one-clip hypertension | 12-hour infusion | Small and nonsignificant fall in blood pressure. | [12] |
| Rats with acute angiotensin II-induced hypertension | Dose-dependent | Lowered arterial pressure. | [13] |
| Rats with chronic angiotensin II-induced hypertension | 10 µg/kg/min | Partially effective in lowering mean arterial pressure. | [13] |
| Female Wistar rats | 10 µg/kg/min for 4 days | Gradual increase in mean arterial pressure by 22.0 mmHg on the 4th day. | [14] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Saralasin
This protocol outlines a generalized procedure for the synthesis of Saralasin using the Fmoc/tBu strategy.[1]
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH)
-
Boc-Sar-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
HBTU/HOBt coupling reagents
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Cold diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile and water (HPLC grade) with TFA
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF within a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: a. Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Pro-OH) using HBTU/HOBt and DIPEA in DMF. b. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence: His(Trt), Val, Tyr(tBu), Val, and Arg(Pbf).
-
Sarcosine Coupling: For the final N-terminal residue, couple Boc-Sar-OH.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude Saralasin using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing TFA.
-
Lyophilization: Lyophilize the purified fractions to obtain the final this compound as a white powder.
Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Saralasin for angiotensin II receptors.[15][16]
Materials:
-
Tissue homogenates or cell membranes expressing angiotensin II receptors (e.g., rat liver membranes).
-
Radiolabeled angiotensin II analog (e.g., [125I][Sar1, Ile8]AngII).
-
This compound at various concentrations.
-
Assay buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of the receptor-containing membranes in the assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound (for competition curve) or buffer alone (for total binding). To determine non-specific binding, add a high concentration of unlabeled angiotensin II.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Saralasin. Plot the percentage of specific binding against the logarithm of the Saralasin concentration to generate a competition curve and determine the IC50, which can then be used to calculate the inhibition constant (Ki).
In Vivo Blood Pressure Monitoring in Conscious Rats
This protocol outlines a general procedure for the intravenous infusion of Saralasin and monitoring of blood pressure in conscious, unrestrained rats.[12][14]
Materials:
-
Conscious, catheterized rats (with catheters implanted in a femoral artery and vein).
-
This compound solution for infusion.
-
Infusion pump.
-
Pressure transducer and recording system.
-
Metabolic cage or similar housing to allow for free movement.
Procedure:
-
Animal Preparation: Allow the catheterized rats to recover from surgery and acclimate to the experimental setup.
-
Baseline Measurement: Connect the arterial catheter to the pressure transducer and record baseline blood pressure and heart rate for a stable period.
-
Saralasin Infusion: Begin the intravenous infusion of this compound at the desired dose using the infusion pump. Doses can be administered as a bolus followed by a constant infusion or as a stepwise increasing infusion.[17]
-
Continuous Monitoring: Continuously record blood pressure and heart rate throughout the infusion period.
-
Post-Infusion Monitoring: After the infusion is complete, continue to monitor blood pressure and heart rate to observe the return to baseline.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline in response to the Saralasin infusion.
Visualizations
Signaling Pathways
Caption: AT1 Receptor Signaling Pathway and Points of Saralasin Interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Saralasin infusion in screening patients for renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of saralasin on normal blood pressure and on reno-vascular hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 12-hour infusions of saralasin or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of low dose angiotension hypertension by angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Slow rise and diurnal change of blood pressure with saralasin and angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate: A Technical Deep Dive into its Role in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saralasin (B108331) acetate (B1210297), a synthetic octapeptide analog of angiotensin II, has historically served as a pivotal pharmacological tool for elucidating the complexities of the renin-angiotensin system (RAS). As a competitive antagonist at the angiotensin II type 1 (AT1) receptor with partial agonist properties, its study has provided profound insights into cardiovascular physiology and the pathophysiology of hypertension. This technical guide provides a comprehensive analysis of saralasin acetate's mechanism of action, its interactions with angiotensin receptors, and its physiological effects. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with a thorough understanding of this important compound.
Introduction
The renin-angiotensin system is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular tone. The primary effector of this system, angiotensin II, exerts its potent vasoconstrictor and aldosterone-stimulating effects through its interaction with the AT1 receptor. This compound, by competitively inhibiting the binding of angiotensin II to the AT1 receptor, has been instrumental in defining the role of the RAS in various physiological and pathological states, most notably in the diagnosis of renovascular hypertension.[1] This document explores the core pharmacology of saralasin, presenting key data and methodologies for its study.
Mechanism of Action
Saralasin is an analog of angiotensin II with three key amino acid substitutions that confer its unique pharmacological profile.[1] It acts as a competitive antagonist at the AT1 receptor, thereby blocking the downstream effects of angiotensin II, including vasoconstriction and aldosterone (B195564) secretion.[2] However, saralasin also exhibits partial agonist activity, particularly in low-renin states, which can lead to a transient pressor response.[3][4] Furthermore, evidence suggests that saralasin can act as an agonist at the angiotensin II type 2 (AT2) receptor, adding another layer of complexity to its pharmacological effects.[5]
Quantitative Data
Receptor Binding Affinity
The binding affinity of saralasin to angiotensin receptors is a key determinant of its potency and specificity. The following table summarizes the reported inhibition constants (Ki) for saralasin at angiotensin II receptors.
| Compound | Receptor Subtype(s) | Ki (nM) | Cell/Tissue Type | Reference |
| This compound | Angiotensin II Receptor | 0.32 (for 74% of sites) | Rat Liver Membranes | [6] |
| 2.7 (for 26% of sites) | ||||
| This compound | Angiotensin II Receptor | ~0.17 | Not Specified | |
| This compound | Angiotensin II Receptor | ~0.15 | Not Specified |
Note: Older literature often does not differentiate between AT1 and AT2 receptor subtypes.
Dose-Response Relationship: Blood Pressure
The effect of saralasin on blood pressure is dependent on the patient's renin status and sodium balance.[3][4] In high-renin states, saralasin typically causes a dose-dependent decrease in blood pressure. Conversely, in low-renin states, its partial agonist activity can lead to a pressor response.
| Patient Population | Saralasin Infusion Rate | Change in Mean Blood Pressure (mmHg) | Reference |
| Hypertensive Subjects (Low Stimulated PRA) | 5 µg/kg/min | Rise of at least 7.0 | [7] |
| Normal Subjects (Unrestricted Diet) | 10 µg/kg/min | No significant change | [7] |
| Normal Subjects (Low Sodium Diet) | 10 µg/kg/min | Fall in blood pressure | [7] |
| Normal Subjects (High Sodium Diet) | 10 µg/kg/min | Rise in blood pressure | [7] |
| Rats with Renovascular Hypertension | Dose-dependent infusion | Pronounced fall in BP | [8] |
Signaling Pathways
Saralasin's primary mechanism of action involves the blockade of the AT1 receptor signaling cascade. Angiotensin II binding to the AT1 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. By competitively inhibiting this initial binding, saralasin prevents these downstream effects.
Caption: AT1 Receptor Signaling Pathway and the Point of Saralasin Intervention.
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of saralasin for the AT1 receptor.
1. Membrane Preparation:
-
Homogenize rat liver tissue, a rich source of AT1 receptors, in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[9][10]
2. Binding Assay:
-
In a 96-well plate, add the following in duplicate or triplicate:
-
Membrane preparation (typically 10-50 µg of protein per well).
-
A fixed concentration of a radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII).
-
Increasing concentrations of unlabeled saralasin (the competitor).
-
For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled angiotensin II analog.
-
-
Incubate the plate to allow binding to reach equilibrium.[9][11]
3. Separation and Quantification:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.[9][11]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the logarithm of the saralasin concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
In Vivo: Saralasin Infusion for Diagnosis of Renovascular Hypertension
This protocol outlines the procedure for using saralasin to assess the contribution of the RAS to hypertension.
1. Patient Preparation:
-
The patient should be in a sodium-depleted state to enhance the response to saralasin. This can be achieved through a low-sodium diet and/or diuretic administration.[1]
-
Discontinue any antihypertensive medications that may interfere with the test.
2. Infusion Protocol:
-
Establish intravenous access for infusion and blood pressure monitoring.
-
Begin with a low infusion rate of saralasin (e.g., 0.05 to 0.1 µg/kg/min) to assess for any initial pressor response due to its partial agonist activity.
-
Gradually increase the infusion rate (e.g., up to 10 µg/kg/min) while continuously monitoring blood pressure.[1][7]
3. Monitoring and Interpretation:
-
A significant drop in blood pressure during the infusion is indicative of renin-dependent hypertension.
-
An initial pressor response followed by a depressor response may also be observed.
-
The absence of a blood pressure change or a sustained pressor response suggests that the hypertension is not primarily driven by the RAS.[3]
Measurement of Plasma Renin Activity (PRA) and Aldosterone
1. Sample Collection:
-
Collect blood samples in chilled EDTA tubes before and during the saralasin infusion.
-
Immediately place the samples on ice and centrifuge at low temperature to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.[12]
2. PRA Measurement (Radioimmunoassay):
-
The assay measures the generation of angiotensin I from endogenous angiotensinogen (B3276523) by renin.
-
Plasma is incubated at 37°C for a defined period.
-
The generated angiotensin I is then quantified by radioimmunoassay.[13][14]
3. Aldosterone Measurement (Radioimmunoassay or LC-MS/MS):
-
Aldosterone levels in the plasma can be quantified using commercially available radioimmunoassay kits or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.[15]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of an angiotensin II receptor antagonist like saralasin.
Caption: A generalized experimental workflow for the development of an angiotensin II receptor antagonist.
Conclusion
This compound remains a compound of significant interest for researchers in the field of cardiovascular pharmacology. Its dual role as a competitive antagonist and partial agonist at the AT1 receptor, coupled with its effects on the AT2 receptor, provides a unique tool to probe the intricacies of the renin-angiotensin system. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for the design and execution of future studies aimed at further unraveling the complexities of the RAS and developing novel therapeutic agents for cardiovascular diseases.
References
- 1. The use of saralasin in the recognition of angiotensinogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II blockade in normal man and patients with essential hypertension. Blood pressure effects depending on renin and sodium balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. labcorp.com [labcorp.com]
- 13. A kinetic method for determination of plasma renin activity using radioassay of Angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Measurement of Renin Activity in Human Plasma | Semantic Scholar [semanticscholar.org]
- 15. Effect of adrenal arterial infusion of saralasin (P113) on aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate's Dichotomous Interaction with AT1 and AT2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saralasin Acetate, a synthetic octapeptide analog of Angiotensin II (Ang II), has played a pivotal role in the foundational research of the Renin-Angiotensin System (RAS). Initially developed as a competitive antagonist of Ang II receptors, its complex pharmacological profile reveals a more nuanced interaction with the two primary Angiotensin II receptor subtypes: AT1 and AT2. This guide provides a comprehensive technical overview of this compound's engagement with these receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Understanding this dualistic behavior—partial agonism at the AT1 receptor and full agonism at the AT2 receptor—is critical for the accurate interpretation of experimental data and for the strategic design of novel therapeutics targeting the RAS.
Quantitative Data on this compound-Receptor Interactions
The interaction of this compound with AT1 and AT2 receptors is characterized by high affinity. However, its functional output is receptor-dependent. The following tables summarize the available quantitative data on Saralasin's binding affinity and functional activity. It is important to note that older literature may not explicitly differentiate between AT1 and AT2 receptors, and biphasic binding observations could indicate the presence of both subtypes with differing affinities.
Table 1: Angiotensin II Receptor Binding Affinities (Ki) of this compound
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) | Cell/Tissue Type |
| Saralasin | ~0.17[1] | ~0.15[1] | ~0.88[1] | Not specified |
| Saralasin | 0.32 (for 74% of sites)[2][3][4][5] | 2.7 (for 26% of sites)[2][3][4][5] | Biphasic | Rat liver membranes[2][3][4][5] |
Table 2: Functional Activity of this compound at AT1 and AT2 Receptors
| Receptor | Activity | Parameter | Value | Assay |
| AT1 | Partial Agonist | Emax | Submaximal response compared to Angiotensin II[6] | Blood Pressure Measurement[7] |
| AT2 | Agonist | EC50 | Comparable to Angiotensin II[8][9] | Neurite Outgrowth in NG108-15 cells[8][9] |
Signaling Pathways
This compound's interaction with AT1 and AT2 receptors triggers distinct downstream signaling cascades. The opposing nature of these pathways underlies the complex physiological effects observed with Saralasin administration.
AT1 Receptor Signaling
The AT1 receptor primarily couples to the Gq/11 family of G proteins. Saralasin, as a partial agonist, can weakly activate this pathway, leading to a submaximal response compared to the full agonist Angiotensin II. In the presence of high concentrations of Angiotensin II, Saralasin acts as a competitive antagonist, blocking the full activation of this pathway.
AT2 Receptor Signaling
In contrast to the AT1 receptor, the AT2 receptor is coupled to Gαi/o proteins and its activation by Saralasin (acting as an agonist) initiates signaling cascades that often counteract the effects of AT1 receptor stimulation. Key pathways include the activation of protein phosphatases and the production of nitric oxide (NO) via the NO/cGMP pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with AT1 and AT2 receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for AT1 and AT2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing AT1 or AT2 receptors (e.g., from transfected cell lines or specific tissues like rat liver for AT1).
-
Radioligand: [¹²⁵I]-[Sar¹, Ile⁸]Angiotensin II.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competition: Membrane preparation, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Saralasin that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saralasin and Sarile Are AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Saralasin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saralasin (B108331) ([Sar¹, Ala⁸]-Angiotensin II) is a synthetic octapeptide analogue of angiotensin II (AII) that has played a pivotal role in the early investigation of the renin-angiotensin system (RAS). It functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, while also exhibiting partial agonist properties.[1][2] More recent evidence has further elucidated its complex pharmacology, revealing it to be a full agonist at the angiotensin II type 2 (AT2) receptor.[3][4] This dual and complex activity profile makes Saralasin a continued subject of interest in cardiovascular and endocrine research. This technical guide provides a comprehensive overview of the preclinical pharmacology of Saralasin, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
Saralasin's primary mechanism of action is the competitive blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, such as vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[1][5] The substitution of sarcosine (B1681465) for aspartic acid at position 1 enhances its affinity for the AT1 receptor and confers resistance to degradation by aminopeptidases.[2][6] The replacement of phenylalanine with alanine (B10760859) at position 8 is responsible for reducing its intrinsic agonistic activity compared to native angiotensin II.[2]
However, Saralasin is not a pure antagonist and exhibits partial agonism at the AT1 receptor. This intrinsic activity can lead to a pressor response in low-renin states, where endogenous angiotensin II levels are low.[4][7] Conversely, in high-renin states, its antagonistic effects predominate, leading to a depressor response.[7]
Furthermore, Saralasin has been identified as a full agonist at the AT2 receptor.[3][4] The AT2 receptor often mediates effects that counterbalance AT1 receptor activation, including vasodilation and anti-inflammatory responses.[3] This agonistic activity at the AT2 receptor adds another layer of complexity to the interpretation of Saralasin's overall pharmacological effects.
Signaling Pathways
The binding of Saralasin to AT1 and AT2 receptors modulates distinct downstream signaling cascades. As a partial agonist at the AT1 receptor, Saralasin can weakly activate Gq/11 proteins, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. As an antagonist, it blocks the more potent activation by angiotensin II. At the AT2 receptor, Saralasin, as a full agonist, is thought to activate protein phosphatases, leading to the production of nitric oxide and subsequent vasodilation.
Pharmacodynamics
The pharmacodynamic effects of Saralasin are a composite of its antagonistic and agonistic activities at angiotensin II receptors and are highly dependent on the physiological state of the subject, particularly the status of the renin-angiotensin system.
Cardiovascular Effects
In preclinical models of renovascular hypertension, where renin levels are typically elevated, Saralasin administration leads to a dose-dependent decrease in blood pressure.[8][9] However, in normotensive or low-renin models, Saralasin can cause a transient or sustained increase in blood pressure due to its partial agonist effects at the AT1 receptor.[7]
Endocrine Effects
Saralasin inhibits angiotensin II-stimulated aldosterone secretion from the adrenal cortex.[10][11] This effect is more pronounced in sodium-depleted states where the RAS is activated.[10]
Renal Effects
Saralasin can influence renal hemodynamics by antagonizing the vasoconstrictor effects of angiotensin II on renal arterioles.[12]
Table 1: Quantitative Pharmacodynamic Data for Saralasin
| Parameter | Value | Species/Tissue | Reference(s) |
| Binding Affinity (Ki) | |||
| AT1 Receptor | 0.32 nM (for 74% of sites) | Rat liver membranes | [13] |
| 2.7 nM (for remaining 26% of sites) | Rat liver membranes | [13] | |
| Functional Activity | |||
| AT1 Receptor | Partial Agonist | Vascular smooth muscle, Adrenal zona glomerulosa cells | [2][12] |
| AT2 Receptor | Full Agonist | NG108-15 cells | [3][4] |
Pharmacokinetics
Saralasin is a peptide and therefore has limited oral bioavailability, necessitating parenteral administration. It is characterized by a short plasma half-life.
Table 2: Pharmacokinetic Parameters of Saralasin
| Parameter | Value | Species | Reference(s) |
| Half-life (t½) | 3.2 minutes | Human | [11] |
| Time to Plateau (infusion) | 12-15 minutes | Human | [11] |
A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for Saralasin is not extensively detailed in publicly available literature. Its rapid clearance is likely due to enzymatic degradation by peptidases in the plasma and tissues.
Toxicology
Preclinical safety evaluations of Saralasin have indicated a generally favorable acute toxicity profile.
-
Acute and Subacute Toxicity: Studies have reported only transient toxicosis with no significant pathological or teratological findings.[1]
Experimental Protocols
Radioligand Binding Assay for Angiotensin II Receptors
This protocol outlines a competitive binding assay to determine the affinity of Saralasin for angiotensin II receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat liver) in a suitable buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.[5]
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]-Ang II), and increasing concentrations of unlabeled Saralasin.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled angiotensin II).
-
Incubate to allow binding to reach equilibrium.[5]
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of Saralasin concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
-
In Vivo Blood Pressure Measurement in a Rat Model
This protocol describes the measurement of blood pressure in response to Saralasin administration in rats.
Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail).
-
Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement.
-
Implant a catheter into a major vein (e.g., jugular vein) for drug administration.
-
-
Blood Pressure Monitoring:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize and record baseline blood pressure and heart rate.
-
-
Saralasin Administration:
-
Administer Saralasin via the venous catheter, typically as a bolus injection or a continuous infusion at varying doses.[8]
-
-
Data Recording and Analysis:
-
Continuously record blood pressure and heart rate throughout the experiment.
-
Analyze the changes in blood pressure from baseline in response to different doses of Saralasin.
-
Assessment of AT2 Receptor Agonism (Neurite Outgrowth Assay)
This in vitro assay is used to determine the agonistic activity of Saralasin at the AT2 receptor.
Methodology:
-
Cell Culture:
-
Culture NG108-15 neuroblastoma-glioma hybrid cells, which predominantly express AT2 receptors in their undifferentiated state.[3]
-
-
Treatment:
-
Treat the cells with Saralasin at various concentrations.
-
Include a positive control (e.g., angiotensin II) and a negative control (vehicle).
-
To confirm AT2 receptor mediation, pre-treat a set of wells with an AT2 receptor-selective antagonist (e.g., PD 123,319) before adding Saralasin.[3]
-
-
Assessment of Neurite Outgrowth:
-
After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.
-
Quantify neurite outgrowth by microscopy, measuring the percentage of cells with neurites and the length of the neurites.
-
-
Data Analysis:
-
Compare the extent of neurite outgrowth in Saralasin-treated cells to that in control and angiotensin II-treated cells.
-
Demonstrate that the effect is blocked by the AT2 antagonist.
-
Structure-Activity Relationships
The biological activity of Saralasin and its analogues is highly dependent on their amino acid sequence.
Key modifications from angiotensin II that define Saralasin's activity include:
-
Position 1 (Sarcosine): This substitution for aspartic acid significantly increases the affinity for the AT1 receptor and protects the peptide from degradation by aminopeptidases, prolonging its duration of action.[2][6]
-
Position 8 (Alanine): Replacing the bulky aromatic phenylalanine with the small aliphatic alanine residue at the C-terminus is crucial for reducing the intrinsic agonistic activity of the molecule, shifting its profile towards antagonism.[2]
Conclusion
Saralasin remains a valuable pharmacological tool for investigating the complexities of the renin-angiotensin system. Its well-characterized, albeit complex, pharmacology as a competitive AT1 receptor antagonist with partial agonism and a full AT2 receptor agonist allows for the dissection of the distinct roles of these two receptor subtypes in various physiological and pathophysiological processes. This technical guide provides a foundational understanding of Saralasin's preclinical profile, offering researchers the necessary information to design and interpret experiments effectively. Further research to delineate a more complete ADME and toxicology profile would be beneficial for a comprehensive understanding of this seminal molecule.
References
- 1. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of adrenal arterial infusion of saralasin (P113) on aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Saralasin Acetate: Application Notes and Protocols for In Vivo Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin Acetate is a synthetic octapeptide analog of Angiotensin II (Ang II). Historically, it has been utilized as a pharmacological tool to investigate the renin-angiotensin system (RAS). Saralasin acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, while also exhibiting partial agonist properties. More recent findings have revealed that Saralasin also functions as an agonist at the Angiotensin II Type 2 (AT2) receptor. This dual activity provides a unique opportunity to dissect the multifaceted roles of the AT1 and AT2 receptor pathways in various physiological and pathophysiological conditions, particularly in the context of hypertension and renal function. These application notes provide an overview of in vivo experimental applications of this compound and detailed protocols for its use in rodent models.
Mechanism of Action
Saralasin's primary mechanism involves the competitive blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of Angiotensin II. Its partial agonist activity at the AT1 receptor can, under certain conditions such as low circulating Angiotensin II levels, lead to a pressor response. Concurrently, its agonistic action on the AT2 receptor is thought to mediate vasodilation and anti-inflammatory effects, adding a layer of complexity to its overall physiological impact. The interplay between these actions is critically dependent on the physiological state of the subject, particularly sodium balance and the activity of the endogenous renin-angiotensin system.
Signaling Pathways
The signaling pathways influenced by this compound are centered around the Angiotensin II receptors. As an antagonist/partial agonist at the AT1 receptor, it modulates pathways typically activated by Angiotensin II, such as the Gq/11 protein-phospholipase C-IP3/DAG cascade, which leads to vasoconstriction. As an agonist at the AT2 receptor, it is thought to activate protein phosphatases and stimulate the production of nitric oxide and bradykinin, contributing to vasodilation.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Effect of Saralasin on Blood Pressure in Hypertensive Patients
| Patient Group | Condition | Saralasin Infusion Rate | Change in Mean Arterial Pressure (mmHg) | Reference |
| Essential Hypertension | Normal Sodium Diet | 10 µg/kg/min | Mild Pressor Response | [1] |
| Essential Hypertension | Sodium Depletion | 10 µg/kg/min | Vasodepressor Response | [1] |
| Renovascular Hypertension | Normal Sodium Diet | Not Specified | -8 | [2] |
| Renovascular Hypertension | Sodium Depletion | Not Specified | -33 | [2] |
| Bilateral Renovascular Hypertension | Normal Sodium Diet | Not Specified | -6 | [2] |
| Bilateral Renovascular Hypertension | Sodium Depletion | Not Specified | -35 | [2] |
| Essential Hypertension | Normal Sodium Diet | Not Specified | +3 | [2] |
| Essential Hypertension | Sodium Depletion | Not Specified | -18 | [2] |
Table 2: Effect of Saralasin on Plasma Renin Activity (PRA) in Rats
| Animal Model | Condition | Saralasin Dose | Change in Plasma Renin Activity | Reference |
| Normal, Conscious Rats | - | 10 and 30 mg/kg (subcutaneous) | Increased | [3] |
| Sodium-Depleted Rats | - | Dose-related | 300-fold more active in increasing PRC than in normal rats | [4] |
| Sodium-Loaded Rats | - | Dose-related | No effect on PRC | [4] |
Table 3: In Vivo Experimental Dosing in Animal Models
| Animal Model | Application | Route of Administration | Saralasin Dose/Infusion Rate | Reference |
| Rats | Hypertension Studies | Intravenous Infusion | Stepwise: 0.01 µg/kg/min, increasing tenfold every 15 min | [5] |
| Rats | Glomerular Hemodynamics | Intravenous Infusion | 1 µg/kg/min | [6] |
| Rats | Cerulein-Induced Pancreatitis | Intravenous Injection | 5-50 µg/kg (single dose) | [3][7] |
| Rabbits | Renal Vasodilation Studies | Intravenous Infusion | 1.0 µg/kg/min | [8] |
Experimental Protocols
The following are detailed protocols for the in vivo use of this compound in rodent models.
Protocol 1: Intravenous Infusion of this compound in Anesthetized Rats for Blood Pressure Monitoring
This protocol describes the continuous intravenous infusion of this compound into an anesthetized rat while directly monitoring arterial blood pressure.
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine mixture)
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Surgical instruments for cannulation (forceps, scissors, sutures)
-
Catheters (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Heating pad to maintain body temperature
Experimental Workflow:
Procedure:
-
Preparation of Saralasin Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. For example, to achieve an infusion rate of 1 µg/kg/min for a 300g rat with an infusion pump rate of 0.01 ml/min, the concentration would be 30 µg/ml.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Maintain a stable plane of anesthesia throughout the surgical procedure and data collection period.
-
Surgical Cannulation:
-
Jugular Vein Cannulation: Surgically expose the external jugular vein. Insert a catheter filled with heparinized saline and advance it towards the right atrium. Secure the catheter in place with sutures. This catheter will be used for Saralasin infusion.
-
Carotid Artery Cannulation: Expose the common carotid artery. Ligate the distal end and place a temporary ligature on the proximal end. Make a small incision and insert a catheter filled with heparinized saline towards the aortic arch. Secure the catheter and connect it to a pressure transducer for direct blood pressure measurement.
-
-
Stabilization: Allow the animal to stabilize for at least 30-60 minutes after surgery before starting the experimental protocol.
-
Baseline Measurement: Record a stable baseline blood pressure for 15-30 minutes.
-
Saralasin Infusion: Begin the infusion of this compound according to the desired protocol (e.g., a constant rate of 1 µg/kg/min or a stepwise increasing dose).
-
Data Acquisition: Continuously monitor and record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate throughout the infusion period.
-
Termination: At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: Investigation of this compound in a Rat Model of Cerulein-Induced Acute Pancreatitis
This protocol outlines the use of this compound in a model of acute pancreatitis induced by the cholecystokinin (B1591339) analog, cerulein.
Materials:
-
This compound
-
Cerulein
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Syringes and needles for injection
-
Materials for blood collection and tissue harvesting
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Fast the animals overnight with free access to water before the experiment.
-
Experimental Groups: Divide the rats into at least three groups: a control group (receiving vehicle), a cerulein-only group, and a cerulein plus Saralasin group.
-
Preparation of Solutions:
-
Cerulein: Dissolve cerulein in 0.9% saline or PBS to a concentration that allows for the administration of 50 µg/kg per injection in a small volume (e.g., 0.1-0.2 ml).
-
This compound: Dissolve this compound in 0.9% saline for intravenous or intraperitoneal injection.
-
-
Saralasin Administration: Administer this compound (e.g., a single intravenous dose of 5-50 µg/kg) shortly before or concurrently with the first cerulein injection.
-
Induction of Pancreatitis: Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein (50 µg/kg) for a total of 6-10 injections.[9][10]
-
Sample Collection: At a predetermined time point after the final cerulein injection (e.g., 6, 12, or 24 hours), euthanize the animals.
-
Blood and Tissue Collection: Collect blood via cardiac puncture for the measurement of serum amylase and lipase. Harvest the pancreas for histopathological examination and measurement of markers of inflammation and oxidative stress.
-
Analysis:
-
Biochemical Analysis: Measure serum amylase and lipase levels to assess the severity of pancreatitis.
-
Histopathology: Fix a portion of the pancreas in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Oxidative Stress Markers: Homogenize a portion of the pancreas to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and glutathione (B108866) (GSH) content.
-
Conclusion
This compound remains a valuable research tool for elucidating the complex roles of the renin-angiotensin system. Its dual action as an AT1 receptor antagonist/partial agonist and an AT2 receptor agonist necessitates careful experimental design and interpretation of results. The protocols provided herein offer a foundation for in vivo studies investigating the cardiovascular, renal, and inflammatory effects of this compound. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intravenous Jugular Catheterization for Rats [protocols.io]
- 5. cjpas.net [cjpas.net]
- 6. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Noninvasive measurement of renal blood flow by magnetic resonance imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Saralasin Acetate: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin (B108331) Acetate is a synthetic octapeptide analog of angiotensin II. Historically, it has been utilized as a pharmacological tool to investigate the renin-angiotensin system (RAS). Saralasin acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, while also exhibiting partial agonist properties.[1][2][3] More recent evidence has revealed that Saralasin also functions as an agonist at the angiotensin II type 2 (AT2) receptor.[4][5] This dual activity makes Saralasin a complex but valuable molecule for dissecting the distinct roles of the AT1 and AT2 receptors in a multitude of physiological and pathophysiological processes. These application notes provide detailed protocols for key in vitro experiments to characterize the effects of Saralasin, aiding researchers in cardiovascular disease, neuroscience, and drug development.
Data Presentation
Table 1: Saralasin Acetate Binding Affinity
| Receptor Target | Ki (nM) | Cell/Tissue Source | Reference |
| Angiotensin II Receptor | 0.32 (for 74% of sites) | Rat liver membrane preparation | [6][7] |
| Angiotensin II Receptor | 2.7 (for remaining sites) | Rat liver membrane preparation | [6][7] |
| AT1 Receptor | ~0.17 | Not specified | [8] |
| AT2 Receptor | ~0.15 | Not specified | [8] |
Table 2: this compound Functional Activity
| Assay | IC50 | Cell/Tissue Type | Comments | Reference |
| Inhibition of Angiotensin II-induced effects | 0.4 nM | HEK293 cells | Antagonist potency | [2] |
| Inhibition of Angiotensin II-induced vasoconstriction | Not specified | Isolated rat portal vein | Concentrations of 10-9 to 10-5 mol/liter tested | [9] |
| Inhibition of Angiotensin II-stimulated steroidogenesis | Complete inhibition at 10-6 M | Isolated human adrenal glomerulosa cells | Partial inhibition at 10-8 M | [10] |
Experimental Protocols
Angiotensin II Receptor Binding Assay
This assay is fundamental for determining the binding affinity of Saralasin to angiotensin II receptors.
Materials:
-
Cell membranes expressing AT1 and/or AT2 receptors (e.g., from rat liver, or transfected cell lines)[5]
-
Radiolabeled angiotensin II analog (e.g., [125I]-Angiotensin II)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a suitable buffer and prepare a membrane fraction through differential centrifugation.[1] The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled angiotensin II analog, and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Saralasin concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[1][2]
Intracellular Calcium Mobilization Assay
This assay assesses the ability of Saralasin to antagonize Angiotensin II-induced calcium release, a hallmark of AT1 receptor activation.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293-AT1, vascular smooth muscle cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Angiotensin II
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.[11]
-
Washing: Wash the cells again with HBSS to remove any excess dye.
-
Pre-incubation with Saralasin: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Angiotensin II Injection: Inject a fixed concentration of Angiotensin II (typically the EC80) into the wells and continue to measure the fluorescence intensity over time.[11]
-
Data Analysis: Calculate the change in fluorescence intensity (peak - baseline) for each well. Plot the response against the concentration of Saralasin to determine the IC50 of its antagonistic effect.
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of Saralasin on Angiotensin II-induced ERK phosphorylation, a downstream signaling event of AT1 receptor activation.
Materials:
-
Cells expressing the AT1 receptor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-incubate the cells with different concentrations of Saralasin for 30 minutes. Stimulate the cells with a fixed concentration of Angiotensin II for 5-15 minutes.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[11]
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Neurite Outgrowth Assay for AT2 Receptor Agonism
This assay is used to investigate the AT2 receptor agonist activity of Saralasin.[5]
Materials:
-
NG108-15 cells[4]
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
This compound
-
Angiotensin II (as a positive control)
-
PD 123,319 (an AT2 receptor antagonist, as a negative control)
-
Microscope with imaging capabilities
Procedure:
-
Cell Plating: Plate NG108-15 cells at a low density in a suitable culture dish.
-
Treatment: Treat the cells with this compound (e.g., 100 nM), Angiotensin II (100 nM), or Saralasin in the presence of PD 123,319 (1 µM) for 3 days.[4]
-
Imaging: After the incubation period, acquire images of the cells using a microscope.
-
Analysis: Quantify neurite outgrowth. A common metric is to count the percentage of cells with at least one neurite longer than the cell body.[4] An increase in neurite outgrowth that is blocked by PD 123,319 indicates AT2 receptor-mediated agonism.
Signaling Pathways and Visualizations
Saralasin's dual mechanism of action results in complex signaling outcomes. As an antagonist/partial agonist at the Gq-coupled AT1 receptor, it inhibits or weakly activates pathways leading to vasoconstriction, inflammation, and cell proliferation. Conversely, as an agonist at the AT2 receptor, it can activate opposing pathways, often involving protein phosphatases, leading to vasodilation and anti-proliferative effects.
Caption: Saralasin's dual signaling pathways.
Caption: General workflow for in vitro studies with Saralasin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro method of studying the angiotensin activity of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of angiotensin II and saralasin on 18-hydroxy-11-deoxycorticosterone production by isolated human adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Diagnostic Use of Saralasin Acetate in Renovascular Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin (B108331) Acetate, a synthetic octapeptide analog of angiotensin II, has historically been a valuable pharmacological tool in the investigation of renovascular hypertension.[1] Although its clinical use for diagnosis was discontinued (B1498344) in January 1984 due to reports of false-positive and false-negative results, it remains a relevant compound for research purposes, particularly in studies of the renin-angiotensin system (RAS).[2] Saralasin acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, with some partial agonist activity.[2][3] This dual activity means that in states of high circulating angiotensin II, as is often the case in renovascular hypertension, Saralasin competitively blocks the potent vasoconstrictor effects of angiotensin II, leading to a drop in blood pressure. Conversely, in low-renin states, its partial agonist effects can cause a pressor response.[4]
These application notes provide detailed protocols for the use of Saralasin Acetate in a research setting to identify angiotensin II-dependent hypertension, a hallmark of functionally significant renal artery stenosis.
Mechanism of Action
Saralasin is an analog of angiotensin II with three key amino acid substitutions that confer its unique pharmacological properties.[2] It competitively binds to the AT1 receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and sodium retention.[5] However, Saralasin also possesses partial agonist activity at the AT1 receptor and has been shown to act as an agonist at the Angiotensin II Type 2 (AT2) receptor.[6] The primary diagnostic utility of Saralasin stems from its antagonist effects at the AT1 receptor. In individuals with renovascular hypertension, the renin-angiotensin system is often highly activated, leading to elevated levels of angiotensin II. Administration of Saralasin blocks the effects of this endogenous angiotensin II, resulting in vasodilation and a subsequent decrease in blood pressure.[4]
Signaling Pathway of Angiotensin II and the Action of Saralasin
The following diagram illustrates the signaling pathway of Angiotensin II via the AT1 receptor and the inhibitory effect of Saralasin.
Data Presentation
The following tables summarize quantitative data from various studies on the use of Saralasin for diagnosing renovascular hypertension.
Table 1: Blood Pressure Response to Saralasin Administration
| Study Population | Administration Method | Dose | Systolic BP Change (mmHg) | Diastolic BP Change (mmHg) |
| Renovascular Hypertension (n=11) | Bolus Injection | 10 mg | -30 (average decrease) | -20 (average decrease) |
| High-Renin Essential Hypertension (n=2) | Bolus Injection | 10 mg | -30 (average decrease) | -20 (average decrease) |
| Normal/Low-Renin Essential Hypertension (n=8) | Bolus Injection | 10 mg | No significant change | No significant change |
| Hypertensive Patients (n=68) | Bolus Injection | 10 mg | +21 (transient mean increase) | +13.4 (transient mean increase) |
Data extracted from Marks et al., 1975 and Marks et al., 1978.[1][7]
Table 2: Diagnostic Performance of the Saralasin Infusion Test
| Patient Group | Positive Response Rate (Diastolic BP drop ≥ 5 mmHg) | Positive Response Rate (Diastolic BP drop ≥ 10 mmHg) |
| Proven Renovascular Hypertension (n=19) | 75% | 45% |
| Without Renovascular Hypertension (n=34) | 12% | 6% |
| Renal Artery Stenosis with Lateralizing Functional Studies | >80% | Not specified |
| "Proven" Renovascular Hypertension (Cured/Improved Post-Op) | 100% | Not specified |
| Normal Renal Arteriograms | 20% | Not specified |
| "Low Renin" Hypertension | 0% | Not specified |
Data extracted from Krakoff et al., 1980 and Wilson et al., 1977.[8][9]
Table 3: Incidence of False-Negative Saralasin Tests
| Study | Incidence of Falsely Negative Tests in Proven Renovascular Hypertension |
| Michelakis et al., 1978 | 19% |
Data extracted from Michelakis et al., 1978.[10]
Experimental Protocols
The following are detailed protocols for the Saralasin test, which should be conducted in a hospital or clinical research setting where potential complications can be managed promptly.[10]
Experimental Workflow for Saralasin Diagnostic Test
Protocol 1: Saralasin Infusion Test
-
Patient Preparation:
-
Discontinue all antihypertensive medications for at least one week prior to the study, if clinically feasible.
-
Induce mild sodium depletion to enhance the sensitivity of the test. This can be achieved by administering a diuretic such as furosemide (B1674285) (e.g., 80 mg orally) the evening before the test.[8]
-
The patient should be well-hydrated with water but should not consume food for at least 4 hours before the infusion.
-
-
Procedure:
-
The patient should be in a supine or seated position in a quiet room.[8]
-
Establish intravenous access in both arms: one for Saralasin infusion and the other for blood sampling.
-
Monitor blood pressure every 2 minutes until a stable baseline is achieved (at least 30 minutes).
-
Begin an intravenous infusion of 5% dextrose in water at a slow rate.
-
Initiate the Saralasin infusion at a low dose (e.g., 0.05 to 0.1 µg/kg/min) to assess for any initial pressor response.
-
If the initial dose is well-tolerated, gradually increase the infusion rate every 10-15 minutes to a maximum of 10 µg/kg/min.[1]
-
Continue to monitor blood pressure every 2 minutes throughout the infusion.
-
The infusion is typically maintained for 30 to 60 minutes at the maximum tolerated dose.
-
-
Interpretation of Results:
-
Positive Test (Depressor Response): A significant decrease in diastolic blood pressure (e.g., ≥ 5-10 mmHg) is considered a positive response and is indicative of angiotensin II-dependent hypertension.[8]
-
Negative Test (No Depressor Response): No significant change in blood pressure suggests that hypertension is not primarily driven by angiotensin II.
-
Pressor Response: An increase in blood pressure may be observed, particularly in patients with low-renin hypertension, due to the partial agonist activity of Saralasin.
-
Protocol 2: Saralasin Bolus Test
-
Patient Preparation:
-
Similar to the infusion protocol, discontinue antihypertensive medications and induce mild sodium depletion.
-
-
Procedure:
-
The patient should be in a supine position.
-
Establish intravenous access.
-
Monitor blood pressure every 2 minutes until a stable baseline is established.
-
Administer a rapid intravenous injection of 10 mg of Saralasin.[1]
-
Continue to monitor blood pressure every minute for the first 15 minutes post-injection, and then every 5 minutes for the next 45 minutes.
-
-
Interpretation of Results:
-
Positive Test (Depressor Response): A marked decrease in systolic (e.g., ≥ 30 mmHg) and diastolic (e.g., ≥ 20 mmHg) blood pressure within 10 minutes of injection is considered a positive response.[1]
-
Negative Test (No Depressor Response): No significant change from the pre-injection blood pressure.
-
Transient Pressor Response: A brief increase in blood pressure may occur within the first few minutes after the bolus injection, which typically resolves quickly.[7]
-
Limitations and Considerations
-
False-Negative Results: A significant percentage of patients with proven renovascular hypertension may not show a depressor response to Saralasin.[10] Therefore, a negative test does not definitively rule out the condition.
-
False-Positive Results: Patients with high-renin essential hypertension may also exhibit a positive response.[1]
-
Partial Agonist Activity: The partial agonist effects of Saralasin can lead to a pressor response, particularly in low-renin states, which can be a safety concern.
-
Historical Context: It is important to reiterate that Saralasin is no longer used for routine clinical diagnosis due to the availability of safer and more accurate diagnostic methods. Its application is primarily in a research context to probe the renin-angiotensin system.
Conclusion
This compound has been an instrumental research tool for understanding the pathophysiology of renovascular hypertension. The protocols outlined above provide a framework for its use in a controlled research setting. Careful patient selection, preparation, and monitoring are crucial for obtaining meaningful and safe results. The interpretation of the Saralasin test should always be done in the context of the patient's overall clinical picture and ideally be corroborated with other diagnostic modalities.
References
- 1. Saralasin bolus test. Rapid screening procedure for renin-mediated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 6. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pressor response to saralasin (1-sar-8-ala-angiotensin II) bolus injection in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saralasin infusion in screening patients for renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saralasin test as a diagnostic and prognostic aid in renovascular hypertensive patients subjected to renal operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate Administration in Conscious Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin (B108331) acetate (B1210297) is a potent competitive antagonist of the angiotensin II (Ang II) receptor, playing a crucial role in elucidating the physiological and pathophysiological functions of the renin-angiotensin system (RAS).[1][2][3] As a synthetic analog of Ang II, saralasin effectively blocks the actions of endogenous Ang II at its receptor sites, thereby inhibiting downstream effects such as vasoconstriction and aldosterone (B195564) secretion.[2][3][4] This blockade makes it an invaluable pharmacological tool in experimental models, particularly in conscious rats, to investigate the role of the RAS in blood pressure regulation and various hypertensive states.[1][5]
These application notes provide detailed protocols for the administration of saralasin acetate to conscious rats, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action
Saralasin acts as a competitive antagonist at the Angiotensin II receptor type 1 (AT1).[2] By binding to the AT1 receptor, it prevents Ang II from exerting its potent vasoconstrictive effects on vascular smooth muscle.[3][6] This leads to a reduction in total peripheral resistance and a subsequent fall in arterial blood pressure, particularly in states of high renin activity.[1][4] Additionally, saralasin has been noted to have some partial agonist activity.[3] It also competes with Angiotensin II for the AT2 receptor, where it may act as an agonist.[7]
The following diagram illustrates the signaling pathway of the renin-angiotensin system and the point of intervention for this compound.
Caption: Mechanism of Action of this compound in the Renin-Angiotensin System.
Data Presentation
The following tables summarize quantitative data from studies involving the administration of this compound to conscious rats under various experimental conditions.
Table 1: Effect of Saralasin Infusion on Mean Arterial Pressure (MAP) in Conscious Rats
| Rat Model | Saralasin Dose/Infusion Rate | Pre-infusion MAP (mmHg) | Post-infusion MAP (mmHg) | Change in MAP (mmHg) | Reference |
| Salt-depleted | 10 µ g/min | 129.9 ± 4.5 | 104.2 ± 3.66 | -25.7 | [8] |
| Salt-depleted | 1 µ g/min | Not specified | Not specified | -19.7 | [8] |
| High-salt | 10 µ g/min | 120.1 ± 8.3 | 107.9 ± 7.3 | -12.2 | [8] |
| Two-kidney one-clip hypertensive (early phase) | Not specified | Not specified | Significant fall | Not specified | [1] |
| Two-kidney one-clip hypertensive (chronic phase) | Not specified | Not specified | Small, non-significant fall | Not specified | [1] |
| Normal, Sodium-depleted | 0.3 mg/kg | Not specified | Not specified | -6% | [9][10] |
Table 2: Effect of Saralasin on Serum Renin Activity (SRA) in Conscious Rats
| Rat Model | Saralasin Dose | Basal SRA (ng/ml/hr) | SRA after Saralasin (ng/ml/hr) | Fold Increase | Reference |
| Normal | 10 mg/kg | 2.7 ± 0.4 | 16.2 ± 3.7 | ~6.0 | [9][10] |
| Normal | 30 mg/kg | 2.7 ± 0.4 | 22.5 ± 2.4 | ~8.3 | [9][10] |
| Sodium-depleted | 0.3 mg/kg | 12 ± 2 | 119 ± 6 | ~9.9 | [9][10] |
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in Conscious, Unrestrained Rats
This protocol is designed to assess the effect of continuous this compound infusion on cardiovascular parameters.
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Vascular access catheters (e.g., for femoral artery and vein)
-
Infusion pump
-
Blood pressure transducer and recording system
-
Animal balance
-
Surgical instruments for catheter implantation
Procedure:
-
Animal Preparation (24-48 hours prior to experiment):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug infusion).
-
Exteriorize the catheters at the back of the neck and secure them.
-
Allow the rat to recover from surgery for at least 24 hours to ensure it is in a conscious and unstressed state. House the rat in an individual cage.
-
-
Day of Experiment:
-
Bring the rat to the experimental room and allow it to acclimate for at least 30 minutes.
-
Connect the arterial catheter to the blood pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Prepare the this compound infusion solution by dissolving it in sterile 0.9% saline to the desired concentration.
-
Connect the venous catheter to the infusion pump.
-
-
Saralasin Administration:
-
Begin recording baseline MAP and HR for a stable period (e.g., 15-30 minutes).
-
Initiate the intravenous infusion of this compound at the desired rate (e.g., 1-10 µ g/min ).[8]
-
Continuously monitor and record MAP and HR throughout the infusion period. The maximal fall in blood pressure is often observed within 30 minutes.[1]
-
The infusion can be maintained for various durations, from 30 minutes to several hours, depending on the experimental question.[1]
-
-
Data Collection and Analysis:
-
Collect blood samples at baseline and at specified time points during the infusion to measure plasma renin activity or other relevant biomarkers.
-
Analyze the changes in MAP and HR from baseline values.
-
The following diagram outlines the experimental workflow.
Caption: Experimental Workflow for this compound Administration.
Protocol 2: Bolus Injection of this compound for Renin Release Studies
This protocol is suitable for investigating the acute effects of this compound on renin secretion.
Materials:
-
Same as Protocol 1, with the addition of syringes for bolus injection.
Procedure:
-
Animal Preparation:
-
Follow the same surgical preparation and recovery as described in Protocol 1.
-
-
Day of Experiment:
-
Follow the acclimatization and baseline recording steps as in Protocol 1.
-
-
Saralasin Administration:
-
Data Collection and Analysis:
-
Collect blood samples at specific time points post-injection (e.g., 20 minutes) to measure serum renin activity (SRA).[11]
-
Compare post-injection SRA to baseline levels.
-
Concluding Remarks
The administration of this compound in conscious rats is a robust method for investigating the role of the renin-angiotensin system in cardiovascular control. The choice between continuous infusion and bolus injection will depend on the specific research question. Careful surgical preparation and adequate recovery are critical for obtaining reliable and reproducible data in conscious, unstressed animals. The provided protocols and data tables serve as a comprehensive guide for researchers employing this valuable pharmacological tool.
References
- 1. Effect of 12-hour infusions of saralasin or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Saralasin - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Saralasin-induced renin release: its blockade by prostaglandin synthesis inhibitors in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Saralasin Acetate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, storage, and handling of Saralasin Acetate stock solutions for research applications. Saralasin is a synthetic octapeptide analog of angiotensin II, acting as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor with partial agonist properties.[1][2] Recent studies have also identified it as an agonist for the Angiotensin II Type 2 (AT2) receptor.[2][3]
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C44H71N13O13 | [4] |
| Molecular Weight | 990.11 g/mol | [4] |
| Appearance | White Powder | [4] |
| Purity | ≥95.0% | [4] |
| CAS Number | 39698-78-7 | [4] |
Solubility Data
The solubility of this compound can vary depending on the solvent and its purity. It is essential to use fresh, high-quality solvents to ensure optimal dissolution.[4]
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (100.99 mM) | Use fresh DMSO as moisture can reduce solubility.[4] |
| Water | 100 mg/mL | Sonication may be required to aid dissolution.[4][5] |
| Ethanol | 100 mg/mL |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound in both its powdered form and as a stock solution.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| -80°C | 2 years | Sealed storage, away from moisture.[6] | |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4][6] |
| -20°C | 1 month |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.90 mg of this compound (Molecular Weight: 990.11 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the 9.90 mg example, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][6]
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound's dual action on AT1 and AT2 receptors.
References
Saralasin Acetate in Radioligand Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Saralasin Acetate in radioligand binding assays for the characterization of angiotensin II (Ang II) receptors. Saralasin, an octapeptide analog of Ang II, acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor and also exhibits partial agonist activity.[1][2][3] This complex pharmacological profile makes it a valuable tool for dissecting the roles of the renin-angiotensin system in various physiological and pathological processes.
Introduction to this compound
Saralasin is a synthetic peptide that differs from angiotensin II at three amino acid positions: sarcosine (B1681465) replaces aspartic acid at position 1, valine replaces isoleucine at position 5, and alanine (B10760859) replaces phenylalanine at position 8.[2] The substitution at position 1 confers resistance to degradation by aminopeptidases and increases its affinity for the Ang II receptor, while the change at position 8 is crucial for its antagonist activity.[2][3] Saralasin has been instrumental in distinguishing between different subtypes of Ang II receptors and in the investigation of renovascular hypertension.[1][2]
Quantitative Data Summary
The binding affinity of this compound for angiotensin II receptors has been determined through various radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a competitor ligand (in this case, Saralasin) for a receptor. A lower Ki value indicates a higher binding affinity.
| Parameter | Value | Receptor/Tissue Source | Reference |
| Ki | 0.32 nM | 74% of Ang II binding sites (Rat liver membranes) | [1][4][5][6] |
| Ki | 2.7 nM | 26% of Ang II binding sites (Rat liver membranes) | [1][4][5][6] |
| IC50 | 0.57 nM | Type-1 angiotensin II receptor | [7] |
Note: The biphasic binding observed in rat liver membranes may suggest the presence of different receptor subtypes or affinity states.[4]
Angiotensin II Signaling Pathways
Angiotensin II mediates its effects through two main G protein-coupled receptors: AT1 and AT2. Saralasin primarily acts on the AT1 receptor.
Caption: Angiotensin II signaling through AT1 and AT2 receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for angiotensin II receptors.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following protocols provide a detailed methodology for performing a competitive radioligand binding assay to determine the binding affinity of this compound for angiotensin II receptors.
I. Membrane Preparation (from Rat Liver)
This protocol is adapted from methods using rat liver membranes, which are a rich source of AT1 receptors.[4][8][9]
Materials:
-
Rat liver tissue
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)
-
Protease inhibitors
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize fresh or frozen rat liver tissue in ice-cold Lysis Buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.[4]
II. Competitive Radioligand Binding Assay
This protocol measures the ability of unlabeled this compound to compete with a radiolabeled angiotensin II analog for binding to the receptors in the prepared membranes.[4]
Materials:
-
Prepared membrane suspension
-
Radioligand: e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)[5]
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add membrane preparation (typically 10-50 µg of protein), a fixed concentration of radioligand (e.g., a concentration close to its Kd), and Assay Buffer.[4]
-
Non-specific Binding: Add membrane preparation, the fixed concentration of radioligand, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to saturate the receptors.
-
Competition: Add membrane preparation, the fixed concentration of radioligand, and increasing concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-180 minutes to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold Wash Buffer (e.g., 3-5 times) to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
III. Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding and competition wells.
-
Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site or two-site fit) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[4]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound remains a valuable pharmacological tool for the in-vitro characterization of angiotensin II receptors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust radioligand binding assays, contributing to a deeper understanding of the renin-angiotensin system and the development of novel therapeutics.
References
- 1. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Saralasin Acetate: A Classic Tool for Interrogating G-Protein Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin (B108331) Acetate, a synthetic analog of angiotensin II (Ang II), has long served as a valuable pharmacological tool for the investigation of the renin-angiotensin system (RAS). As a peptide-based agent, it interacts with angiotensin II receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. Specifically, Saralasin acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, while also exhibiting partial agonist properties.[1] Furthermore, evidence suggests that Saralasin can function as an agonist at the angiotensin II type 2 (AT2) receptor. This complex pharmacological profile makes Saralasin a unique ligand for dissecting the distinct roles of AT1 and AT2 receptors in various physiological and pathological processes. These application notes provide detailed protocols for utilizing Saralasin Acetate in the study of GPCRs, with a focus on receptor binding, second messenger signaling, and in vivo cardiovascular responses.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, facilitating the design and interpretation of experiments.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| Angiotensin II Receptor (unspecified) | 125I-[Sar1,Ile8]AngII | Rat Liver Membranes | 0.32 (74% of sites), 2.7 (26% of sites) | - | [1] |
| AT1 Receptor | 125I-[Sar1,Ile8]AngII | HEK293 cells | - | 0.4 | [2] |
| Angiotensin II Receptor (unspecified) | FITC-Ang II | Rat Liver Membranes | 0.32 (74% of sites), 2.7 (26% of sites) | - | [3] |
| AT1 Receptor | - | Conscious rats | - | 0.01 | [4] |
| AT2 Receptor | - | Conscious rats | - | 0.05 (as CGP42112A, for comparison) | [4] |
Table 2: Functional Potency of this compound
| Assay Type | Cell Line/System | Parameter | EC50 (nM) | Reference(s) |
| Inhibition of urine excretion | Conscious rats | IC50 | 0.01 | [4] |
| Antagonism of natriuretic response | Conscious rats | IC50 | 0.09 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Saralasin's interaction with the AT1 receptor signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical comparison of Saralasin and modern angiotensin receptor blockers.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Angiotensin II Receptors
This protocol is a generalized procedure for determining the binding affinity of this compound to angiotensin II receptors expressed in cell membranes.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor (or other suitable cell line/tissue)
-
Radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]AngII)
-
Unlabeled this compound
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)
-
Protease inhibitor cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Cell harvester
-
Gamma counter
-
Scintillation fluid and vials (if using a tritium-labeled radioligand)
Procedure:
-
Membrane Preparation: a. Culture HEK293-AT1 cells to confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer (Binding Buffer with protease inhibitors). d. Homogenize the cells using a Dounce homogenizer or sonicator. e. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. f. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.[1] g. Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation. h. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration using a suitable method (e.g., BCA assay). i. Store membrane preparations in aliquots at -80°C.
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of membrane preparation (typically 10-50 µg of protein), 50 µL of radiolabeled ligand (at a concentration near its Kd), and 50 µL of Binding Buffer.
- Non-specific Binding: 50 µL of membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
- Competition: 50 µL of membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of increasing concentrations of unlabeled this compound. b. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[5]
-
Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in vials suitable for a gamma counter. b. Add scintillation fluid if a beta-emitting radioligand was used. c. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data using a non-linear regression model (e.g., one-site or two-site competition) to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: In Vitro Second Messenger Assay - cAMP Measurement
This protocol outlines a general procedure to assess the effect of this compound on cyclic AMP (cAMP) levels, which can indicate coupling to Gs or Gi proteins.
Materials:
-
Cells expressing the angiotensin II receptor of interest (e.g., CHO-K1 cells)
-
This compound
-
Angiotensin II
-
Forskolin (a direct activator of adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well plates
Procedure:
-
Cell Culture and Plating: a. Culture cells to 70-80% confluency. b. Seed cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.
-
Assay for Agonist/Partial Agonist Effects of Saralasin: a. Wash the cells with Stimulation Buffer. b. Pre-incubate the cells with IBMX (e.g., 500 µM) in Stimulation Buffer for 15-30 minutes at 37°C to prevent cAMP degradation. c. Add increasing concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control. d. To assess antagonism, pre-incubate with this compound for 15-30 minutes before adding a fixed concentration of Angiotensin II (e.g., EC80).
-
Assay for Antagonism of Gi-coupled Receptors: a. Wash the cells with Stimulation Buffer. b. Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C. c. Add a fixed concentration of Forskolin (to stimulate cAMP production) along with a fixed concentration of Angiotensin II (to inhibit cAMP production via Gi). d. Incubate for a predetermined time at 37°C.
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP concentration against the log concentration of this compound. b. For agonist/partial agonist effects, determine the EC50 and Emax values. c. For antagonist effects, determine the IC50 value and calculate the pA2 value from a Schild plot.
Protocol 3: In Vitro Second Messenger Assay - IP3 Measurement
This protocol provides a general method for measuring inositol (B14025) trisphosphate (IP3) production, an indicator of Gq protein activation.
Materials:
-
Cells expressing the angiotensin II receptor of interest
-
This compound
-
Angiotensin II
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl to inhibit IP1 degradation)
-
IP3/IP1 assay kit (e.g., HTRF)
-
96-well or 384-well plates
Procedure:
-
Cell Culture and Plating: a. Culture and seed cells as described in the cAMP assay protocol.
-
Assay for Agonist/Partial Agonist Effects: a. Wash the cells with Stimulation Buffer. b. Add increasing concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control. c. To assess antagonism, pre-incubate with this compound for 15-30 minutes before adding a fixed concentration of Angiotensin II (e.g., EC80).
-
IP3/IP1 Measurement: a. Lyse the cells and measure the intracellular IP3 or its more stable downstream metabolite, IP1, according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: a. Generate dose-response curves by plotting the IP3/IP1 concentration against the log concentration of this compound. b. Determine EC50, Emax, and/or IC50 values as described for the cAMP assay.
Protocol 4: In Vivo Blood Pressure Measurement in Rats
This protocol describes the continuous measurement of blood pressure in conscious rats to evaluate the in vivo effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Telemetry system for blood pressure monitoring (implantable transmitter) or indwelling arterial catheter connected to a pressure transducer
-
Surgical instruments
-
Infusion pump
-
Data acquisition system
Procedure:
-
Surgical Implantation of Telemetry Device or Catheter: a. Anesthetize the rat. b. Surgically implant the telemetry transmitter's catheter into the abdominal aorta or the carotid artery according to the manufacturer's instructions. Alternatively, cannulate the carotid or femoral artery with a fluid-filled catheter connected to an external pressure transducer. c. Allow the animal to recover from surgery for at least 5-7 days.
-
Acclimatization and Baseline Recording: a. House the rat in its home cage placed on the telemetry receiver. b. Allow the rat to acclimatize to the experimental setup for at least 24 hours. c. Record baseline blood pressure and heart rate continuously for at least 24 hours to establish a stable baseline.
-
This compound Administration: a. Prepare a sterile solution of this compound in saline. b. Infuse this compound intravenously at the desired dose (e.g., 10 µg/kg/min) using an infusion pump.[4] c. Alternatively, administer this compound via a single bolus injection.
-
Continuous Blood Pressure Monitoring: a. Continuously record blood pressure, heart rate, and activity throughout the infusion period and for a specified time post-infusion.
-
Data Analysis: a. Analyze the changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate from baseline. b. Compare the responses to this compound in different experimental groups (e.g., normotensive vs. hypertensive rats, or with co-administration of other drugs).
Conclusion
This compound remains a cornerstone tool for the study of the renin-angiotensin system and the broader field of GPCR pharmacology. Its unique properties as a competitive antagonist with partial agonism at the AT1 receptor and agonist activity at the AT2 receptor allow for detailed investigation of the distinct signaling pathways mediated by these two receptors. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of GPCR function in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ahajournals.org [ahajournals.org]
- 3. pnas.org [pnas.org]
- 4. Slow rise and diurnal change of blood pressure with saralasin and angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Saralasin in Smooth Muscle Contraction Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin, a synthetic analog of Angiotensin II (Ang II), serves as a crucial pharmacological tool in the investigation of smooth muscle physiology and pathophysiology. As a competitive antagonist of Ang II at its receptors, Saralasin has been instrumental in elucidating the role of the renin-angiotensin system (RAS) in regulating smooth muscle contraction, particularly in vascular and gastrointestinal tissues.[1][2] Notably, Saralasin also exhibits partial agonist activity, a characteristic that researchers must consider when designing and interpreting experimental outcomes.[1][3]
These application notes provide comprehensive protocols for utilizing Saralasin in smooth muscle contraction studies, covering both in vitro organ bath experiments and intracellular calcium measurements. The information is intended to guide researchers in accurately assessing the antagonistic and partial agonistic properties of Saralasin and understanding its impact on Ang II-mediated signaling pathways.
Mechanism of Action
Saralasin functions as a competitive antagonist at Angiotensin II receptors, primarily the AT1 receptor subtype, which is predominantly responsible for the contractile effects of Ang II in smooth muscle.[4][5] By competing with Ang II for binding to the AT1 receptor, Saralasin inhibits the downstream signaling cascade that leads to smooth muscle contraction.
The binding of Ang II to the Gq-protein coupled AT1 receptor activates Phospholipase C (PLC).[4][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][8] The resulting increase in cytosolic Ca2+ concentration is a primary trigger for the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and ultimately, smooth muscle contraction.[4] DAG, in concert with Ca2+, activates Protein Kinase C (PKC), which contributes to the sustained phase of contraction and other cellular responses.[4][6]
Saralasin's competitive antagonism effectively blocks this entire pathway by preventing the initial binding of Ang II. Its partial agonist nature means that in the absence of the full agonist (Ang II), Saralasin itself can weakly activate the AT1 receptor, leading to a smaller contractile response compared to Ang II.[1][3]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for Saralasin and its interaction with Angiotensin II receptors in smooth muscle.
Table 1: Saralasin Receptor Binding Affinity and Antagonist Potency
| Parameter | Value | Tissue/Cell Type | Species | Reference |
| Ki | 0.17 nM (AT1) | - | - | [9] |
| 0.15 nM (AT2) | - | - | [9] | |
| pA2 | ~9.2 | Rabbit Aorta | Rabbit | [10] |
| 8.5 | Guinea Pig Ileum | Guinea Pig | [10] | |
| 7.9 | Rat Uterus | Rat | [10] |
Table 2: Angiotensin II Potency in Smooth Muscle Contraction
| Parameter | Value | Tissue/Cell Type | Species | Reference |
| EC50 | 1.5 ± 0.9 x 10⁻⁸ M | Ileum | Rat | [11] |
| 1.5 ± 0.8 x 10⁻⁸ M | Jejunum | Human | [11] | |
| -log(EC50) | 6.11 ± 0.11 | Bronchus | Rabbit | [12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Saralasin's Antagonist and Partial Agonist Activity in Isolated Aortic Rings
This protocol details the methodology for determining the pA2 value of Saralasin as a competitive antagonist of Angiotensin II-induced smooth muscle contraction and for characterizing its partial agonist effects.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Angiotensin II
-
Saralasin
-
Potassium Chloride (KCl)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Carefully remove surrounding connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
-
Organ Bath Setup:
-
Mount each aortic ring in an isolated organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs-Henseleit solution every 15 minutes.
-
-
Experimentation - Antagonism (Schild Analysis):
-
After equilibration, obtain a cumulative concentration-response curve for Angiotensin II (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a specific concentration of Saralasin (e.g., 10⁻⁸ M) for a predetermined time (e.g., 30 minutes).
-
In the continued presence of Saralasin, obtain a second cumulative concentration-response curve for Angiotensin II.
-
Repeat this process with increasing concentrations of Saralasin (e.g., 10⁻⁷ M, 10⁻⁶ M).
-
-
Experimentation - Partial Agonism:
-
In a separate set of aortic rings, after equilibration, obtain a cumulative concentration-response curve for Saralasin alone (e.g., 10⁻¹⁰ to 10⁻⁵ M) to assess its direct contractile effect.
-
As a positive control, determine the maximal contraction induced by a high concentration of KCl (e.g., 60 mM).
-
-
Data Analysis:
-
Express contractile responses as a percentage of the maximal response to KCl or the maximal response to Angiotensin II in the initial control curve.
-
For the Schild analysis, calculate the dose ratio (DR) for each concentration of Saralasin. The DR is the ratio of the EC50 of Angiotensin II in the presence of Saralasin to the EC50 of Angiotensin II in the absence of Saralasin.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Saralasin (-log[Saralasin]) on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
For partial agonism, determine the maximal effect (Emax) of Saralasin and express it as a percentage of the maximal effect of Angiotensin II. This represents the intrinsic activity of Saralasin.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Smooth Muscle Cells
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to Angiotensin II and the inhibitory effect of Saralasin.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cells or primary aortic smooth muscle cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Angiotensin II
-
Saralasin
-
Ionomycin
-
EGTA
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate smooth muscle cells on glass coverslips and grow to the desired confluency.
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes in HBSS.
-
-
Calcium Imaging:
-
Mount the coverslip with the Fura-2-loaded cells onto the stage of the fluorescence microscope.
-
Obtain a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
To study the effect of Saralasin, pre-incubate the cells with the desired concentration of Saralasin for a few minutes.
-
Stimulate the cells with Angiotensin II and record the change in the 340/380 nm fluorescence ratio over time.
-
At the end of each experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Obtain Rmax by adding a calcium ionophore like Ionomycin (e.g., 5-10 µM) in the presence of high extracellular calcium.
-
Obtain Rmin by subsequently adding a calcium chelator like EGTA (e.g., 10-20 mM) to chelate all available calcium.
-
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
Plot the change in [Ca²⁺]i or the 340/380 ratio over time to visualize the cellular response to Angiotensin II and the inhibitory effect of Saralasin.
-
Mandatory Visualization
Caption: Angiotensin II signaling pathway in smooth muscle and the inhibitory action of Saralasin.
Caption: Experimental workflow for Schild analysis of Saralasin's competitive antagonism.
Caption: Workflow for intracellular calcium imaging using Fura-2 AM in smooth muscle cells.
References
- 1. Saralasin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin II stimulation of vascular smooth muscle cells. Secondary signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary signalling mechanisms in angiotensin II-stimulated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin increases inositol trisphosphate and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and pharmacology of a noncompetitive antagonist of angiotensin-induced contractions of vascular smooth muscle. [Sarcosyl]1-[cysteinyl (s-methyl)]8-angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin II induced contraction of rat and human small intestinal wall musculature in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional differences in the mechanical properties of rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate in Animal Studies: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin (B108331) Acetate is a synthetic octapeptide analog of angiotensin II. It functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor and also exhibits partial agonist activity. This dual activity makes it a valuable tool for investigating the renin-angiotensin system (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Saralasin has been instrumental in elucidating the role of angiotensin II in the pathophysiology of hypertension and other cardiovascular diseases.
These application notes provide detailed protocols and quantitative data for the use of Saralasin Acetate in animal studies, with a focus on dose selection, administration, and the underlying signaling pathways.
Data Presentation: this compound Dosage and Effects in Animal Models
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of dosages and their observed effects in different animal models.
Table 1: Intravenous this compound Dose and Effects in Rat Models
| Animal Model | Dosage | Duration of Administration | Observed Effect |
| Goldblatt Two-Kidney, One-Clip Hypertensive Rats (Early Stage) | Not specified, but effective in lowering blood pressure. | 12 hours | Significant fall in blood pressure, with the maximum effect at 30 minutes.[1] |
| Goldblatt Two-Kidney, One-Clip Hypertensive Rats (Chronic Stage) | Not specified | 12 hours | Small and non-significant decrease in blood pressure.[1] |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 10 µg/kg/min | Not specified | Reduction in systolic blood pressure. |
| Normotensive Rats | Not specified | 12 hours | Minor elevation in blood pressure.[1] |
| Pithed Normotensive Rats | 0.001 - 0.03 mg/kg/min | Not specified | Dose-dependent attenuation of the rise in diastolic blood pressure induced by electrical stimulation.[2] |
| Renovascular Hypertensive Rats | Starting at 0.01 µg/kg/min, with ten-fold increases every 15 minutes. | Stepwise Infusion | A significant fall in diastolic blood pressure was observed at a dose of 0.1 µg/kg/min.[3] |
Table 2: Intravenous this compound Dose and Effects in Other Animal Models
| Animal Model | Dosage | Duration of Administration | Observed Effect |
| Anesthetized Dogs | 6 - 24 µg/kg/min | Infusion started 2 minutes before and continued through hypoxic challenge. | Did not diminish alveolar hypoxic vasoconstriction.[3] |
| Anesthetized Dogs | 60 µg/kg/min | Infusion | Failed to reduce alveolar hypoxic vasoconstriction.[3] |
| DOCA-treated, salt-loaded Rabbits | 1.0 µg/kg/min | Infusion | Prevented the renal vasodilator response to captopril (B1668294). |
Table 3: Pharmacokinetic Parameters of Saralasin in Rats
| Parameter | Value | Route of Administration |
| Pharmacologic Half-life | 3.9 minutes | Intravenous |
| Biochemical Half-life | 4.2 minutes | Intravenous |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System and the Action of Saralasin
Saralasin primarily exerts its effects by competitively blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction, aldosterone (B195564) release, and sodium retention.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow: Blood Pressure Measurement in Anesthetized Rats
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on blood pressure in an anesthetized rat model.
References
- 1. Effect of 12-hour infusions of saralasin or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Failure of this compound, a competitive inhibitor of angiotensin II, to diminish alveolar hypoxic vasoconstriction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saralasin Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin Acetate is a synthetic octapeptide analog of angiotensin II.[1] It functions as a competitive antagonist of the angiotensin II receptor, with some partial agonist activity.[1][2] This dual activity makes it a valuable tool for studying the renin-angiotensin system (RAS) in various physiological and pathological contexts. Structurally, Saralasin differs from angiotensin II at three key positions: sarcosine (B1681465) replaces aspartic acid at position 1, increasing its affinity for the angiotensin II receptor and resistance to degradation; valine replaces isoleucine at position 5; and alanine (B10760859) replaces phenylalanine at position 8, which reduces its stimulatory effect.[2] In cell culture, this compound is utilized to investigate the roles of angiotensin II in processes such as cell proliferation, signaling, and hormone secretion.
Mechanism of Action
Saralasin primarily exerts its effects by competitively binding to the Angiotensin II Type 1 (AT1) receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, angiotensin II.[1] The AT1 receptor is a G-protein coupled receptor that, upon activation by angiotensin II, triggers a variety of intracellular signaling pathways. These pathways are implicated in vasoconstriction, inflammation, and cellular growth.[1] By blocking this interaction, Saralasin can inhibit these effects. However, it's important to note that Saralasin also possesses partial agonist activity, meaning it can weakly activate the AT1 receptor in the absence of angiotensin II.[3] Additionally, some studies suggest that Saralasin may also act as an agonist at the Angiotensin II Type 2 (AT2) receptor, which can mediate opposing effects to the AT1 receptor, such as vasodilation and anti-inflammatory responses.[4]
Data Presentation
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 0.32 nM (for 74% of binding sites) | Rat liver membrane preparation | [5] |
| 2.7 nM (for the remaining binding sites) | Rat liver membrane preparation | [6] | |
| Effective Concentration for Cell Growth Inhibition | 1 nM (for 48 or 72 hours) | 3T3 and SV3T3 cells | [5][6] |
| Concentration for Restoration of Ion Currents | 5 µM (for 2 hours) | Mouse ventricular myocytes | [5][6] |
| Concentration for Inhibition of Ovulation | 1 µM | Perfused rat ovary in vitro | [5][6] |
Signaling Pathway Diagram
Caption: this compound's mechanism of action.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Based on studies with 3T3 and SV3T3 cells)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cell lines.
Materials:
-
3T3 or SV3T3 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile PBS
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
MTT or WST-1 proliferation assay kit
Procedure:
-
Cell Seeding:
-
Culture 3T3 or SV3T3 cells in complete growth medium until they reach 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (medium with solvent) should also be prepared.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assessment of Cell Proliferation:
-
After the incubation period, assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Briefly, add the reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Western Blotting for Downstream Signaling (e.g., Phospho-ERK1/2)
This protocol can be used to investigate the effect of this compound on angiotensin II-induced signaling pathways.
Materials:
-
Cells expressing AT1 receptors (e.g., vascular smooth muscle cells)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Angiotensin II
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with the desired concentration of this compound for 30 minutes.[7]
-
Stimulate the cells with a fixed concentration of Angiotensin II for 5-15 minutes.[7] Include a non-stimulated control and a control with only Angiotensin II.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Compare the levels of phosphorylated ERK1/2 between the different treatment groups.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Understanding the Unexpected Agonistic Effects of Saralasin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the unexpected agonistic effects of Saralasin Acetate. This document is intended to help researchers anticipate, identify, and understand these paradoxical effects in their experimental designs.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic octapeptide analog of Angiotensin II (Ang II). Its primary and intended mechanism of action is as a competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] By blocking the AT1 receptor, Saralasin is expected to inhibit the vasoconstrictive and aldosterone-secreting effects of endogenous Angiotensin II. However, it is crucial to note that Saralasin also possesses partial agonist activity at the AT1 receptor and full agonist activity at the Angiotensin II Type 2 (AT2) receptor, which can lead to unexpected physiological responses.[1][3][4][5]
Q2: I observed a transient increase in blood pressure after administering Saralasin. Is this expected?
A2: Yes, a transient pressor (blood pressure-increasing) response is a well-documented unexpected agonistic effect of Saralasin.[6][7] This effect is particularly prominent in subjects with low plasma renin activity (low-renin hypertension) and is attributed to the partial agonist activity of Saralasin at the AT1 receptor.[6][7] In the absence of high levels of endogenous Angiotensin II to compete with, Saralasin's intrinsic stimulatory activity on the AT1 receptor becomes apparent.
Q3: Why does the pressor response to Saralasin vary between experimental subjects?
A3: The magnitude of the pressor response is inversely correlated with the baseline plasma renin activity (PRA).[6] Subjects with high renin levels (and therefore high endogenous Angiotensin II) will primarily exhibit an antagonist (depressor) response as Saralasin blocks the more potent endogenous agonist. Conversely, in low-renin states, the agonistic effects of Saralasin dominate.[7] Sodium balance also plays a critical role; sodium depletion tends to increase renin levels and can abolish the pressor response, revealing Saralasin's antagonist effects.[7]
Q4: Can Saralasin elicit cellular effects that are not related to blood pressure regulation?
A4: Yes. A significant unexpected agonistic effect of Saralasin is its full agonist activity at the AT2 receptor.[1][5] AT2 receptor activation is often associated with effects that oppose AT1 receptor signaling, such as vasodilation, anti-inflammatory responses, and induction of neurite outgrowth in specific cell types (e.g., NG108-15 cells).[5] This can lead to confounding results if not accounted for in the experimental design.
Q5: How can I differentiate between AT1 partial agonism and AT2 agonism in my experiments?
A5: To dissect these effects, consider the following experimental strategies:
-
Use selective antagonists: In parallel experiments, co-administer Saralasin with a selective AT2 receptor antagonist (e.g., PD123319). If the observed effect is blocked, it is likely mediated by the AT2 receptor.
-
Vary the experimental model: Utilize cell lines that predominantly express one receptor subtype. For example, undifferentiated NG108-15 cells express high levels of AT2 receptors.[5]
-
Control for renin and sodium status: If working in vivo, measure and control for plasma renin activity and sodium balance, as these factors significantly influence the manifestation of AT1 partial agonism.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in blood pressure (pressor response) upon Saralasin administration. | Partial agonist activity of Saralasin at the AT1 receptor, particularly in low-renin states. | 1. Measure baseline plasma renin activity (PRA). The pressor effect is more likely in subjects with low PRA. 2. Consider sodium depletion of the animal model, as this can increase PRA and unmask the antagonist (depressor) effects. 3. Start with a lower dose or a stepwise infusion protocol to minimize the initial pressor effect.[8] |
| Inconsistent or contradictory results (agonist vs. antagonist effects). | The dual action of Saralasin as a partial AT1 agonist and a full AT2 agonist, with the net effect depending on the physiological context. | 1. Characterize the renin-angiotensin system status of your experimental model. 2. Use selective antagonists for AT1 and AT2 receptors in control experiments to isolate the contribution of each receptor subtype. 3. Carefully review the literature for the expected effects of AT1 vs. AT2 receptor activation in your specific model system. |
| Unexpected vasodilation or anti-inflammatory effects. | Agonist activity of Saralasin at the AT2 receptor. | 1. Confirm the expression of AT2 receptors in your tissue or cell model. 2. Use a selective AT2 receptor antagonist (e.g., PD123319) to verify if the observed effect is AT2-mediated.[5] |
III. Quantitative Data Summary
The following tables summarize the quantitative data on the unexpected agonistic pressor effect of this compound.
Table 1: Pressor Response to Intravenous Bolus Injection of Saralasin in Hypertensive Patients
| Patient Group (by Plasma Renin Activity) | Saralasin Dose | Mean Diastolic Blood Pressure Increase (mmHg ± SEM) | Time to Peak Pressor Effect (minutes) |
| Normal Renin | 10 mg | 19.4 ± 3.3 | 4-6 |
| Low Renin | 10 mg | 26.2 ± 6.2 | 4-6 |
Data extracted from a study on 16 hypertensive subjects. The pressor response was inversely correlated with baseline plasma renin activity.[6]
Table 2: Effect of Saralasin Infusion on Mean Blood Pressure in Hypertensive Subjects
| Patient Group | Saralasin Infusion Rate (µg/kg/min) | Change in Mean Blood Pressure (mmHg) |
| Low Stimulated PRA | 5 | ≥ 7.0 (increase) |
| Normal Subjects (unrestricted diet) | 10 | No change |
| Normal Subjects (low sodium diet) | 10 | Decrease (P < 0.05) |
| Normal Subjects (high sodium diet) | 10 | Increase (P < 0.005) |
Data from a study involving 418 untreated hypertensive subjects and normal volunteers, demonstrating the influence of sodium balance and renin status on the pressor response.[4]
IV. Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Saralasin's Pressor Response by Intravenous Infusion
Objective: To determine the effect of Saralasin infusion on arterial blood pressure in a controlled setting.
Materials:
-
This compound
-
Sterile 0.9% saline for injection
-
Infusion pump
-
Arterial catheter and pressure transducer
-
Data acquisition system for continuous blood pressure monitoring
-
Animal model (e.g., rat, rabbit) or human subject under appropriate ethical guidelines
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into the femoral artery for direct blood pressure measurement. Implant a separate catheter into the jugular vein for drug infusion. Allow the animal to recover as per the experimental design (conscious or anesthetized model).
-
Saralasin Solution Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration for infusion.
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) for at least 30 minutes.
-
Stepwise Saralasin Infusion: a. Begin the infusion of Saralasin at a low rate (e.g., 0.01 µg/kg/min).[8] b. Maintain this infusion rate for a set period (e.g., 15 minutes) while continuously monitoring blood pressure. c. Increase the infusion rate in a stepwise manner (e.g., 0.1, 1.0, and 10.0 µg/kg/min), with each step lasting for a defined duration (e.g., 15-60 minutes).[8][9]
-
Data Analysis: a. Calculate the change in MAP from baseline at each infusion rate. b. Plot the dose-response curve of Saralasin infusion rate versus the change in MAP. c. Correlate the blood pressure response with baseline plasma renin activity and sodium status if these parameters are also measured.
Protocol 2: Neurite Outgrowth Assay in NG108-15 Cells to Assess AT2 Receptor Agonism
Objective: To qualitatively and quantitatively assess the AT2 receptor agonist activity of Saralasin by measuring neurite outgrowth in NG108-15 cells.
Materials:
-
NG108-15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), hypoxanthine, aminopterin, and thymidine (B127349) (HAT)
-
This compound
-
Angiotensin II (positive control)
-
PD123319 (selective AT2 antagonist)
-
Cell culture plates (e.g., 35 mm Petri dishes)
-
Inverted microscope with phase-contrast optics and a camera
Procedure:
-
Cell Culture: Culture NG108-15 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells onto culture plates at a suitable density (e.g., 3.6 x 10^4 cells/dish) and allow them to attach overnight.
-
Treatment: a. Replace the culture medium with fresh medium containing the desired concentrations of Saralasin, Angiotensin II, or vehicle control. b. For antagonist studies, pre-incubate the cells with PD123319 for a specified time (e.g., 30 minutes) before adding Saralasin or Angiotensin II.
-
Incubation: Incubate the cells for 3 days to allow for neurite outgrowth.
-
Quantification: a. After 3 days, examine the cells under the microscope. b. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the cell body. c. Count the number of positive cells in several random fields of view for each treatment condition. d. Express the results as the percentage of cells with neurites.
-
Data Analysis: Compare the percentage of neurite-bearing cells in the Saralasin-treated groups to the control and Angiotensin II-treated groups. Assess whether the effect of Saralasin is blocked by the AT2 antagonist.
V. Signaling Pathways and Logical Relationships
Diagram 1: Simplified Signaling Pathways of AT1 and AT2 Receptors
This diagram illustrates the opposing signaling cascades typically initiated by the activation of AT1 and AT2 receptors. Saralasin's partial agonism at AT1 can lead to a submaximal activation of the Gq pathway, while its full agonism at AT2 activates pathways leading to vasodilation and anti-proliferative effects.
References
- 1. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Saralasin Acetate in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Saralasin Acetate in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features that influence its stability?
A1: this compound is a synthetic octapeptide analog of Angiotensin II with the sequence Sar-Arg-Val-Tyr-Val-His-Pro-Ala.[1] It acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, but also exhibits partial agonist activity.[1] Key structural modifications that affect its stability include:
-
Position 1: Sarcosine (Sar): The replacement of the natural L-amino acid with sarcosine, an N-methylated amino acid, confers resistance to degradation by aminopeptidases.[1]
-
Amino Acid Composition: The presence of specific amino acids like Arginine (Arg) and Proline (Pro) can influence its susceptibility to chemical degradation pathways such as hydrolysis.[2][3]
Q2: My this compound solution seems to be losing activity over time in my cell culture experiments. What could be the cause?
A2: Loss of bioactivity is often due to degradation of the peptide. Several factors in a typical experimental setup can contribute to this:
-
Enzymatic Degradation: If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum), it may contain proteases that can cleave the peptide, particularly at the arginine residue.[2]
-
pH of the Buffer: The pH of your experimental buffer is critical. A pH between 5 and 7 is generally considered optimal for the stability of peptides in solution.[2][4] Deviations from this range can accelerate hydrolysis of peptide bonds.[3]
-
Temperature: Incubating at physiological temperatures (e.g., 37°C) will increase the rate of chemical degradation compared to storage at lower temperatures.[2][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to peptide degradation and aggregation. It is highly recommended to store this compound in single-use aliquots.[2][5]
Q3: How should I prepare and store my this compound solutions to maximize stability?
A3: To ensure the integrity of your this compound solutions, follow these guidelines:
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.[5][6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][7]
-
Reconstitution: For initial solubilization, use sterile, distilled, or deionized water. If the peptide is difficult to dissolve, sonication may help. Once the peptide is in solution, you can add buffer salts to achieve your final desired buffer composition and concentration.[7]
-
Solution Storage: For short-term storage (a few days), keep the solution at 4°C. For long-term storage, it is crucial to prepare single-use aliquots and store them at -20°C or -80°C.[2][5] Avoid repeated freeze-thaw cycles.[2][5]
-
Choice of Buffer: Use a sterile buffer with a pH between 5 and 6 for optimal stability.[6]
Q4: What are the potential chemical degradation pathways for this compound in aqueous buffers?
A4: Based on its amino acid sequence, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The peptide bonds in the backbone can be cleaved by water, a process that can be catalyzed by acidic or basic conditions in your buffer.[3]
-
Oxidation: While Saralasin does not contain the most readily oxidized amino acids like Cysteine or Methionine, Arginine can also undergo oxidation.[3][8]
-
Degradation related to specific amino acids: The presence of certain amino acid sequences can lead to specific degradation reactions, although none of the most common highly labile sequences are present in Saralasin.
Q5: How can I experimentally determine the stability of this compound in my specific experimental buffer?
A5: A forced degradation study is the most effective way to assess the stability of this compound in your buffer. This involves incubating the peptide in your buffer under various stress conditions (e.g., different temperatures and pH values) and monitoring the degradation over time using an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[2][9] This will allow you to quantify the amount of intact peptide remaining and identify any degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results | Peptide degradation leading to a lower effective concentration. | • Prepare fresh solutions of this compound for each experiment. • Store stock solutions in single-use aliquots at -80°C. • Perform a stability study in your experimental buffer to determine the degradation rate. |
| Precipitate forms in the this compound solution | Peptide aggregation. | • Adjust the pH and temperature of the solution.[4] • Try dissolving the peptide at a lower concentration. • Sonicate the solution to aid dissolution.[7] |
| Loss of activity in serum-containing media | Enzymatic degradation by proteases.[2] | • If possible, use a serum-free medium.[2] • Heat-inactivate the serum before use (note: this may affect other serum components).[2] • Add a broad-spectrum protease inhibitor cocktail to your medium. |
Quantitative Data on this compound Degradation
No specific quantitative data for the degradation of this compound in common experimental buffers was found in the published literature. To obtain this data, a stability study as outlined in the experimental protocol below is recommended.
The following table is a hypothetical example of how data from a stability study could be presented.
| Buffer | pH | Temperature (°C) | Time (hours) | % this compound Remaining | Half-life (hours) |
| PBS | 7.4 | 37 | 24 | 85 | 110 |
| PBS | 7.4 | 25 | 24 | 95 | 330 |
| Tris-HCl | 8.0 | 37 | 24 | 78 | 85 |
| Citrate | 5.5 | 37 | 24 | 92 | 210 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in an Experimental Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer.
1. Materials:
-
Lyophilized this compound
-
Experimental buffer of choice (e.g., Phosphate-Buffered Saline, Tris buffer)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Incubators or water baths set to desired temperatures
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
Quenching solution (e.g., acetonitrile (B52724) or a suitable acidic solution to stop the reaction)
2. Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of lyophilized this compound and dissolve it in the experimental buffer to a final concentration of 1 mg/mL.
-
Set up degradation conditions: Aliquot the stock solution into several vials. Adjust the pH of the buffer in different sets of vials to desired levels (e.g., pH 5, 7, 8) using dilute acid or base.
-
Incubation: Place the vials in incubators at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-point sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.
-
Quench the reaction: Immediately mix the withdrawn aliquot with a quenching solution to stop further degradation.
-
HPLC analysis: Analyze the samples by reverse-phase HPLC to separate the intact this compound from its degradation products.
-
Data analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the time 0 sample. Determine the degradation rate and half-life for each condition.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Saralasin's dual action on Angiotensin II signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Saralasin Acetate Concentration for Antagonist Effect
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Saralasin (B108331) Acetate for its antagonist effect in experimental settings. Below you will find frequently asked questions and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Saralasin Acetate and what is its primary mechanism of action?
This compound is a synthetic octapeptide analog of Angiotensin II (AII).[1][2] Its primary mechanism of action is as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[3][4] However, it is crucial to recognize that Saralasin also exhibits partial agonist activity at the AT1 receptor and has been shown to act as a full agonist at the Angiotensin II Type 2 (AT2) receptor.[1][5][6] This dual activity can lead to complex experimental outcomes.
Q2: What are the key structural differences between Saralasin and Angiotensin II?
Saralasin's structure differs from Angiotensin II at three amino acid positions:
-
Position 1: Sarcosine replaces Aspartic acid, which increases its affinity for the AT1 receptor and makes it resistant to degradation by aminopeptidases.[1][4]
-
Position 5: Valine replaces Isoleucine.[1]
-
Position 8: Alanine replaces Phenylalanine, which is critical for its antagonist activity.[1][4]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound. While it is soluble in water and physiological buffers, creating an initial stock in sterile, nuclease-free water or a buffer like PBS is advisable.[7][8] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Q4: What is the binding affinity of Saralasin for Angiotensin II receptors?
The binding affinity of Saralasin can vary depending on the tissue and experimental conditions. The following table summarizes reported binding affinities (Ki).
| Receptor Subtype | Ki Value | Cell/Tissue Source |
| AT1 Receptor | 0.32 nM (for 74% of sites) | Rat liver membrane preparation[9][10] |
| AT1 Receptor | 2.7 nM (for remaining sites) | Rat liver membrane preparation[9][10] |
| AT2 Receptor | Agonist activity observed | NG108-15 cells[6] |
Troubleshooting Guide
Q1: I am observing an agonist-like effect (e.g., increase in signaling) after applying this compound, even though I expect it to be an antagonist. Why is this happening?
This is a common issue and is likely due to Saralasin's partial agonist activity at the AT1 receptor.[5] In experimental systems with low or no endogenous Angiotensin II, Saralasin can bind to the AT1 receptor and elicit a submaximal response.
Troubleshooting Steps:
-
Introduce a Full Agonist: Co-administer Saralasin with a known full agonist like Angiotensin II. In the presence of the full agonist, Saralasin should act as a competitive antagonist and reduce the overall response.
-
Vary Saralasin Concentration: The partial agonist effects of Saralasin may be more pronounced at higher concentrations. Try using a lower concentration of Saralasin that is still within the effective range for antagonizing the effects of Angiotensin II.
-
Consider the Cellular Context: The degree of partial agonism can be cell-type dependent, which may be due to differences in receptor density and signaling pathway coupling.
Q2: I am not observing any inhibition of Angiotensin II-mediated signaling, even at high concentrations of Saralasin. What could be the reason?
Several factors could be contributing to this observation:
Troubleshooting Steps:
-
Check for Saralasin Degradation: Peptides like Saralasin can degrade over time, especially with improper storage. Ensure your stock solution is fresh and has been stored correctly.[9] Consider preparing a fresh stock solution.
-
Verify Stock Concentration: Double-check your calculations and the concentration of your stock solution to rule out dilution errors.
-
Investigate AT2 Receptor Expression: Determine if your cell type expresses the AT2 receptor, as Saralasin can act as an agonist at this receptor, potentially masking its antagonist effects at the AT1 receptor.[6] This can be assessed using techniques like RT-qPCR or Western blotting.
-
Use a Selective AT2 Antagonist: To confirm if the observed effects are mediated by the AT2 receptor, use a selective AT2 receptor antagonist, such as PD-123,319, in conjunction with Saralasin.[6]
Q3: My results with Saralasin are inconsistent across different experiments. What could be causing this variability?
This inconsistency often stems from Saralasin's dual activity and its dependence on the physiological state of the experimental system.[5]
Troubleshooting Steps:
-
Standardize Endogenous Angiotensin II Levels: The concentration of endogenous Angiotensin II in your cell culture medium or in vivo model can significantly impact Saralasin's effect. In high-renin (high Ang II) states, it will primarily act as an antagonist. In low-renin (low Ang II) states, its partial agonist effects may dominate.[5]
-
Control for Experimental Conditions: Ensure that all experimental parameters, such as cell passage number, serum concentration in the media, and incubation times, are kept consistent between experiments.
Experimental Protocols
Protocol 1: In Vitro Angiotensin II Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the AT1 receptor.
Materials:
-
Rat liver membranes (a rich source of AT1 receptors)[10]
-
[¹²⁵I]-Angiotensin II (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: In a microplate, combine the rat liver membranes, a fixed concentration of [¹²⁵I]-Angiotensin II, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Angiotensin II).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.[11]
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
Objective: To assess the antagonist effect of this compound on Angiotensin II-induced calcium mobilization.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293 cells transfected with the AT1 receptor)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Angiotensin II
-
Appropriate cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the AT1 receptor-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Pre-treatment with Saralasin: Wash the cells and pre-incubate them with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Stimulation with Angiotensin II: Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence. Then, add a fixed concentration of Angiotensin II to stimulate the cells and record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Compare the Angiotensin II-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.
Visualizations
Caption: Saralasin's dual interaction with AT1 and AT2 receptors.
Caption: General workflow for in vitro antagonist assays with Saralasin.
Caption: Troubleshooting logic for unexpected agonist effects of Saralasin.
References
- 1. Saralasin - Wikipedia [en.wikipedia.org]
- 2. saralasin [drugcentral.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Saralasin Acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of Saralasin Acetate, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Saralasin is a synthetic octapeptide analog of Angiotensin II (Ang II).[1] It functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[2] However, it's important to note that Saralasin also exhibits partial agonist activity at the AT1 receptor and has been identified as an agonist at the Angiotensin II Type 2 (AT2) receptor.[3][4] This dual activity can influence experimental outcomes.
Q2: I'm observing inconsistent results with this compound, sometimes it acts as an antagonist and other times as an agonist. Why is this happening?
A2: This variability is a known characteristic of Saralasin and is attributed to its partial agonism at the AT1 receptor, which is dependent on the physiological context of the experiment.[4] In environments with high levels of endogenous Angiotensin II, Saralasin will predominantly act as a competitive antagonist. Conversely, in systems with low Angiotensin II levels, its partial agonist effects may become more apparent.[4] Furthermore, its agonist activity at the AT2 receptor can contribute to its complex pharmacological profile.[3]
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound. While soluble in dilute acids and physiological buffers, creating an initial stock in sterile, nuclease-free water or a buffer such as PBS (pH 7.2-7.4) is a common practice.[5] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store powdered this compound at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to one year or at -20°C for one month.[6]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can be due to several factors including solvent choice, temperature, and concentration. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Troubleshooting Guide: this compound Solubility
This guide provides systematic steps to address common solubility challenges with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Lyophilized Powder | - Inappropriate solvent- Low-quality or hydrated solvent- Insufficient mixing | 1. Verify Solvent Compatibility: Refer to the solubility data table below. For initial stock solutions, high-purity DMSO is often recommended. Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[6]2. Use Gentle Agitation: Vortex the solution gently. For some solvents, ultrasonication may be necessary to aid dissolution.[7][8]3. Warm the Solution: Gently warm the solution to 37°C to improve solubility. Avoid excessive heat which could degrade the peptide. |
| Precipitation Upon Dilution in Aqueous Buffer | - Exceeding solubility limit in the final buffer- pH of the buffer | 1. Lower the Final Concentration: The solubility of this compound is lower in aqueous buffers compared to organic solvents. Try diluting your stock solution to a lower final concentration in the aqueous buffer.2. Adjust Buffer pH: While Saralasin is soluble in physiological buffers, extreme pH values should be avoided. Ensure the pH of your buffer is within the recommended range (typically 7.2-7.4).[5]3. Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, ensuring the solution is clear at each step. |
| Cloudiness in Solution Over Time | - Instability of the solution- Microbial contamination | 1. Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh on the day of the experiment.[9]2. Sterile Filtration: For long-term experiments, consider sterile filtering the final solution to prevent microbial growth.3. Proper Storage: Store stock solutions as recommended (-80°C for long-term, -20°C for short-term) and minimize freeze-thaw cycles.[6] |
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[6] | 100.99 mM[6] | Use fresh, anhydrous DMSO as it is hygroscopic.[6] Ultrasonication may be needed.[7] |
| Water | 100 mg/mL[6] | 97.46 mM[7] | Ultrasonication may be required.[7] |
| Ethanol | 100 mg/mL[6] | - | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound in the vial (Molecular Weight: ~990.11 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Gently vortex the vial until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In Vivo Formulation of this compound
This protocol provides a general method for preparing this compound for in vivo administration.
-
Materials:
-
Procedure for a Clear Solution (for injections):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.[9]
-
Calculate the volume of the stock solution needed to achieve the desired final concentration for your experiment.
-
In a sterile tube, add the required volume of sterile 0.9% saline or aCSF.
-
While gently vortexing the saline/aCSF, slowly add the calculated volume of the this compound stock solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental model.
-
-
Procedure for a Homogeneous Suspension:
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with this compound's mechanism of action.
Caption: Saralasin's interaction with the AT1 receptor signaling pathway.
Caption: Saralasin's agonist activity at the AT2 receptor signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for in vitro studies with Saralasin.
References
- 1. Saralasin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Saralasin and Sarile Are AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Saralasin Acetate Dose-Response Curves
Welcome to the technical support center for Saralasin (B108331) Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experimental work involving Saralasin Acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic octapeptide analog of Angiotensin II (Ang II). It primarily acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. However, it also exhibits partial agonist activity at the AT1 receptor, especially in environments with low endogenous Angiotensin II.[1][2] Furthermore, Saralasin acts as a full agonist at the Angiotensin II Type 2 (AT2) receptor, which can lead to complex physiological responses as AT1 and AT2 receptors often mediate opposing effects.[1][3][4]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: To ensure stability, prepare a concentrated stock solution (1-10 mM) in a suitable solvent such as sterile, nuclease-free water or phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[5] For accurate dosing, it is advisable to confirm the peptide concentration using UV spectroscopy at 280 nm. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. For short-term storage (up to one month), store aliquots at -20°C. For long-term storage (up to six months), store at -80°C.[5]
Q3: What is the stability of this compound in cell culture media?
A3: As a peptide, this compound is susceptible to degradation by proteases present in serum-containing cell culture media.[5] Its stability is influenced by the specific cell type, serum concentration, and the duration of the experiment. For experiments lasting over 24 hours, it may be necessary to replenish Saralasin in the media.[5] It is recommended to empirically determine the stability of Saralasin under your specific experimental conditions.
Troubleshooting Guide
Issue 1: Unexpected Agonistic (Stimulatory) Effects Observed
Question: I am using Saralasin as an AT1 receptor antagonist, but I am observing a pressor response (e.g., vasoconstriction, increased blood pressure) or an increase in a downstream signaling pathway. Why is this happening?
Answer: This is a well-documented phenomenon due to Saralasin's partial agonist activity at the AT1 receptor. This effect is particularly prominent in experimental systems with low levels of endogenous Angiotensin II.[1][2]
Troubleshooting Steps:
-
Assess the Renin-Angiotensin System (RAS) Status: The response to Saralasin is highly dependent on the baseline activity of the RAS.
-
Low-Renin States: In conditions of low plasma renin activity, Saralasin's intrinsic agonistic effects dominate, leading to a pressor response.[2][6][7]
-
High-Renin States: In high-renin states, there is a higher concentration of endogenous Angiotensin II. Here, Saralasin acts as a competitive antagonist, displacing Angiotensin II and causing a depressor response.[2]
-
-
Modulate Sodium Balance: Sodium levels significantly influence the RAS. Sodium depletion tends to increase plasma renin activity, which can shift Saralasin's effect from agonistic to antagonistic.[2][8][9]
-
Co-administration with Angiotensin II: To confirm its antagonistic properties in your system, perform a dose-response curve for Angiotensin II in the presence of a fixed concentration of Saralasin. A rightward shift in the Angiotensin II dose-response curve will confirm competitive antagonism.
Issue 2: Lack of Expected Antagonistic Effect
Question: I am not observing any inhibition of Angiotensin II-mediated effects, even at high concentrations of Saralasin. What could be the cause?
Answer: This could be due to several factors, including degradation of the peptide, incorrect concentration, or the involvement of other receptors.
Troubleshooting Steps:
-
Verify Peptide Integrity: As mentioned in the FAQs, Saralasin is a peptide and can degrade. Ensure your stock solution has been stored correctly and prepare fresh solutions for your experiments.[5] Consider the possibility of degradation in your experimental medium over time, especially in the presence of proteases.
-
Confirm Concentration: Double-check all calculations for your stock solution and final dilutions.
-
Investigate AT2 Receptor Involvement: Saralasin is an agonist at AT2 receptors.[3][4] If your experimental system expresses AT2 receptors, the observed effects might be due to AT2 receptor activation, which can sometimes oppose AT1 receptor-mediated actions. To investigate this, use a selective AT2 receptor antagonist, such as PD 123,319, in conjunction with Saralasin. If the effect is blocked, it confirms the involvement of the AT2 receptor.[3][5]
Issue 3: Loss of Saralasin Activity After Filtration
Question: I filtered my Saralasin solution and now observe a significant loss of activity. Why did this happen and how can I avoid it?
Answer: Peptides like Saralasin can adsorb to certain types of filter membranes, leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Choose the Right Filter: Use low protein binding filter materials, such as PVDF or PES, for filtering peptide solutions.
-
Consider Alternatives to Filtration: If possible, prepare your solutions aseptically to avoid the need for filtration. Alternatively, centrifugation can be used to remove particulates without the risk of adsorption to a filter membrane.[10]
-
Pre-condition the Filter: Before filtering your Saralasin solution, you can try passing a small amount of a non-critical protein solution (like bovine serum albumin) through the filter to saturate the non-specific binding sites.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (Ki) | |||
| AT1 Receptor | ~0.17 nM | Not specified | [11] |
| AT2 Receptor | ~0.15 nM | Not specified | [11] |
| Angiotensin II Receptor | 0.32 nM (74% of sites) | Rat Liver Membranes | [12] |
| 2.7 nM (26% of sites) | Rat Liver Membranes | [12] | |
| Functional Activity | |||
| Antagonist Potency (pA2) | 8.6 | Not specified | [13] |
| In Vivo Effects | |||
| Pressor Response (10 mg bolus) | 21/13.4 mmHg (systolic/diastolic) increase | Hypertensive human subjects | [8] |
| Depressor Response (0.1 µg/kg/min infusion) | Significant fall in diastolic blood pressure | Renovascular hypertensive rats and patients | [14] |
Experimental Protocols
Protocol 1: In Vitro Characterization of Saralasin's Partial Agonism and Antagonism (Schild Analysis)
Objective: To determine the partial agonist and antagonist properties of Saralasin on vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) and excise the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 3-4 mm wide rings.
-
-
Organ Bath Setup:
-
Mount the aortic rings in isolated organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Procedure:
-
Partial Agonism:
-
After equilibration, generate a cumulative concentration-response curve for Saralasin by adding increasing concentrations to the organ bath.
-
Record the contractile response at each concentration.
-
-
Antagonism (Schild Analysis):
-
After washing out the Saralasin, allow the tissue to return to baseline.
-
Incubate a separate aortic ring with a fixed, sub-maximal concentration of Saralasin for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for Angiotensin II in the presence of Saralasin.
-
Repeat this process with at least two other concentrations of Saralasin.
-
-
-
Data Analysis:
-
Express contractile responses as a percentage of the maximal response to a standard contracting agent (e.g., 60 mM KCl).
-
Plot the log(concentration) of the agonist (Angiotensin II) versus the response.
-
Calculate the Dose Ratio (DR) for each concentration of the antagonist (Saralasin). The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the log(concentration) of Saralasin on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is a measure of the antagonist's affinity.
-
Protocol 2: AT2 Receptor Agonist Activity - Neurite Outgrowth Assay
Objective: To assess the AT2 receptor agonist activity of Saralasin.
Methodology:
-
Cell Culture:
-
Culture NG108-15 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), HAT supplement (Hypoxanthine, Aminopterin, Thymidine), and gentamycin.
-
For experiments, plate the cells at a density of 3.6 x 10^4 cells per 35 mm Petri dish.[3]
-
-
Treatment:
-
24 hours after plating, begin treatment.
-
Treat cells daily for 3 days with one of the following:
-
Vehicle control
-
Saralasin (e.g., 100 nM)
-
Angiotensin II (e.g., 100 nM) as a positive control
-
Saralasin + PD 123,319 (a selective AT2 antagonist, e.g., 1 µM)
-
Angiotensin II + PD 123,319 (1 µM)
-
-
When using the antagonist, add it 30 minutes prior to the addition of Saralasin or Angiotensin II.[3]
-
-
Analysis:
-
On the fourth day, capture micrographs of the cells.
-
Count the number of cells with at least one neurite longer than the cell body.
-
Express the number of cells with neurites as a percentage of the total number of cells counted.
-
-
Data Interpretation:
-
An increase in the percentage of cells with neurites in the Saralasin-treated group compared to the control indicates AT2 receptor agonist activity.
-
This effect should be blocked by the co-incubation with the AT2 receptor antagonist, PD 123,319.[3]
-
Visualizations
Caption: Signaling pathways of Saralasin at AT1 and AT2 receptors.
Caption: Experimental workflow for Schild analysis of Saralasin.
References
- 1. benchchem.com [benchchem.com]
- 2. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The immediate pressor effect of saralasin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressor response to saralasin (1-sar-8-ala-angiotensin II) bolus injection in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II, plasma renin and sodium depletion as determinants of blood pressure response to saralasin in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An investigation of angiotensin II agonist and antagonist analogues with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Saralasin Acetate in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results when using Saralasin (B108331) Acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Saralasin Acetate?
This compound is a synthetic peptide analog of Angiotensin II (AII).[1] Its primary and intended mechanism of action is as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[1][2] However, it is crucial to recognize that Saralasin also exhibits partial agonist activity at the AT1 receptor.[1][3] This means that in the absence of the full agonist (Angiotensin II), Saralasin can elicit a submaximal response, while in the presence of Angiotensin II, it acts as an antagonist.[1]
Q2: I'm using Saralasin as an AT1 receptor antagonist, but I'm observing an agonist-like effect (e.g., increased calcium influx, ERK phosphorylation). Why is this happening?
This is a common issue and is likely due to one of two reasons, or a combination of both:
-
Partial Agonism at the AT1 Receptor: In experimental systems with low or no endogenous Angiotensin II, Saralasin's partial agonist properties at the AT1 receptor can become apparent, leading to the activation of downstream signaling pathways.[1]
-
Agonism at the AT2 Receptor: Recent evidence has shown that Saralasin acts as an agonist at the Angiotensin II Type 2 (AT2) receptor.[4][5] Stimulation of the AT2 receptor can trigger signaling cascades that may be similar to or distinct from AT1 receptor signaling, depending on the cell type and context.[5]
Q3: Are there known off-target binding sites for Saralasin other than the AT2 receptor?
The primary documented off-target effect of Saralasin is its agonist activity at the AT2 receptor.[4][5] While it is considered highly specific for angiotensin receptors, as with any pharmacological tool, cross-reactivity with other receptors at high concentrations cannot be entirely ruled out, though it is not widely reported.
Q4: How can I confirm that the unexpected effects I'm seeing are due to off-target activities of Saralasin?
To dissect the observed effects, a systematic approach is recommended. This can involve using more specific antagonists for the suspected off-target receptors in conjunction with Saralasin. For instance, to confirm AT2 receptor involvement, you can pre-incubate your cells with a selective AT2 receptor antagonist, such as PD 123,319, before adding Saralasin.[5] If the unexpected effect is blocked, it strongly suggests mediation by the AT2 receptor.
Q5: What is the stability of this compound in cell culture media?
As a peptide, this compound can be degraded by proteases present in serum-containing cell culture media.[1] The stability is dependent on the specific cell type, serum concentration, and experiment duration. For experiments lasting over 24 hours, it may be necessary to replenish Saralasin in the media.[1]
Troubleshooting Guide
Problem: Unexpected Agonist-Like Activity Observed
If you are using Saralasin as an antagonist but observe an increase in your downstream signaling readout, follow these troubleshooting steps:
Diagram: Troubleshooting Workflow for Unexpected Agonist Effects of Saralasin
Caption: A stepwise guide to diagnosing unexpected agonist effects of Saralasin.
Step 1: Differentiate Partial Agonism from Antagonism at the AT1 Receptor
-
Action: Perform a dose-response curve of Angiotensin II in the presence and absence of a fixed concentration of Saralasin.
-
Expected Outcome: If Saralasin is acting as a competitive antagonist, you should observe a rightward shift in the Angiotensin II dose-response curve with no change in the maximal response. If it's acting as a partial agonist, you may see a response from Saralasin alone, and it will antagonize the effect of higher concentrations of Angiotensin II.
Step 2: Investigate AT2 Receptor-Mediated Effects
-
Action: Pre-treat your cells or tissue with a selective AT2 receptor antagonist (e.g., PD 123,319) before adding Saralasin.
-
Expected Outcome: If the unexpected agonist effect is diminished or abolished, it indicates that the effect is mediated through the AT2 receptor.
Step 3: Optimize Saralasin Concentration
-
Action: At very high concentrations, the partial agonist effects of Saralasin may become more pronounced.[1] Try using a lower concentration of Saralasin that is still within the effective range for antagonizing Angiotensin II.
-
Expected Outcome: You may find a concentration window where Saralasin effectively antagonizes the AT1 receptor without significantly activating off-target pathways.
Step 4: Consider the Cellular Context
-
Action: The degree of partial agonism can be cell-type dependent, potentially due to differences in receptor density and signaling pathway coupling.[1]
-
Recommendation: Be aware of the expression levels of AT1 and AT2 receptors in your experimental system.
Quantitative Data Summary
The binding affinity of Saralasin for the Angiotensin II receptor has been determined in various studies.
| Parameter | Value | Cell/Tissue Source | Reference |
| K_i_ | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [6] |
| K_i | 2.7 nM (for remaining sites) | Rat liver membrane preparation | [4][6] |
Experimental Protocols
Protocol: Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is a generalized procedure adapted from methods using rat liver membranes, a rich source of AT1 receptors.[4]
Materials:
-
Rat liver membranes
-
[¹²⁵I]-Angiotensin II (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in an appropriate buffer and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: In a microtiter plate, combine the rat liver membranes, a fixed concentration of [¹²⁵I]-Angiotensin II, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Angiotensin II).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Saralasin concentration and fit the data to a one-site or two-site competition model to determine the Ki value(s).
Signaling Pathways
Diagram: Saralasin's Dual Action on Angiotensin Receptors
Caption: Saralasin's interaction with both AT1 and AT2 receptors and their general downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saralasin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Saralasin Acetate in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Saralasin Acetate in long-term experimental settings. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I store lyophilized this compound for maximum long-term stability?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1] It is recommended to keep the peptide in its lyophilized form until it is needed for your experiment to minimize degradation.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, it is advisable to allow the lyophilized peptide vial to reach room temperature before opening to prevent moisture condensation. Reconstitute the peptide in a sterile, appropriate buffer. For long-term storage of the stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2] These aliquots should be stored at -20°C or -80°C.[2]
Q3: My this compound solution appears to be losing activity over the course of my multi-day experiment. What could be the cause?
Several factors can contribute to the loss of this compound activity in solution over time:
-
Enzymatic Degradation: If you are using cell culture media containing serum, proteases present in the serum can degrade the peptide.[3]
-
Chemical Instability: The pH of your solution can significantly impact the stability of the peptide. Peptides are susceptible to hydrolysis, deamidation, and oxidation, which can be pH-dependent.
-
Temperature: Storing solutions at room temperature for extended periods will accelerate degradation.[2]
-
Adsorption: At low concentrations, peptides can adsorb to the surfaces of glass or plastic vials, leading to a decrease in the effective concentration in your solution.[2]
-
Oxidation: Peptides containing certain amino acids, like Methionine or Cysteine (not present in Saralasin), are susceptible to oxidation. However, other residues like Tryptophan and Tyrosine can also be oxidized, although to a lesser extent.[1]
Q4: I am observing inconsistent results in my bioassays using this compound. What are some potential troubleshooting steps?
Inconsistent results can often be traced back to issues with peptide stability and handling. Here are some troubleshooting steps:
-
Prepare fresh solutions: For critical experiments, prepare fresh solutions of this compound from a lyophilized stock.
-
Use protein-free media or a protease inhibitor cocktail: If enzymatic degradation is suspected in cell culture experiments, consider using serum-free media or adding a protease inhibitor cocktail.
-
Optimize buffer conditions: Ensure the pH of your buffer is optimal for peptide stability. For many peptides, a slightly acidic pH (around 5-6) can be beneficial.
-
Pre-treat labware: To minimize adsorption, especially with low-concentration solutions, you can pre-treat your vials and plates with a solution of bovine serum albumin (BSA).[2]
-
Perform a stability check: If you continue to experience issues, it is advisable to perform a small-scale stability study under your specific experimental conditions (see Experimental Protocols section).
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in readily available literature, peptides, in general, are susceptible to several degradation mechanisms:
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, particularly at aspartic acid residues.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
Oxidation: While Saralasin does not contain the most susceptible amino acids (Cysteine and Methionine), other residues can be oxidized over time.
To identify potential degradation products in your specific experimental setup, a forced degradation study coupled with a stability-indicating analytical method like HPLC-MS would be necessary.[4][5][6]
Data Presentation: Stability of Angiotensin II (A Closely Related Peptide)
Due to the limited availability of specific long-term stability data for this compound, the following table summarizes the stability of Angiotensin II, a structurally similar peptide, in 0.9% sodium chloride solution under refrigeration. This data can serve as a general guideline.
| Time (hours) | Temperature | Concentration Retained (%) | Reference |
| 0 | 5 ± 3°C | 100 | [7][8] |
| 24 | 5 ± 3°C | >90 | [7][8] |
| 48 | 5 ± 3°C | >90 | [7][8] |
| 72 | 5 ± 3°C | >90 | [7][8] |
| 96 | 5 ± 3°C | >90 | [7][8] |
| 120 | 5 ± 3°C | >90 | [7][8] |
Experimental Protocols
Protocol for a Basic Long-Term Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer or medium over time.
1. Materials:
-
Lyophilized this compound
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Prepare a stock solution of this compound in your chosen buffer at a known concentration.
-
Aliquot the solution into multiple sterile tubes for each time point and condition to be tested.
-
Store the aliquots under your intended experimental conditions (e.g., 4°C, 37°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours, and weekly thereafter), take one aliquot from each condition.
-
Analyze the samples by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[2]
-
Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm).[2]
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
Protocol for Forced Degradation Study
To understand potential degradation pathways, a forced degradation study can be performed. This involves subjecting the this compound solution to harsh conditions to accelerate degradation.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: 70°C for several days (in solid and solution form).
-
Photodegradation: Exposure to UV light.
2. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method, ideally coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.[4][6]
Mandatory Visualizations
Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of this compound.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: A decision tree for troubleshooting common issues with this compound stability.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Saralasin Acetate's Partial Agonism
Welcome to the technical support center for Saralasin Acetate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its partial agonist activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Saralasin is a synthetic octapeptide analog of angiotensin II (Ang II).[1] It functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, but it also possesses partial agonist activity at this same receptor.[1][2][3][4] This means that in the absence of the full agonist, Angiotensin II, Saralasin can elicit a submaximal response.[3] Furthermore, it has been identified as a full agonist at the angiotensin II type 2 (AT2) receptor.[3][5]
The structure of Saralasin differs from Angiotensin II at three key positions:
-
Position 1: Sarcosine replaces Aspartic Acid, which increases its resistance to degradation by aminopeptidases and enhances its affinity for the angiotensin II receptor.[4][6]
-
Position 5: Valine replaces Isoleucine.[4]
-
Position 8: Alanine replaces Phenylalanine, a modification that is critical for its antagonist activity by reducing the stimulatory effect.[2][4]
Q2: Why do I observe inconsistent results with Saralasin, where it sometimes acts as an antagonist and other times as an agonist?
A2: This variability is a hallmark of Saralasin's partial agonism and is highly dependent on the physiological state of the experimental system, particularly the levels of endogenous Angiotensin II.[3]
-
In high-renin states (high endogenous Ang II): Saralasin will primarily act as a competitive antagonist. It displaces the more potent Ang II from the AT1 receptor, leading to an inhibitory or depressor response.[3][7]
-
In low-renin states (low endogenous Ang II): Saralasin's inherent agonist properties at the AT1 receptor become more apparent, resulting in a stimulatory or pressor response.[3][7][8]
Q3: What are the known off-target effects of this compound?
A3: The most significant "off-target" effect to consider is its agonist activity at the AT2 receptor.[5][8] While blocking the AT1 receptor, it can simultaneously stimulate the AT2 receptor, which can lead to complex and potentially confounding experimental outcomes.[5][8]
Q4: What is the stability of Saralasin in cell culture media?
A4: As a peptide, Saralasin can be degraded by proteases present in serum-containing cell culture media. Its stability is influenced by the specific cell type, serum concentration, and the duration of the experiment.[9] For experiments lasting over 24 hours, it may be necessary to replenish Saralasin in the media.[9] It is advisable to determine the stability of Saralasin under your specific experimental conditions.[9]
Troubleshooting Guide
Issue 1: Unexpected Agonistic Effects Observed
-
Question: I am using Saralasin as an AT1 receptor antagonist, but I am observing a stimulatory effect. What could be the cause?
-
Answer: This is a common issue and can be attributed to several factors:
-
Partial Agonism in Low Ang II environments: In systems with low or absent endogenous Angiotensin II, Saralasin's intrinsic partial agonist activity at the AT1 receptor will be unmasked, leading to a stimulatory response.[3]
-
AT2 Receptor Agonism: The observed effect might be mediated by the AT2 receptor, where Saralasin acts as a full agonist.[5]
-
Peptide Degradation: Degradation of Saralasin can lead to a decrease in its effective concentration, potentially altering the observed response. Ensure proper storage of stock solutions and consider the stability in your assay medium.[9]
-
Incorrect Concentration: Double-check all calculations and the concentration of your stock solution.[9]
-
Troubleshooting Workflow for Unexpected Agonism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Saralasin - Wikipedia [en.wikipedia.org]
- 5. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Saralasin Acetate Activity & Receptor Density
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saralasin Acetate. The information focuses on the critical impact of cell receptor density on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic octapeptide analog of Angiotensin II (Ang II).[1] It functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor but also exhibits significant partial agonist activity at this same receptor.[2] This dual nature means that in the absence of the full agonist (Ang II), Saralasin can elicit a submaximal response. Furthermore, Saralasin acts as a full agonist at the Angiotensin II Type 2 (AT2) receptor.
Q2: Why are my experimental results with this compound inconsistent, sometimes showing antagonistic and other times agonistic effects?
A2: This variability is a hallmark of Saralasin's pharmacological profile and is highly dependent on the experimental conditions. The observed effect is primarily influenced by:
-
Endogenous Angiotensin II Levels: In systems with high levels of endogenous Ang II (e.g., high-renin states), Saralasin will act as a competitive antagonist, displacing Ang II and leading to an inhibitory response.[2] In systems with low endogenous Ang II, its intrinsic partial agonist activity at the AT1 receptor becomes more prominent, resulting in a stimulatory response.[2]
-
AT1 vs. AT2 Receptor Expression: The relative density of AT1 and AT2 receptors on your cells of interest will significantly impact the net effect of Saralasin. Since it is a full agonist at AT2 receptors, cells with high AT2 expression may show a strong agonistic response, even if AT1 receptors are blocked.
Q3: How does AT1 receptor density specifically influence the activity of this compound?
A3: While direct quantitative data for Saralasin is limited, based on established pharmacological principles, AT1 receptor density is expected to modulate Saralasin's activity as follows:
-
Low AT1 Receptor Density: In cells with a low number of AT1 receptors, the partial agonist effects of Saralasin may be less pronounced. A higher concentration of Saralasin would be required to occupy enough receptors to elicit a significant response.
-
High AT1 Receptor Density: In cells overexpressing AT1 receptors, the partial agonist effects of Saralasin are expected to be more significant. With a larger receptor reserve, even a partial agonist can produce a more robust response. This can lead to observing a greater maximal effect (Emax) and potentially a lower concentration required for a half-maximal response (EC50) for its agonistic activities.
Q4: What are the known off-target effects of this compound?
A4: The most significant "off-target" consideration is its full agonist activity at the AT2 receptor. This is a crucial factor, as AT1 and AT2 receptor activation can often lead to opposing physiological outcomes. Therefore, any observed effects of Saralasin should be carefully evaluated for potential AT2 receptor involvement.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Agonistic Effects Observed | 1. Low Endogenous Angiotensin II: Saralasin's partial agonist activity at the AT1 receptor is unmasked. 2. High AT2 Receptor Expression: The full agonist activity of Saralasin at the AT2 receptor is dominating the response. | 1. Co-administer with Angiotensin II: To confirm its antagonist action, perform dose-response curves of Ang II in the presence of a fixed concentration of Saralasin. 2. Quantify Receptor Expression: Use RT-qPCR or Western blot to determine the relative expression levels of AT1 and AT2 receptors in your experimental system. 3. Use a Selective AT2 Antagonist: Co-incubate with a selective AT2 antagonist (e.g., PD-123,319) to see if the agonistic effect is blocked. |
| Weaker than Expected Antagonism | 1. High AT1 Receptor Density: In systems with a large receptor reserve, a higher concentration of Saralasin may be needed to effectively compete with the full agonist. 2. Saralasin Degradation: As a peptide, Saralasin can be degraded by proteases in cell culture media, especially with prolonged incubation. | 1. Characterize Receptor Density: If possible, quantify the AT1 receptor density in your cells. 2. Increase Saralasin Concentration: Perform a dose-response experiment to determine the optimal antagonist concentration for your system. 3. Assess Peptide Stability: Consider the stability of Saralasin in your media over the time course of your experiment. Freshly prepare solutions and consider more frequent media changes for long-term experiments. |
| High Variability Between Experiments | 1. Inconsistent Cell Receptor Density: Receptor expression can vary with cell passage number, confluency, and culture conditions. 2. Variations in Endogenous Ligand Concentration: Fluctuations in endogenous Ang II can alter the observed effects of Saralasin. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and standardize seeding density and growth time. 2. Control for Endogenous Ligands: Use serum-free media where possible or charcoal-stripped serum to minimize the influence of endogenous factors. |
Data Presentation
Table 1: this compound Binding Affinities
| Receptor Subtype | Ligand | Ki (nM) | Cell/Tissue Type |
| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites) | Rat Liver Membranes |
| 2.7 (for remaining 26% of sites) | |||
| AT1 Receptor | Saralasin | ~0.17 | |
| AT2 Receptor | Saralasin | ~0.15 |
Note: The biphasic binding observed in some studies may suggest the presence of both AT1 and AT2 receptor subtypes with differing affinities for Saralasin.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the AT1 receptor.
Materials:
-
Cell membranes expressing AT1 receptors
-
Radiolabeled Angiotensin II (e.g., 125I-Ang II)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine cell membranes, a fixed concentration of 125I-Ang II, and varying concentrations of this compound. Include wells for total binding (no Saralasin) and non-specific binding (a high concentration of unlabeled Ang II).
-
Equilibration: Incubate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using non-linear regression to determine the IC50 value.
Protocol 2: Quantifying AT1 Receptor Density via Western Blot
Objective: To determine the relative expression levels of AT1 receptors in different cell populations.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against AT1 receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-AT1 receptor antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for the AT1 receptor and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
References
Technical Support Center: Confirming Saralasin Acetate Antagonist Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the in vitro antagonist activity of Saralasin Acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Saralasin, also known as [Sar¹,Val⁵, Ala⁸] angiotensin II, is a synthetic peptide analog of Angiotensin II (AII).[1] It primarily functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[1][2] However, it is important to note that Saralasin also exhibits partial agonist activity at the AT1 receptor and has been shown to act as a full agonist at the Angiotensin II Type 2 (AT2) receptor.[1][3][4] This dual activity can lead to complex experimental outcomes.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution of Saralasin in a suitable solvent. While it is soluble in dilute acid and physiological buffers, preparing an initial stock in sterile, nuclease-free water or a buffer like PBS is common.[1] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q3: What is the stability of this compound in cell culture media?
A3: As a peptide, Saralasin can be susceptible to degradation by proteases present in serum-containing cell culture media. The stability depends on the specific cell type, serum concentration, and experiment duration. For experiments lasting over 24 hours, it may be necessary to replenish Saralasin in the media.[1] It is recommended to empirically test the stability of Saralasin under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent results - sometimes Saralasin acts as an antagonist, other times as an agonist.
This is a common issue arising from Saralasin's partial agonism at the AT1 receptor and its full agonism at the AT2 receptor.[3] The observed effect depends on the experimental system's physiological state.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Determine the relative expression levels of AT1 and AT2 receptors in your cell line or tissue preparation using techniques like RT-qPCR or Western blotting.
-
Use Selective Antagonists: To dissect the involvement of each receptor, use selective antagonists in conjunction with Saralasin.
-
Consider Endogenous Angiotensin II Levels: In systems with high endogenous Angiotensin II, Saralasin will likely act as a competitive antagonist.[3] In systems with low endogenous Angiotensin II, its partial agonist effects may be more prominent.[3]
-
Issue 2: No inhibition of Angiotensin II-mediated signaling is observed, even at high concentrations of Saralasin.
-
Troubleshooting Steps:
-
Verify Saralasin Concentration and Integrity: Double-check calculations and the concentration of your stock solution. As peptides can degrade, ensure your stock solution has been stored properly and consider preparing a fresh solution.[1]
-
Check Receptor Presence and Functionality: Confirm that your experimental system expresses functional AT1 receptors. This can be done by testing the response to a known AT1 agonist like Angiotensin II.
-
Optimize Incubation Time: Ensure that the pre-incubation time with Saralasin is sufficient to allow for binding to the receptor before adding Angiotensin II. A typical pre-incubation time is 30 minutes.[2]
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for AT1 Receptor
This assay determines the binding affinity (Ki) of Saralasin for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.[7]
Materials:
-
Cell membranes expressing AT1 receptors (e.g., from rat liver)[2]
-
[¹²⁵I]-Angiotensin II (radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[2]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[2]
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen tissue (e.g., rat liver) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[7]
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Angiotensin II, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Angiotensin II).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Saralasin concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
Protocol 2: Functional Antagonism Assay (e.g., Vascular Contraction)
This assay assesses the ability of Saralasin to inhibit the physiological response induced by Angiotensin II, such as the contraction of vascular smooth muscle.[2][8]
Materials:
-
Isolated tissue preparation (e.g., rat aortic rings)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Angiotensin II
-
This compound
-
High concentration KCl solution
Procedure:
-
Tissue Preparation: Isolate and mount the tissue (e.g., aortic rings) in the organ baths containing oxygenated physiological salt solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Viability Check: Contract the tissue with a high concentration of KCl to ensure viability.[2]
-
Angiotensin II Concentration-Response Curve: After a washout period, cumulatively add increasing concentrations of Angiotensin II to the organ bath and record the contractile response to establish a baseline.[2]
-
Saralasin Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of Saralasin for a predetermined time (e.g., 30 minutes).[2]
-
Repeat Angiotensin II Curve: In the presence of Saralasin, repeat the cumulative concentration-response curve for Angiotensin II.[2]
-
Data Analysis: Plot the contractile response against the logarithm of the Angiotensin II concentration. A rightward shift in the concentration-response curve in the presence of Saralasin indicates competitive antagonism. A Schild plot analysis can be used to determine the pA2 value, which quantifies the antagonist potency.[3][6]
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Source | Reference |
| Ki | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [2][9] |
| Ki | 2.7 nM (for remaining sites) | Rat liver membrane preparation | [2][9] |
| IC50 | Varies depending on assay conditions | Rat isolated portal vein | [8] |
Visualizations
Caption: Experimental workflow for confirming this compound antagonist activity.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro method of studying the angiotensin activity of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Saralasin Acetate and Losartan for Angiotensin II Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Saralasin Acetate and Losartan, two pivotal compounds in the study of the renin-angiotensin system (RAS). While both modulate the effects of angiotensin II, their distinct pharmacological profiles offer unique advantages and limitations in research settings. This document outlines their mechanisms of action, comparative receptor binding affinities, and functional potencies, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Executive Summary
This compound, a synthetic peptide analog of angiotensin II, historically served as a valuable tool for investigating the physiological role of the RAS. It acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor but is characterized by significant partial agonist activity.[1][2] More recent studies have also revealed its agonistic properties at the angiotensin II type 2 (AT2) receptor.[3][4] In contrast, Losartan is a non-peptide, selective AT1 receptor antagonist with a high degree of specificity and minimal intrinsic activity, making it a cleaner tool for specifically probing AT1 receptor function and a successful therapeutic agent for hypertension.[5][6] This guide will dissect these differences to inform experimental design and data interpretation.
Mechanism of Action and Receptor Selectivity
The primary distinction between this compound and Losartan lies in their interaction with the two major subtypes of the angiotensin II receptor, AT1 and AT2.
-
This compound: This octapeptide acts as a competitive antagonist at the AT1 receptor, meaning it competes with the endogenous ligand, angiotensin II, for the same binding site. However, it also possesses partial agonist properties, meaning it can weakly activate the receptor in the absence of the full agonist.[1][2] Furthermore, Saralasin has been shown to act as an agonist at the AT2 receptor, stimulating its downstream signaling pathways.[3][4] This dual activity can complicate the interpretation of experimental results where receptor-specific effects are being investigated.
-
Losartan: As the first clinically approved non-peptide angiotensin II receptor antagonist, Losartan exhibits high selectivity for the AT1 receptor over the AT2 receptor (approximately 1,000-fold greater affinity for AT1). It is a competitive antagonist with little to no intrinsic agonist activity, making it a more specific tool for isolating the effects of AT1 receptor blockade.[5]
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound and Losartan for the AT1 and AT2 receptors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Angiotensin II Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki Value (nM) | Cell/Tissue Type | Reference |
| This compound | Angiotensin II Receptor | 0.32 (for 74% of sites), 2.7 (for remaining sites) | Rat liver membrane | [7] |
| Losartan | AT1 Receptor | 7.17 (pKi) | COS-7 cells expressing wild-type AT1 | [8] |
Note: Older literature on Saralasin often does not differentiate between AT1 and AT2 receptors. The biphasic binding may suggest the presence of both subtypes with differing affinities.
Table 2: Functional Potency (IC50)
| Compound | Assay | IC50 Value (nM) | Assay System | Reference |
| This compound | Angiotensin II Receptor Antagonism | 0.4 | HEK293 cells | [9] |
| Losartan | AT1 Receptor Binding Competition | 20 | Competition with [125I]Sar1Ile8-Angiotensin II | [10] |
| Losartan | AT1 Receptor Antagonist Activity | 16.4 | Not specified | [6] |
| Losartan | Inhibition of 125I-[Sar1,Ile8]Ang II binding | 60 +/- 9 | Rat adrenal cortex | [6] |
| Losartan | Inhibition of 125I-[Sar1,Ile8]Ang II binding | 130 +/- 50 | Rat liver | [6] |
Experimental Protocols
Radioligand Binding Assay for Determination of Ki
This method is used to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
- Culture cells stably or transiently expressing the human AT1 or AT2 receptor (e.g., HEK293 or COS-7 cells).
- Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
- Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration using a standard method like the BCA assay.[11]
2. Competition Binding Assay:
- In a 96-well plate, add the following in triplicate:
- Total Binding: Receptor membranes (20-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [125I]-[Sar1,Ile8]Angiotensin II), and assay buffer.
- Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled competing ligand (e.g., 1 µM Angiotensin II).
- Competition Binding: Same as total binding, but with increasing concentrations of the test compound (this compound or Losartan).
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
3. Data Analysis:
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a one-site or multi-site competition model using non-linear regression analysis to determine the IC50 value.
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Signaling Pathways
The following diagrams illustrate the signaling pathways of the AT1 and AT2 receptors and the points of intervention for this compound and Losartan.
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
The Evolution of Angiotensin II Receptor Blockade: A Comparative Guide to Saralasin Acetate and Modern ARBs
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, and its modulation remains a critical therapeutic strategy. The primary effector, Angiotensin II, exerts its potent vasoconstrictor and pro-hypertrophic effects primarily through the Angiotensin II Type 1 (AT1) receptor. This guide provides an objective, data-driven comparison of the pioneering peptide-based antagonist, Saralasin (B108331) Acetate, with the contemporary class of non-peptide Angiotensin II Receptor Blockers (ARBs), colloquially known as "sartans." We will delve into their distinct mechanisms of action, comparative binding affinities, in vivo efficacy, and side effect profiles, supported by experimental data and detailed protocols.
Mechanism of Action: A Paradigm Shift from Partial Agonism to Full Antagonism
A fundamental distinction between Saralasin and modern ARBs lies in their interaction with the AT1 receptor. Saralasin is classified as a partial agonist . In the absence of the full agonist, Angiotensin II, Saralasin can elicit a submaximal response from the AT1 receptor. This intrinsic activity can paradoxically lead to a transient pressor (blood pressure-increasing) effect, particularly in individuals with low renin levels.[1][2] Conversely, in high-renin states, it acts as a competitive antagonist, blocking the effects of endogenous Angiotensin II and thereby lowering blood pressure.[1]
Modern ARBs, on the other hand, are full antagonists . They bind to the AT1 receptor and do not elicit any intrinsic response.[2] This complete blockade of Angiotensin II's effects at the receptor level ensures a consistent and reliable reduction in blood pressure without the risk of an initial pressor effect, marking a significant advancement in safety and efficacy.[2]
Comparative Analysis of Receptor Binding Affinity
The affinity of a drug for its target is a key determinant of its potency. While a single study directly comparing the binding affinities of Saralasin with a comprehensive panel of modern ARBs is not available due to the discontinuation of Saralasin, data from various radioligand binding assays provide valuable insights.
| Compound | AT1 Receptor Binding Affinity (Ki, nM) | Notes |
| Saralasin Acetate | ~0.32[3][4][5] | High affinity, but also binds to AT2 receptors.[4] |
| Losartan | ~19-25[6] | The first orally active, non-peptide ARB. |
| Valsartan | ~10-20[6] | A potent and specific ARB. |
| Candesartan | ~0.3-1.0[6] | Exhibits very high affinity for the AT1 receptor. |
| Irbesartan | ~1-5 | Demonstrates high affinity and a long duration of action. |
| Telmisartan | ~3-9[6] | Possesses a long half-life and high affinity. |
| Olmesartan | ~1-10[6] | A potent ARB with a rapid onset of action. |
| Azilsartan | ~0.6-1.2 | A newer ARB with very high affinity for the AT1 receptor. |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. The table provides a representative range for comparison.
In Vivo Efficacy: From Biphasic Responses to Consistent Blood Pressure Control
The differing mechanisms of action translate directly to distinct in vivo efficacy profiles.
This compound: The in vivo response to Saralasin is biphasic and highly dependent on the patient's renin status. In high-renin hypertensive patients, intravenous infusion of Saralasin typically leads to a decrease in blood pressure.[1] However, in patients with normal or low renin levels, Saralasin can cause a pressor response, increasing blood pressure.[1][7] This unpredictable effect, coupled with its peptide nature requiring intravenous administration and short half-life, significantly limited its therapeutic utility.[8]
Modern ARBs: Modern ARBs demonstrate consistent and dose-dependent reductions in blood pressure across a wide range of hypertensive patient populations, irrespective of their baseline renin levels.[9] Their oral bioavailability and longer half-lives allow for convenient once-daily dosing, leading to improved patient compliance and sustained blood pressure control. While direct head-to-head in vivo studies with Saralasin are lacking in recent literature, the predictable and potent antihypertensive effects of modern ARBs are well-established through numerous clinical trials.[10] An early comparative study with the ACE inhibitor Captopril showed that Captopril produced a more pronounced decrease in mean arterial pressure than Saralasin.[11]
Side Effect Profile: A Leap Forward in Tolerability
The evolution from Saralasin to modern ARBs also represents a significant improvement in the side effect profile.
This compound: The most significant adverse effect of Saralasin was its potential to induce a hypertensive crisis in low-renin patients.[12] Other reported side effects included rebound hypertension upon discontinuation and potential for cardiac inhibition.[12]
Modern ARBs: Modern ARBs are renowned for their excellent tolerability, with a side effect profile often comparable to placebo.[13] Common side effects are generally mild and may include dizziness, headache, and fatigue.[14][15] A key advantage of ARBs over another class of RAS inhibitors, the ACE inhibitors, is the significantly lower incidence of cough.[13] While rare, potential serious side effects of ARBs include hyperkalemia (especially in patients with renal impairment or those taking potassium-sparing diuretics) and angioedema.[16] ARBs are contraindicated in pregnancy due to the risk of fetal toxicity.[17]
Experimental Protocols
Competitive Radioligand Binding Assay for AT1 Receptor
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the AT1 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues endogenously or recombinantly expressing the human AT1 receptor.
-
Radioligand: A high-affinity, selective radiolabeled antagonist for the AT1 receptor (e.g., [125I]-[Sar1,Ile8]Angiotensin II).[18]
-
Test Compounds: this compound and a panel of modern ARBs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).
-
Competition: Membrane preparation + Radioligand + increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
This protocol describes a method for evaluating the in vivo efficacy of antihypertensive agents.
Objective: To compare the effects of this compound and a modern ARB on blood pressure in a hypertensive animal model (e.g., Spontaneously Hypertensive Rats - SHRs).
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
This compound and a modern ARB (e.g., Valsartan).
-
Vehicle control (e.g., saline).
-
Telemetry system for continuous blood pressure monitoring (implantable transmitters, receivers, data acquisition software).
-
Surgical instruments for implantation.
-
Anesthesia.
Procedure:
-
Telemetry Implantation: Surgically implant the telemetry transmitters into the abdominal aorta of the SHRs under anesthesia. Allow the animals to recover for at least one week.
-
Baseline Recording: Record baseline blood pressure and heart rate for 24-48 hours to establish a stable baseline for each animal.
-
Drug Administration:
-
For the modern ARB group, administer the compound orally via gavage at a predetermined dose.
-
For the Saralasin group, administer the compound via intravenous infusion due to its poor oral bioavailability.
-
The control group will receive the vehicle via the same routes of administration.
-
-
Data Acquisition: Continuously monitor and record blood pressure and heart rate for a specified period after drug administration (e.g., 24 hours).
-
Data Analysis: Analyze the telemetry data to determine the time course and magnitude of the changes in mean arterial pressure (MAP) for each treatment group compared to their respective baseline values and to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the effects of Saralasin and the modern ARB.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: AT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
The journey from this compound to modern ARBs represents a triumph of rational drug design in cardiovascular medicine. While Saralasin was a crucial pharmacological tool that validated the AT1 receptor as a therapeutic target, its inherent partial agonism, poor pharmacokinetic profile, and unpredictable in vivo effects rendered it unsuitable for widespread clinical use. The development of orally active, highly selective, and potent non-peptide full antagonists in the form of modern ARBs has provided clinicians with a safe, effective, and well-tolerated class of drugs for the management of hypertension and other cardiovascular diseases. For researchers and drug development professionals, the story of Saralasin and the sartans serves as a compelling case study in the optimization of receptor-targeted therapies, highlighting the importance of moving from partial to full antagonism to achieve a superior clinical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimating renin participation in hypertension: superiority of converting enzyme inhibitor over saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin converting enzyme (ACE) inhibitors versus angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of an angiotensin-II analog and a converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic correlates of saralasin-induced arterial pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. The 9 Most Common Side Effects of ARBs - GoodRx [goodrx.com]
- 15. researchgate.net [researchgate.net]
- 16. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 19. giffordbioscience.com [giffordbioscience.com]
Saralasin Acetate vs. Angiotensin II: A Competitive Binding Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of Saralasin Acetate and Angiotensin II, focusing on their competitive binding to the Angiotensin II receptor, particularly the AT1 subtype. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed protocols, and visualizes relevant biological pathways to support further investigation and therapeutic development.
Executive Summary
Angiotensin II is a potent vasoconstrictor and the primary active hormone of the renin-angiotensin system, exerting its effects through binding to AT1 and AT2 receptors. This compound, a synthetic octapeptide analog of Angiotensin II, acts as a competitive antagonist at the Angiotensin II receptor.[1] Notably, Saralasin exhibits partial agonist activity, a crucial factor in its pharmacological profile.[2][3] This guide delves into the quantitative specifics of their binding competition, providing a framework for understanding their interaction at the molecular level.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. In the context of this compound and Angiotensin II, their binding to the AT1 receptor has been quantified using various in vitro assays. The equilibrium dissociation constant (Kd) for Angiotensin II and the inhibition constant (Ki) for this compound are key parameters for comparison.
| Ligand | Receptor | Parameter | Value (nM) | Cell/Tissue Source | Reference |
| This compound | Angiotensin II Receptor | Ki | 0.32 (for 74% of sites) | Rat liver membrane | [2] |
| Ki | 2.7 (for remaining sites) | Rat liver membrane | [2] | ||
| Angiotensin II | AT1 Receptor | Kd | ~0.3 - 1.0 | Varies by study | |
| [Sar1,Ile8] Ang II | AT1 Receptor | Kd | Varies by study | Varies by study | [4] |
Note: Kd and Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The data presented here are representative values from the literature. The [Sar1] derivative of angiotensin II has been shown to be more potent than the native peptide.[5]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist, meaning it binds to the same site on the AT1 receptor as Angiotensin II, thereby preventing the natural ligand from binding and eliciting its full biological response. However, Saralasin's partial agonist activity means that in the absence of Angiotensin II, it can weakly activate the receptor. This dual activity is a key differentiator from many modern angiotensin receptor blockers (ARBs).
Angiotensin II (AT1) Signaling Pathway
Upon binding of Angiotensin II to the AT1 receptor, a cascade of intracellular signaling events is initiated. The AT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] These signaling events ultimately lead to various physiological responses, including vasoconstriction, inflammation, and cellular growth.
Caption: Angiotensin II signaling pathway via the AT1 receptor and the point of competitive inhibition by this compound.
Experimental Protocols
The determination of binding affinities for this compound and Angiotensin II is typically performed using a competitive radioligand binding assay.
Objective:
To determine the inhibition constant (Ki) of this compound for the Angiotensin II receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cells endogenously expressing or transfected with the AT1 receptor (e.g., rat liver membranes).[7][8]
-
Radioligand: A radiolabeled Angiotensin II analog, such as [¹²⁵I]-[Sar¹, Ile⁸]-Angiotensin II.
-
Competitor: Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound.
-
Initiate the binding reaction by adding a fixed amount of the membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound serves as a valuable research tool for investigating the renin-angiotensin system due to its competitive antagonism at the Angiotensin II receptor. Its binding affinity, while potent, is characterized by a complex interaction that includes partial agonism. Understanding the quantitative differences in binding between this compound and Angiotensin II, along with the underlying signaling pathways and experimental methodologies, is crucial for the accurate interpretation of research findings and the development of novel therapeutics targeting the renin-angiotensin system.
References
- 1. Saralasin | C42H65N13O10 | CID 6324663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive binding activity of angiotensin II analogues in an adrenal cortex radioligand-receptor assay; - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 7. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Validating Saralasin Acetate's Receptor Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saralasin Acetate's performance as an angiotensin II receptor ligand against other alternatives. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows, this document aims to equip researchers with the necessary information for informed experimental design and data interpretation.
This compound, a synthetic analog of angiotensin II, has historically been utilized as a competitive antagonist at angiotensin II receptors. However, its complex pharmacological profile, characterized by a lack of receptor subtype selectivity and partial agonist activity, necessitates a thorough understanding for its proper application in research. This guide delves into the receptor selectivity of this compound, comparing its binding affinity and functional activity with more selective, modern ligands for the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.
Comparative Analysis of Receptor Binding Affinity and Functional Activity
This compound exhibits a notable lack of selectivity between the AT1 and AT2 receptor subtypes, binding to both with similar high affinity.[1][2] This contrasts sharply with modern angiotensin receptor blockers (ARBs) that demonstrate high selectivity for the AT1 receptor, and experimental ligands designed for high AT2 receptor affinity. Furthermore, Saralasin is not a pure antagonist. It displays partial agonist activity at the AT1 receptor and has been shown to function as an agonist at the AT2 receptor.[1][3][4] This dual activity can lead to complex physiological responses that are a composite of AT1 receptor blockade and partial activation, alongside AT2 receptor stimulation.
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound in comparison to selective AT1 and AT2 receptor ligands.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |
| This compound | ~0.17 - 0.32[5][6] | ~0.15[5] | ~0.88[5] |
| Losartan | 19 - 39[5] | >10,000 | >250 - 500 |
| Valsartan | 3.9 - 9.3[5] | >30,000 | >3,200 - 7,600 |
| PD123319 (AT2 Selective) | >10,000 | ~10 | <0.001 |
Table 1: Comparative Angiotensin II Receptor Binding Affinities. This table highlights the non-selective nature of this compound compared to the high AT1 selectivity of Losartan and Valsartan, and the AT2 selectivity of PD123319.
| Compound | Receptor | Functional Activity | Potency |
| This compound | AT1 | Partial Agonist / Antagonist | - |
| AT2 | Agonist[3][7] | - | |
| Losartan | AT1 | Antagonist | - |
| PD123319 | AT2 | Antagonist | - |
| CGP 42112A | AT2 | Agonist | - |
Table 2: Functional Activity at Angiotensin II Receptors. This table qualitatively summarizes the functional effects of this compound and selective ligands at AT1 and AT2 receptors. Quantitative potency values (e.g., pA2 for antagonists, EC50 for agonists) can vary between experimental systems.
Signaling Pathways
The differential effects of this compound can be understood by examining the distinct signaling pathways activated by AT1 and AT2 receptors.
Caption: AT1 Receptor Signaling Pathway. Activation of the Gq/11-coupled AT1 receptor leads to downstream effects such as vasoconstriction and cellular proliferation.
Caption: AT2 Receptor Signaling Pathway. The AT2 receptor often mediates effects that counteract AT1 receptor signaling, such as vasodilation and anti-proliferative responses.
Experimental Protocols
To validate the receptor selectivity of this compound, the following experimental protocols are commonly employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other ligands for the AT1 and AT2 receptors.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II) for binding to receptors expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing either the human AT1 or AT2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test compound (e.g., this compound, Losartan, PD123319).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow. A generalized workflow for determining the binding affinity of a test compound.
Functional Assays
Functional assays are crucial to determine whether a ligand acts as an antagonist, partial agonist, or full agonist at a receptor.
1. AT1 Receptor Functional Antagonism: Isolated Aortic Ring Assay
Objective: To assess the ability of this compound to antagonize Angiotensin II-induced vasoconstriction.
Methodology:
-
Isolate the thoracic aorta from a rat or mouse and cut it into rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Record isometric tension using a force transducer.
-
After an equilibration period, induce a stable contraction with a submaximal concentration of Angiotensin II.
-
Once the contraction is stable, add increasing concentrations of this compound to assess its ability to relax the pre-contracted tissue.
-
To determine antagonist potency (pA2), pre-incubate tissues with different concentrations of this compound before generating a cumulative concentration-response curve to Angiotensin II.
2. AT2 Receptor Functional Agonism: Neurite Outgrowth Assay
Objective: To evaluate the agonist activity of this compound at the AT2 receptor.[3]
Methodology:
-
Culture NG108-15 cells, which endogenously express a high level of AT2 receptors, in a suitable medium.
-
Treat the cells with different concentrations of this compound, a known AT2 agonist (e.g., CGP 42112A) as a positive control, and a vehicle control.
-
To confirm AT2 receptor mediation, pre-treat a set of cells with an AT2 selective antagonist (e.g., PD123319) before adding this compound.
-
Incubate the cells for a period sufficient to induce neurite outgrowth (e.g., 48-72 hours).
-
Fix and stain the cells to visualize the neurites.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a certain threshold.
Conclusion
The experimental evidence clearly demonstrates that this compound is a non-selective angiotensin II receptor ligand with a complex pharmacological profile that includes partial agonism at the AT1 receptor and agonism at the AT2 receptor.[3][4] For researchers investigating the specific roles of the AT1 or AT2 receptor subtypes, the use of highly selective and specific antagonists and agonists is strongly recommended to avoid the confounding effects of Saralasin's dual activity. This guide provides the foundational information and experimental framework necessary for researchers to make informed decisions when selecting pharmacological tools for their studies of the renin-angiotensin system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Saralasin and Sarile Are AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Angiotensin II Signaling: A Comparative Analysis of Saralasin Acetate and Selective AT2 Antagonists
For researchers and drug development professionals navigating the complexities of the renin-angiotensin system (RAS), understanding the nuanced interactions of various receptor modulators is paramount. This guide provides a comprehensive comparison of Saralasin Acetate, a non-selective angiotensin II receptor ligand with partial agonist activity, and selective AT2 receptor antagonists. By examining their distinct pharmacological profiles and the rationale for their combined use, this document serves as a critical resource for designing and interpreting experiments aimed at dissecting AT1 and AT2 receptor signaling pathways.
This compound, an octapeptide analog of angiotensin II, has historically been a valuable tool in RAS research. It acts as a competitive antagonist at both AT1 and AT2 receptors but also exhibits partial agonist effects, particularly at the AT1 receptor.[1][2][3] This dual activity can lead to complex physiological responses depending on the underlying renin-angiotensin status.[4] In contrast, modern selective AT2 receptor antagonists are designed to specifically block the AT2 receptor, allowing for the isolated study of its functions.
The combination of Saralasin with a selective AT2 antagonist presents a unique experimental paradigm. By blocking the AT2 receptor with a selective antagonist, the effects of Saralasin can be primarily attributed to its interaction with the AT1 receptor. This approach allows researchers to investigate the consequences of partial AT1 agonism in the absence of AT2 receptor-mediated signaling.
Comparative Analysis of Receptor Binding Affinity
The binding affinities of Saralasin and selective angiotensin II receptor antagonists are crucial determinants of their pharmacological effects. The following table summarizes the binding affinities (Ki) of Saralasin and representative selective AT1 and AT2 receptor antagonists.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |
| Saralasin | ~0.32[5] | Approximately equal to AT1[6] | ~1 (Non-selective)[1][7] |
| Losartan (AT1 Antagonist) | 19-39[8] | >10,000[9] | >1,000[8] |
| Valsartan (AT1 Antagonist) | 3.9 - 9.3[8] | >20,000[9] | >20,000[8] |
| PD-123,319 (AT2 Antagonist) | >10,000[9] | 34[10] | <0.0034 |
| Olodanrigan (AT2 Antagonist) | High selectivity for AT2[10] | Potent antagonist[10] | - |
Signaling Pathways and Experimental Workflows
The differential effects of Saralasin and selective AT2 antagonists stem from their modulation of distinct downstream signaling cascades initiated by the AT1 and AT2 receptors.
Caption: AT1 Receptor Signaling Pathway.
Stimulation of the AT1 receptor, including partial agonism by Saralasin, typically activates Gq/11 proteins, leading to downstream effects such as vasoconstriction, inflammation, and fibrosis.[6]
Caption: AT2 Receptor Signaling Pathway.
Conversely, the AT2 receptor often signals through Gi proteins, activating protein phosphatases that can counteract the effects of AT1 receptor stimulation, leading to vasodilation and anti-inflammatory responses.[6] Some studies suggest that Saralasin may act as an agonist at the AT2 receptor.[6]
Experimental Protocols
Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of unlabelled ligands, such as Saralasin and selective antagonists, to their receptors.
Objective: To determine the inhibition constant (Ki) of test compounds for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either AT1 or AT2 receptors (e.g., from rat liver or recombinant cell lines).[11][12]
-
Unlabeled test compounds: this compound, selective AT1 antagonist (e.g., Losartan), selective AT2 antagonist (e.g., PD-123,319).
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: Wash buffer containing 0.1% Bovine Serum Albumin (BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand.
-
Non-specific Binding: Assay buffer, radioligand, and a high concentration of unlabeled Angiotensin II.
-
Competitive Binding: Assay buffer, radioligand, and increasing concentrations of the unlabeled test compound.
-
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Caption: Workflow for Competitive Radioligand Binding Assay.
Rationale for Combined Use
The co-administration of Saralasin and a selective AT2 antagonist allows for the functional isolation of Saralasin's effects on the AT1 receptor. This is particularly useful for elucidating the physiological consequences of partial AT1 agonism.
Caption: Isolating AT1 Effects of Saralasin.
References
- 1. benchchem.com [benchchem.com]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin Acetate: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saralasin Acetate's cross-reactivity profile, focusing on its interaction with angiotensin and other related receptors. By presenting quantitative experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document aims to equip researchers with the necessary information for informed experimental design and data interpretation.
Saralasin, a synthetic analog of angiotensin II, has been a valuable pharmacological tool for elucidating the roles of the renin-angiotensin system (RAS). However, its complex pharmacology, characterized by interactions with multiple receptor subtypes, necessitates a thorough understanding of its cross-reactivity profile. This guide delves into the specifics of Saralasin's binding affinities and functional effects at its primary targets, the angiotensin II type 1 (AT1) and type 2 (AT2) receptors, and addresses its potential for interaction with other receptors such as the bradykinin (B550075) and MAS receptors.
Comparative Analysis of Receptor Binding Affinity
This compound exhibits a notable lack of selectivity between the AT1 and AT2 receptors, binding to both with high affinity. This contrasts sharply with modern angiotensin II receptor blockers (ARBs) that are designed for high selectivity towards the AT1 receptor. The following table summarizes the binding affinities of this compound for the AT1 and AT2 receptors.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |
| This compound | ~0.17 - 0.32[1] | ~0.15 | ~0.88 |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions, radioligand used, and tissue or cell type.
Functional Activity Profile
Beyond simple binding, the functional consequences of Saralasin's receptor interaction are crucial. It acts as a competitive antagonist at the AT1 receptor but also possesses partial agonist activity.[1] This means that in the absence of the endogenous agonist angiotensin II, Saralasin can elicit a submaximal response.[1] Conversely, compelling evidence demonstrates that Saralasin functions as a full agonist at the AT2 receptor.[2] This dual activity can lead to complex physiological effects, where it may simultaneously block pro-hypertensive AT1 receptor signaling while stimulating the often counter-regulatory pathways of the AT2 receptor.
Interactions with bradykinin and MAS receptors have been investigated due to the close functional relationship between the renin-angiotensin and kallikrein-kinin systems. However, current evidence does not support direct, high-affinity binding of Saralasin to either bradykinin or MAS receptors. The observed functional interactions are likely indirect consequences of Saralasin's primary effects on the angiotensin receptors.
Experimental Protocols
The determination of Saralasin's receptor binding affinity is primarily achieved through competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for AT1 and AT2 receptors.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation. The concentration of Saralasin that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the inhibition constant (Ki).
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines endogenously expressing or transfected with either AT1 or AT2 receptors (e.g., rat liver membranes for AT1).[1]
-
Radioligand: A radiolabeled angiotensin II analog, such as [¹²⁵I]-Angiotensin II.[1]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific Binding Control: A high concentration of an unlabeled angiotensin II analog.
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, and a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[3]
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate the specific binding at each Saralasin concentration.
-
Plot the percentage of specific binding against the logarithm of the Saralasin concentration.
-
Use non-linear regression analysis to fit the data to a one-site or two-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions of this compound, the following diagrams illustrate the key signaling pathways of the AT1 and AT2 receptors and the workflow of a competitive binding assay.
References
A Comparative Analysis of Saralasin and Other Peptide Antagonists for Angiotensin II Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saralasin and other peptide antagonists targeting the angiotensin II (Ang II) receptors. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the key pharmacological differences and to guide future research and development.
Comparative Analysis of Performance
Saralasin, a synthetic analog of angiotensin II, was one of the first potent competitive antagonists of the Ang II receptor to be developed.[1] Its structure differs from Ang II at three key positions: sarcosine (B1681465) replaces aspartic acid at position 1, increasing receptor affinity and resistance to aminopeptidases; valine replaces isoleucine at position 5; and alanine (B10760859) replaces phenylalanine at position 8, which reduces its intrinsic agonistic activity.[1]
While a groundbreaking tool in its time for elucidating the role of the renin-angiotensin system (RAS) in hypertension, Saralasin exhibits partial agonist activity, meaning it can elicit a submaximal response in the absence of the full agonist, Ang II.[2][3] This partial agonism can lead to a transient pressor effect, particularly in low-renin states.[2]
Subsequent research has led to the development of other peptide antagonists with varied profiles. For instance, [Sar¹, Ile⁸]-Angiotensin II (Sarile) and [Sar¹, Tyr(Me)⁴]-Angiotensin II (Sarmesin) are other well-studied peptide antagonists. Comparative studies have shown differences in their binding affinities and antagonist potencies. For example, in one study, Sarile and Sarmesin inhibited ¹²⁵I-AII binding with Ki values of 3.5 nM and 16.1 nM, respectively.[3]
The development of non-peptide antagonists, such as Losartan and other "sartans," has largely superseded the clinical use of peptide antagonists due to their oral bioavailability and improved pharmacological profiles, often exhibiting pure antagonism without the partial agonist effects seen with Saralasin.
Data Presentation
The following table summarizes the quantitative data on the binding affinity (Ki) and antagonist potency (IC50) of Saralasin and other selected peptide and non-peptide antagonists for the angiotensin II type 1 (AT1) receptor.
| Compound | Receptor Target | Binding Affinity (Ki) (nM) | Antagonist Potency (IC50) (nM) | Reference |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | Angiotensin II Receptor (HEK293 cells) | 0.32 (for 74% of sites), 2.7 (for remaining) | 0.4 | [1] |
| Angiotensin II Receptor (conscious rats) | - | 0.01 | [1] | |
| Sarile ([Sar¹, Ile⁸]-Angiotensin II) | AT1 Receptor (rat lung) | 3.5 | - | [3] |
| AT1 Receptor (male rat liver) | - | 7.27 | [1] | |
| Sarmesin ([Sar¹, Tyr(Me)⁴]-Angiotensin II) | AT1 Receptor (rat lung) | 16.1 | - | [3] |
| [Sar¹, Gly⁸]-Angiotensin II | AT1A and AT1B Receptors | 2-4 | - | [4] |
| AT2 Receptor | 7860 | - | [4] | |
| Losartan | AT1 Receptor (conscious rats) | - | 6 | [1] |
| AT1 Receptor (rat lung) | 23.7 | - | [3] | |
| EXP3174 (Losartan metabolite) | AT1 Receptor (rat lung) | 10.4 | - | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
Experimental Protocols
Radioligand Binding Assay for Angiotensin II Receptor
Objective: To determine the binding affinity (Ki) of a test peptide antagonist for the angiotensin II receptor.
Materials:
-
Cell membranes expressing AT1 receptors (e.g., from rat liver or transfected HEK293 cells).
-
Radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II).
-
Test peptide antagonists (e.g., Saralasin and its analogs).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a suitable buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in assay buffer and determine the protein concentration.[1]
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide antagonist.
-
For determining non-specific binding, add a high concentration of unlabeled Angiotensin II to a set of wells.
-
Initiate the binding reaction by adding a fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[1]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To evaluate the in vivo efficacy of a peptide antagonist in reducing blood pressure in a hypertensive animal model.
Materials:
-
Hypertensive rat model (e.g., Spontaneously Hypertensive Rats - SHR, or Ang II-infused rats).[5][6]
-
Test peptide antagonist.
-
Vehicle control (e.g., saline).
-
Apparatus for blood pressure measurement (e.g., tail-cuff method or radiotelemetry).[5][7]
-
Catheters for intravenous or subcutaneous administration.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the experimental conditions and handling procedures to minimize stress-induced blood pressure fluctuations.
-
Blood Pressure Measurement Setup:
-
Tail-cuff method: Place the rat in a restrainer and attach a cuff and a sensor to its tail. Allow the rat to acclimatize to the setup before taking measurements.[5]
-
Radiotelemetry: Surgically implant a telemetry transmitter to allow for continuous and stress-free blood pressure monitoring in conscious, freely moving animals. Allow for a post-operative recovery period.[6]
-
-
Baseline Measurement: Record the baseline blood pressure and heart rate for a sufficient period before administering the test compound.
-
Compound Administration: Administer the test peptide antagonist at various doses via the appropriate route (e.g., intravenous infusion or subcutaneous injection). Administer the vehicle control to a separate group of animals.[5][7]
-
Post-administration Monitoring: Continuously or intermittently record the blood pressure and heart rate for a defined period after administration to observe the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the baseline for each dose of the antagonist and the vehicle control.
-
Construct a dose-response curve by plotting the change in MAP against the logarithm of the antagonist dose.
-
Determine key parameters such as the maximal hypotensive effect and the dose required to produce 50% of the maximal response (ED50).[1]
-
Statistically compare the effects of the antagonist with the vehicle control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Different types of receptor interaction of peptide and nonpeptide angiotensin II antagonists revealed by receptor binding and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcosine1, glycine8 angiotensin II is a functional AT1 angiotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drinking and arterial blood pressure responses to ANG II in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Saralasin Acetate Versus Non-Peptide Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide-based angiotensin II receptor antagonist, Saralasin Acetate, and the class of non-peptide angiotensin II receptor blockers (ARBs). By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to facilitate a comprehensive understanding of their respective efficacies and pharmacological profiles.
Introduction
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its primary effector, angiotensin II, playing a pivotal role in blood pressure control and fluid homeostasis. Pharmacological inhibition of this system, specifically at the angiotensin II type 1 (AT1) receptor, has been a highly successful strategy in the management of hypertension and other cardiovascular diseases. Saralasin, a pioneering peptide analog of angiotensin II, was one of the first antagonists developed.[1][2] However, its clinical utility was hampered by its peptide nature, necessitating parenteral administration, and its partial agonist activity.[3] This led to the development of non-peptide antagonists, or ARBs, which are orally active and highly selective for the AT1 receptor.[3]
Quantitative Comparison of Receptor Binding and In Vivo Efficacy
The efficacy of an antagonist is fundamentally determined by its affinity for the target receptor and its ability to modulate physiological responses. The following tables summarize the available quantitative data for this compound and a selection of non-peptide ARBs.
Table 1: Comparative Angiotensin II Receptor Binding Affinities (Ki in nM)
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | AT1 Selectivity (AT2 Ki / AT1 Ki) |
| This compound | 0.32 (for 74% of binding sites), 2.7 (for remaining 26%)[4] | - | Non-selective |
| Losartan (B1675146) | 8.9[5] | >10,000 | >1,123 |
| Valsartan | ~3.9 - 9.3 | ~20,000-fold lower affinity than for AT1 | >2,150 |
| Irbesartan (B333) | 1.00[5] | High selectivity for AT1 | - |
| Candesartan | ~0.4 | >10,000 | >25,000 |
| Olmesartan | ~1.2 | >10,000 | >8,333 |
| Telmisartan | ~3.7 | >10,000 | >2,700 |
Note: Ki values can vary between studies due to different experimental conditions. Data are compiled from multiple sources for comparison.
Table 2: In Vivo Efficacy - Blood Pressure Reduction in Hypertensive Rat Models
| Compound | Animal Model | Dose | Route of Administration | Maximal Blood Pressure Reduction | Reference |
| This compound | Renal Hypertensive Rats | 0.1 µg/kg/min | Infusion | Significant fall in diastolic blood pressure | [6] |
| Losartan | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral (in drinking water) | 20-30 mmHg reduction in Mean Arterial Pressure | [7] |
| Losartan | Transgenic Hypertensive Rats (TGR) | 0.3 - 30 mg/kg | Intraperitoneal | Dose-dependent reduction in blood pressure | [8] |
Mechanism of Action and Signaling Pathways
Saralasin is a competitive antagonist at the AT1 receptor but also possesses partial agonist properties.[2] This means that in the absence of angiotensin II, it can weakly activate the receptor, while in the presence of high concentrations of angiotensin II, it acts as a competitive inhibitor.[1] Non-peptide ARBs, in contrast, are full antagonists, selectively blocking the AT1 receptor without intrinsic agonistic activity.[3]
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. This primarily occurs through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses including vasoconstriction, aldosterone (B195564) secretion, and cellular growth.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rat liver or transfected cell lines).
-
Radioligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.
-
Test compounds: this compound and non-peptide ARBs.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known AT1 receptor antagonist (e.g., unlabeled Angiotensin II or Losartan).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
Objective: To evaluate the in vivo efficacy of test compounds in reducing blood pressure in a hypertensive animal model.
Materials:
-
Hypertensive rat model (e.g., Spontaneously Hypertensive Rats - SHR).[7][9]
-
Test compounds: this compound and a non-peptide ARB (e.g., Losartan).
-
Vehicle control.
-
Anesthetic agents.
-
Telemetry system for continuous blood pressure monitoring or arterial catheterization setup.[9]
-
Data acquisition system.
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week.
-
For telemetry, surgically implant the telemetry transmitter according to the manufacturer's instructions. Allow for a recovery period of at least one week.[10]
-
For arterial catheterization, anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.[9]
-
-
Baseline Measurement:
-
Record baseline blood pressure and heart rate for a stable period (e.g., 24-48 hours for telemetry or at least 30 minutes for acute catheterization).[10]
-
-
Drug Administration:
-
Administer the test compound or vehicle. The route of administration will depend on the compound's properties (e.g., intravenous infusion for this compound, oral gavage for Losartan).[10]
-
Administer a range of doses to establish a dose-response relationship.
-
-
Data Collection:
-
Continuously monitor and record blood pressure and heart rate for a defined period following drug administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each dose of each compound.
-
Compare the maximal blood pressure reduction and the duration of action between the different treatment groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
-
Conclusion
The evolution from the peptide-based partial agonist Saralasin to the development of highly selective, orally active non-peptide ARBs represents a significant advancement in the pharmacological modulation of the renin-angiotensin system. While Saralasin was instrumental in the initial understanding of angiotensin II receptor blockade, its pharmacological limitations, including partial agonism and the need for parenteral administration, have been overcome by the non-peptide antagonists. The data presented in this guide highlight the superior selectivity and efficacy of non-peptide ARBs in antagonizing the AT1 receptor, which translates to a more favorable and clinically applicable profile for the management of cardiovascular diseases.
References
- 1. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. The angiotensin II type 1 receptor blocker losartan in clinical practice: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief losartan treatment in young spontaneously hypertensive rats abates long-term blood pressure elevation by effects on renal vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the angiotensin II receptor antagonist losartan on 24-hour blood pressure profiles of primary and secondary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Saralasin and Sarile: Angiotensin II Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saralasin and Sarile, two octapeptide analogs of Angiotensin II (Ang II). Historically classified as Ang II receptor blockers, recent studies have redefined their roles, particularly at the Angiotensin II Type 2 (AT2) receptor. This document summarizes key experimental findings, details relevant methodologies, and visualizes the intricate signaling pathways involved to support further research and drug development.
Redefining the Paradigm: From Antagonists to Agonists
For decades, Saralasin ([Sar¹, Val⁵, Ala⁸]Ang II) and Sarile ([Sar¹, Ile⁸]Ang II) were primarily considered antagonists of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) responsible for vasoconstriction and blood pressure regulation.[1][2] However, a pivotal study has demonstrated that both peptides also function as agonists at the AT2 receptor , initiating downstream signaling cascades.[1][3] This dual activity necessitates a re-evaluation of their pharmacological profiles.
While both Saralasin and Sarile are capable of blocking the AT1 receptor, they are non-selective and exhibit approximately equal affinities for both the AT1 and AT2 receptors.[1] At high doses, they can also display partial agonist activity at the AT1 receptor.[1]
A key experimental finding highlighting their AT2 receptor agonism comes from neurite outgrowth assays in NG108-15 cells. These cells predominantly express the AT2 receptor in their undifferentiated state.[1] Studies have shown that both Saralasin and Sarile induce neurite outgrowth to a similar extent as Ang II itself.[1][3] This effect was inhibited by the selective AT2 receptor antagonist PD 123,319, confirming that the neurite outgrowth is mediated by the AT2 receptor.[1] Crucially, neither Saralasin nor Sarile diminished the neurite outgrowth induced by Ang II, indicating they do not act as antagonists at the AT2 receptor.[1][3]
Quantitative Comparison of Receptor Interaction
Table 1: Binding Affinity (Ki) of Saralasin at Angiotensin II Receptors
| Compound | Receptor Subtype | Ki (nM) | Cell/Tissue Type | Reference |
| Saralasin | AT1 | ~0.17 | Not Specified | [4] |
| Saralasin | AT2 | ~0.15 | Not Specified | [4] |
| Saralasin | Angiotensin II Receptor | 0.32 (for 74% of sites), 2.7 (for remaining sites) | Rat liver membrane |
Table 2: Functional Potency (IC50) of Saralasin at Angiotensin II Receptors
| Compound | Activity | Receptor Subtype | IC50 (pIC50) | Target |
| Saralasin | Antagonist | AT1 | 8.62 | Rat AT1a Receptor |
| Saralasin | Antagonist | AT2 | 9 | Rat AT2 Receptor |
Note: pIC50 is the negative logarithm of the IC50 value. An IC50 value was not directly provided in the source.
Experimental Protocols
Radioligand Binding Assay for AT1/AT2 Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the AT1 and AT2 receptors through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Saralasin and Sarile for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either AT1 or AT2 receptors.
-
Radiolabeled ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Ang II).
-
Test compounds (Saralasin, Sarile).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test compound (Saralasin or Sarile).
-
Equilibration: Incubate the mixture at a specified temperature for a sufficient duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
AT2 Receptor-Mediated Neurite Outgrowth Assay
This protocol describes the methodology used to assess the agonistic activity of Saralasin and Sarile at the AT2 receptor in NG108-15 cells.[1]
Objective: To qualitatively and quantitatively assess the ability of Saralasin and Sarile to induce neurite outgrowth via the AT2 receptor.
Cell Culture:
-
Culture NG108-15 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, hypoxanthine, aminopterin, and thymidine.
-
For experiments, plate cells at a density of 3.6 x 10⁴ cells per 35 mm petri dish.
Treatment Protocol:
-
Twenty-four hours after plating, begin the treatment regimen.
-
Treat cells daily for three consecutive days with one of the following:
-
Vehicle control.
-
Angiotensin II (100 nM) as a positive control.
-
Saralasin (100 nM).
-
Sarile (100 nM).
-
-
For antagonist studies, pre-incubate the cells with the AT2 receptor antagonist PD 123,319 (1 µM) for 30 minutes prior to the addition of the agonist.
Analysis:
-
On the fourth day, capture micrographs of the cells.
-
Quantify neurite outgrowth by counting the number of cells with at least one neurite longer than the cell body.
-
Express the results as a percentage of the total number of cells.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the AT1 and AT2 receptors and the experimental workflow for the neurite outgrowth assay.
Caption: AT1 Receptor Signaling Pathway.
Caption: AT2 Receptor Signaling Pathway.
Caption: Neurite Outgrowth Experimental Workflow.
References
Validating the Inhibitory Potency of Saralasin Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Saralasin Acetate's inhibitory constant (Ki) against a range of modern angiotensin II receptor antagonists. Supported by experimental data, this document provides a comprehensive overview of binding affinities, detailed methodologies for their determination, and a visualization of the underlying signaling pathways to inform further research and drug development in this critical area.
This compound, a synthetic peptide analog of angiotensin II, has historically served as a pivotal tool in dissecting the complexities of the renin-angiotensin system (RAS). Its utility as a competitive antagonist at angiotensin II receptors, coupled with partial agonist activity, has laid the groundwork for the development of more specific and potent antihypertensive agents. This guide aims to validate the inhibitory constant (Ki) of this compound by comparing its performance with contemporary alternatives, thereby providing a valuable resource for selecting the appropriate antagonist for specific research applications.
Comparative Analysis of Inhibitory Constants
The inhibitory constant (Ki) is a critical measure of a drug's potency, representing the concentration of an inhibitor required to occupy 50% of the target receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity and greater potency. The data presented below summarizes the Ki values for this compound and several widely used angiotensin II receptor blockers (ARBs).
| Compound | Inhibitory Constant (Ki) in nM | Receptor Subtype | Notes |
| This compound | 0.32 (for 74% of sites) | AT1 | Exhibits competitive antagonism with partial agonist activity. Also shows a lower affinity for the remaining 26% of binding sites with a Ki of 2.7 nM.[1][2] |
| 2.7 (for 26% of sites) | AT1 | ||
| Candesartan | ~0.3 - 1.0 | AT1 | Demonstrates insurmountable antagonism and has a high affinity for the AT1 receptor.[1] |
| Irbesartan | ~1.0 - 2.5 | AT1 | Exhibits insurmountable antagonism. |
| Olmesartan | ~1.0 - 10 | AT1 | Known for its potent and long-lasting antihypertensive effects. |
| Telmisartan | ~3 - 9 | AT1 | Possesses the longest half-life among ARBs. |
| Valsartan | ~15 - 30 | AT1 | A widely prescribed ARB for hypertension and heart failure. |
| Losartan | ~20 - 40 | AT1 | The first orally active, non-peptide angiotensin II receptor antagonist. Its active metabolite, EXP3174, has a higher affinity. |
| Eprosartan | ~50 - 100 | AT1 | A competitive antagonist. |
Experimental Protocols: Determining the Inhibitory Constant (Ki)
The determination of the inhibitory constant (Ki) is crucial for characterizing the potency of a receptor antagonist. A widely accepted method for this is the radioligand binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the Ki of a test compound (e.g., this compound or other ARBs) for the angiotensin II type 1 (AT1) receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the AT1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human AT1 receptor.
-
Radioligand: A radiolabeled AT1 receptor antagonist with high affinity, such as [125I]-Sar1,Ile8-Angiotensin II.
-
Test Compounds: this compound and a range of concentrations for each alternative ARB.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the AT1 receptor in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of an unlabeled antagonist (e.g., 10 µM Losartan).
-
Competition Binding: Receptor membranes + Radioligand + increasing concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the concentration of the test compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizing the Molecular Interactions
To better understand the mechanism of action of this compound and its alternatives, it is essential to visualize the signaling pathway they modulate and the experimental workflow for their characterization.
Caption: Angiotensin II Signaling Pathway via the AT1 Receptor.
Caption: Experimental Workflow for Determining Inhibitory Constant (Ki).
References
Safety Operating Guide
Proper Disposal of Saralasin Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of Saralasin (B108331) Acetate is a critical component of laboratory safety and environmental stewardship. As an octapeptide analog of angiotensin II, its unique biological activity necessitates a cautious and informed approach to waste management.[1][2][3][4][5][6] This guide provides a procedural, step-by-step framework for the safe handling and disposal of Saralasin Acetate, ensuring compliance with general laboratory safety standards and fostering a culture of safety.
While Saralasin is not classified as a dangerous substance under the Globally Harmonized System (GHS), its chemical, physical, and toxicological properties have not been exhaustively investigated.[7][8] Therefore, it is prudent to treat this compound and its associated waste as potentially hazardous material.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety glasses, nitrile or latex gloves, and a laboratory coat.[7][9] All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process designed to protect both laboratory personnel and the environment. The cornerstone of this process is the diligent segregation of waste at its point of generation.
Waste Segregation
Establish three distinct waste streams for all materials contaminated with this compound:
-
Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[9]
-
Liquid Waste: This stream is for unused or expired this compound solutions and contaminated buffers.[9]
-
Sharps Waste: Needles, syringes, and any other contaminated items that could puncture the skin are to be disposed of in this stream.[9]
Waste Collection and Containment
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are a suitable option. The container must remain closed except when actively adding waste.[9]
-
Liquid Waste: Amass all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container. Ensure the container material is compatible with the solvents used.
-
Sharps Waste: Immediately dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.[9]
Labeling and Storage
Properly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date. Store the containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are stored separately.
Final Disposal
The ultimate disposal of this compound waste must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) office guidelines, as well as all local, state, and federal regulations.[10][11][12]
Crucially, do not dispose of this compound waste down the drain. [8][10] Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[13]
Key Safety and Handling Summary
| Precaution | Specification | Rationale |
| Personal Protective Equipment | Chemical safety glasses, gloves, lab coat | To prevent skin and eye contact with the chemical.[7][9] |
| Ventilation | Use in a well-ventilated area | To minimize the risk of inhalation.[10] |
| Waste Containers | Labeled, leak-proof, and chemically resistant | To ensure safe containment and prevent accidental exposure.[9] |
| Disposal Route | Chemical waste container for incineration | To adhere to regulations and prevent environmental contamination.[7][13] |
| Prohibited Disposal | Do not dispose down the drain | To avoid contamination of water systems.[8][10] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Failure of this compound, a competitive inhibitor of angiotensin II, to diminish alveolar hypoxic vasoconstriction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of saralasin on arterial compliance in normotensive and hypertensive rats. Role of endothelium [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of saralasin on plasma renin activity and arginine-vasopressin in hypertensive man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of angiotensin converting enzyme inhibitors and saralasin on noradrenergic and cholinergic transmitter release in guinea pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. base-asia.com [base-asia.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medline.com [medline.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Saralasin Acetate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Saralasin Acetate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates the consistent use of appropriate personal protective equipment. Some sources indicate a potential for respiratory tract irritation, necessitating a cautious approach.
Minimum PPE Requirements:
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Disposable nitrile gloves are the recommended minimum. If prolonged contact or splashing is anticipated, consider double-gloving. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat should be worn at all times to protect skin and clothing.
-
Respiratory Protection: In situations where aerosolization or dust generation is possible (e.g., weighing powdered compound), a NIOSH-approved N95 respirator is recommended.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following step-by-step process outlines the key stages of its use in a laboratory setting.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Preparation of Solutions:
-
All handling of the powdered form should be conducted in a chemical fume hood to minimize inhalation risk.
-
When preparing solutions, add the solvent to the solid material slowly to avoid splashing.
-
-
Experimental Use:
-
Wear the appropriate PPE throughout all experimental procedures.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be disposed of as chemical waste.
-
Disposal Procedures: Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this compound down the drain.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₂H₆₅N₁₃O₁₀ (free base) |
| Molecular Weight | 912.05 g/mol (free base) |
| Solubility in DMSO | 100 mg/mL |
| Solubility in Water | 100 mg/mL |
| Solubility in Ethanol | 100 mg/mL |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general methodology for the preparation of a this compound stock solution.
-
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder in a chemical fume hood. For example, for 1 mL of a 10 mM solution, weigh 9.12 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
